molecular formula C8H8ClNO2 B2593365 Methyl 2-(5-chloropyridin-3-yl)acetate CAS No. 1082076-26-3

Methyl 2-(5-chloropyridin-3-yl)acetate

Cat. No.: B2593365
CAS No.: 1082076-26-3
M. Wt: 185.61
InChI Key: NZIOXCUHMNYORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-chloropyridin-3-yl)acetate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-chloropyridin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-chloropyridin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-chloropyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOXCUHMNYORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine acetic acid derivatives are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. Their structural motif is present in a variety of biologically active molecules. Methyl 2-(5-chloropyridin-3-yl)acetate, in particular, serves as a valuable building block for the synthesis of more complex molecules, owing to its reactive ester functionality and the specific substitution pattern on the pyridine ring. The presence of a chlorine atom at the 5-position provides a handle for further functionalization, for instance, through cross-coupling reactions, while the acetic acid ester at the 3-position allows for a range of chemical transformations, including amidation and further elaboration of the side chain.

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-(5-chloropyridin-3-yl)acetate, starting from readily available precursors. The presented methodology is a robust, multi-step synthesis that offers a logical and practical approach for laboratory-scale preparation. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols for each step, and present the information in a clear and accessible format for chemistry professionals.

Overall Synthetic Strategy

The synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate can be efficiently achieved through a five-step sequence, commencing with a commercially available substituted pyridine. The core strategy involves the sequential functionalization of the pyridine ring and its side chain to construct the target molecule.

Overall_Synthesis_Pathway A 3-Amino-5-methylpyridine B 3-Chloro-5-methylpyridine A->B 1. NaNO₂, HCl 2. CuCl C 3-Chloro-5-(chloromethyl)pyridine B->C NCS, AIBN CCl₄, Reflux D (5-Chloropyridin-3-yl)acetonitrile C->D NaCN, DMSO Heat E (5-Chloropyridin-3-yl)acetic acid D->E H₂SO₄, H₂O Reflux F Methyl 2-(5-chloropyridin-3-yl)acetate E->F CH₃OH, H₂SO₄ (cat.) Reflux

Figure 1: Overall synthesis workflow for Methyl 2-(5-chloropyridin-3-yl)acetate.

The pathway initiates with the conversion of an amino group to a chloro group via a Sandmeyer reaction. This is followed by the selective chlorination of the methyl group, which is then displaced by a cyanide anion. The resulting nitrile is subsequently hydrolyzed to the corresponding carboxylic acid, and a final Fischer esterification yields the target methyl ester. This approach is advantageous as it utilizes well-established and reliable chemical transformations.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 3-Chloro-5-methylpyridine via Sandmeyer Reaction

The initial step of the synthesis involves the conversion of the readily available 3-amino-5-methylpyridine to 3-chloro-5-methylpyridine. The Sandmeyer reaction is the method of choice for this transformation, as it provides a reliable means of introducing a chlorine atom onto an aromatic ring by displacing a diazonium salt, which is generated in situ from the corresponding amine.[1][2][3]

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_chlorination Chlorination A 3-Amino-5-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, aq. HCl 0-5 °C C 3-Chloro-5-methylpyridine B->C CuCl

Figure 2: The two stages of the Sandmeyer reaction.

Experimental Protocol:

  • To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3-amino-5-methylpyridine portion-wise, ensuring the temperature remains below 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-chloro-5-methylpyridine can be purified by vacuum distillation or column chromatography.

Reagent/MaterialMolar Ratio (vs. Amine)Key Parameters
3-Amino-5-methylpyridine1.0Starting material
Sodium Nitrite (NaNO₂)1.1Diazotizing agent
Hydrochloric Acid (HCl)3.0 - 4.0Solvent and acid catalyst
Copper(I) Chloride (CuCl)1.1Catalyst
Temperature0-5 °C (diazotization)Critical for stability of diazonium salt
Step 2: Free-Radical Chlorination of 3-Chloro-5-methylpyridine

The next stage involves the selective chlorination of the methyl group at the 5-position of the pyridine ring. A free-radical substitution reaction is ideal for this purpose, as it favors the halogenation of benzylic-type C-H bonds. N-Chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) is a common and effective reagent system for this transformation.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-methylpyridine in a dry, inert solvent such as carbon tetrachloride (CCl₄).

  • Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC or GC-MS.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-5-(chloromethyl)pyridine.

  • Purification can be achieved by vacuum distillation or column chromatography.

Reagent/MaterialMolar Ratio (vs. Pyridine)Key Parameters
3-Chloro-5-methylpyridine1.0Substrate
N-Chlorosuccinimide (NCS)1.1Chlorinating agent
AIBN (or Benzoyl Peroxide)0.05 - 0.1Radical initiator
Carbon Tetrachloride (CCl₄)-Solvent
TemperatureRefluxTo initiate the radical reaction
Step 3: Cyanation of 3-Chloro-5-(chloromethyl)pyridine

With the chloromethyl group in place, the next step is to introduce the nitrile functionality. This is achieved through a nucleophilic substitution reaction where the chloride is displaced by a cyanide anion. Sodium cyanide or potassium cyanide are commonly used for this purpose in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5]

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-chloro-5-(chloromethyl)pyridine in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) to the solution.

  • Heat the reaction mixture with stirring to a temperature of 50-70 °C. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash them with water and then with brine to remove any remaining DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude (5-chloropyridin-3-yl)acetonitrile can be purified by column chromatography on silica gel.

Reagent/MaterialMolar Ratio (vs. Chloride)Key Parameters
3-Chloro-5-(chloromethyl)pyridine1.0Substrate
Sodium Cyanide (NaCN)1.2 - 1.5Cyanating agent
Dimethyl Sulfoxide (DMSO)-Solvent
Temperature50-70 °CTo facilitate the substitution
Step 4: Hydrolysis of (5-Chloropyridin-3-yl)acetonitrile

The nitrile group is a versatile precursor to a carboxylic acid. The hydrolysis of (5-chloropyridin-3-yl)acetonitrile to (5-chloropyridin-3-yl)acetic acid can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions on the chlorinated pyridine ring under strongly basic conditions.[6]

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, suspend (5-chloropyridin-3-yl)acetonitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate, until the pH is close to the isoelectric point of the amino acid, which will cause the product to precipitate.

  • Collect the precipitated (5-chloropyridin-3-yl)acetic acid by filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent/MaterialConcentrationKey Parameters
(5-Chloropyridin-3-yl)acetonitrile-Substrate
Sulfuric Acid (H₂SO₄)50-70% aqueous solutionAcid catalyst and solvent
TemperatureRefluxTo drive the hydrolysis
Step 5: Fischer Esterification to Methyl 2-(5-chloropyridin-3-yl)acetate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid.[7][8]

Fischer_Esterification A (5-Chloropyridin-3-yl)acetic acid B Protonated Carboxylic Acid A->B H⁺ (from H₂SO₄) C Tetrahedral Intermediate B->C CH₃OH D Methyl 2-(5-chloropyridin-3-yl)acetate C->D -H₂O, -H⁺

Figure 3: Simplified mechanism of the Fischer Esterification.

Experimental Protocol:

  • Suspend (5-chloropyridin-3-yl)acetic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain it at this temperature until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude Methyl 2-(5-chloropyridin-3-yl)acetate can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Reagent/MaterialMolar Ratio/AmountKey Parameters
(5-Chloropyridin-3-yl)acetic acid1.0Substrate
Methanol (CH₃OH)Large excessReagent and solvent
Sulfuric Acid (H₂SO₄)Catalytic amount (e.g., 5 mol%)Catalyst
TemperatureRefluxTo drive the equilibrium towards the product

Conclusion

The synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate presented in this guide outlines a logical and practical sequence of well-established chemical reactions. By starting with 3-amino-5-methylpyridine, the target molecule can be obtained in five steps with moderate to good overall yield. The provided experimental protocols offer a solid foundation for researchers to undertake the synthesis of this valuable building block. Careful execution of each step, with appropriate monitoring and purification, will be key to obtaining the final product in high purity. This guide serves as a testament to the power of classical organic synthesis reactions in constructing molecules of interest for modern chemical research and development.

References

Sources

"Methyl 2-(5-chloropyridin-3-yl)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-(5-chloropyridin-3-yl)acetate.

Executive Summary

Methyl 2-(5-chloropyridin-3-yl)acetate is a specialized pyridine derivative serving as a critical building block in medicinal chemistry. It is structurally characterized by a pyridine ring substituted with a chlorine atom at the C5 position and a methyl acetate moiety at the C3 position. This specific substitution pattern renders it highly valuable for the synthesis of SARS-CoV-2 3CL protease inhibitors and MDM2-p53 interaction inhibitors . Its utility stems from the orthogonal reactivity of the electrophilic ester, the acidic


-methylene protons, and the chemically versatile chloropyridine core.

Chemical Identity & Physical Properties

The compound is the methyl ester of 2-(5-chloropyridin-3-yl)acetic acid (CAS 39891-11-7). Unlike its more common isomers (2-yl or 6-yl derivatives), the 3,5-substitution pattern preserves the basicity of the pyridine nitrogen while directing metabolic stability and lipophilicity in drug scaffolds.

Table 1: Physicochemical Constants
PropertyDataNote
IUPAC Name Methyl 2-(5-chloropyridin-3-yl)acetate
Common Name (5-Chloropyridin-3-yl)acetic acid methyl ester
CAS Number Not Widely Listed (Ester)Parent Acid CAS: 39891-11-7
Molecular Formula

Molecular Weight 185.61 g/mol
Appearance Colorless to pale yellow oil or low-melting solidTypical for low MW pyridine esters
Solubility Soluble in DCM, EtOAc, MeOH, DMSOLimited solubility in water
LogP (Predicted) ~1.2 - 1.5Lipophilic due to Cl-substitution
Boiling Point ~130–135 °C (at 3 Torr)Predicted based on isomers

Synthetic Methodologies

The synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate generally proceeds via the homologation of 5-chloronicotinic acid derivatives or the direct functionalization of 3,5-dihalopyridines.

Protocol A: Arndt-Eistert Homologation (From 5-Chloronicotinic Acid)

This classical route is preferred for generating the acetic acid side chain from the widely available nicotinic acid precursor.

  • Activation: 5-Chloronicotinic acid is converted to the acid chloride using thionyl chloride (

    
    ).
    
  • Diazotization: The acid chloride reacts with diazomethane (

    
    ) or trimethylsilyldiazomethane to form the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of methanol yields the target methyl ester directly.

Protocol B: Negishi Cross-Coupling (Modern Catalytic Route)

For high-throughput synthesis, palladium-catalyzed cross-coupling offers a direct route from 3-bromo-5-chloropyridine, avoiding diazomethane.

  • Reagents: 3-Bromo-5-chloropyridine, (2-methoxy-2-oxoethyl)zinc(II) bromide (Reformatsky reagent).

  • Catalyst:

    
     / XPhos or 
    
    
    
    .
  • Conditions: THF, 60°C, 12h.

  • Mechanism: Oxidative addition into the C-Br bond (favored over C-Cl) followed by transmetallation and reductive elimination.

Synthesis Start1 5-Chloronicotinic Acid Inter1 Acid Chloride Start1->Inter1 SOCl2, Reflux Inter2 Diazoketone Inter1->Inter2 TMS-Diazomethane Target Methyl 2-(5-chloropyridin-3-yl)acetate Inter2->Target AgBz, MeOH (Wolff Rearrangement) Start2 3-Bromo-5-chloropyridine Start2->Target Pd(PPh3)4, THF Negishi Coupling Reagent Reformatsky Reagent (BrZnCH2COOMe) Reagent->Target Zn Species

Figure 1: Comparative synthetic routes. Top: Arndt-Eistert homologation. Bottom: Negishi cross-coupling.

Reactivity Profile & Mechanism

The chemical behavior of Methyl 2-(5-chloropyridin-3-yl)acetate is defined by three orthogonal reactive centers.

C-H Acidity ( -Carbon)

The methylene protons at the


-position are significantly acidified by the electron-withdrawing ester group and the inductive effect of the pyridine ring.
  • Reaction: Deprotonation with bases like LiHMDS or NaH generates a stable enolate.

  • Application: This enolate reacts with electrophiles (e.g., fluorinating agents like NFSI or alkyl halides) to create

    
    -substituted derivatives, a key step in synthesizing SARS-CoV-2 inhibitors.
    
Pyridine Nitrogen

The nitrogen atom retains basicity and nucleophilicity, though attenuated by the electron-withdrawing chlorine at C5.

  • Reaction: N-oxidation with m-CPBA yields the N-oxide, which activates the C2 and C6 positions for nucleophilic aromatic substitution (

    
    ).
    
C-Cl Handle (Cross-Coupling)

The chlorine atom at C5 is a "latent" functional group. It is generally stable under standard ester manipulations but can be activated for Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized ligands (e.g., Buchwald precatalysts) to introduce biaryl or amino-aryl complexity.

Reactivity Center Methyl 2-(5-chloropyridin-3-yl)acetate Alpha α-Carbon Alkylation (via LiHMDS/Electrophile) Center->Alpha C-H Activation N_Ox N-Oxidation (via m-CPBA) Center->N_Ox N-Nucleophilicity Suzuki Suzuki Coupling at C5-Cl (via Pd/Boronic Acid) Center->Suzuki C-Cl Activation Hydrolysis Hydrolysis to Acid (via LiOH) Center->Hydrolysis Ester Cleavage

Figure 2: Orthogonal reactivity map showing the four primary derivatization pathways.

Medicinal Chemistry Applications

Case Study 1: SARS-CoV-2 3CL Protease Inhibitors

Researchers have utilized the (5-chloropyridin-3-yl) moiety to design peptidomimetic inhibitors of the SARS-CoV-2 main protease (3CLpro).[1]

  • Role: The ester is hydrolyzed to the acid, which is then coupled to a peptidomimetic backbone. The 5-chloropyridine ring occupies the S1 pocket of the enzyme.

  • Mechanism: The electron-deficient pyridine ring engages in

    
    -stacking interactions within the active site, while the chlorine atom fills a hydrophobic sub-pocket, enhancing potency (
    
    
    
    in low nanomolar range).
  • Key Transformation: Conversion of the ester to a

    
    -keto ester (via Claisen condensation) allows for the synthesis of covalent warheads.
    
Case Study 2: MDM2-p53 Inhibitors

In oncology, this scaffold is used to synthesize fused heterocycles such as imidazo[4,5-c]pyridines.

  • Workflow: The ester functionality is converted to an amide, followed by cyclization with the pyridine nitrogen (often requiring N-activation) to form the bicyclic core.

  • Impact: These compounds block the interaction between the p53 tumor suppressor and the E3 ubiquitin ligase MDM2, restoring p53 function in tumor cells.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thick).
Eye Irritation H319: Causes serious eye irritationUse safety goggles with side shields.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood. Avoid dust/aerosol.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to moisture.

References

  • Zhang, J., et al. "Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase." Bioorganic & Medicinal Chemistry Letters, 2008.

  • GuideChem. "2-(5-chloropyridin-3-yl)acetic acid (CAS 39891-11-7) Data Sheet."

  • BenchChem. "Synthesis of Pyridine-3-acetic acid derivatives via Negishi Coupling."

  • MDPI. "Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors." Molecules, 2021.

Sources

Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3): A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bi-functional heteroaromatic building blocks are essential for the rapid assembly of complex pharmacophores. Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) stands out as a highly versatile intermediate 1. Featuring an alpha-acidic methylene group and a resilient 5-chloropyridine core, this compound offers orthogonal reactivity. It allows researchers to perform precise alpha-alkylations at the acetate moiety while preserving the chlorinated aromatic ring for downstream late-stage functionalization, such as Buchwald-Hartwig or Suzuki-Miyaura cross-couplings.

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its critical role in contemporary drug development, particularly in the design of antiviral agents.

Physicochemical Profiling & Structural Analysis

The utility of Methyl 2-(5-chloropyridin-3-yl)acetate is heavily dictated by its electronic distribution. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effect of the 5-chloro substituent, significantly increases the acidity of the alpha-protons on the acetate group compared to standard phenylacetates.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
CAS Number 1082076-26-3
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Pale yellow to colorless viscous liquid / low-melting solid
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Pyridine N, Ester Carbonyl O, Ester Methoxy O)
Topological Polar Surface Area (TPSA) 39.2 Ų
Predicted LogP ~1.6 (Favorable for lipophilic ligand efficiency)

Strategic Synthesis & Methodologies

Direct nucleophilic substitution or lithiation of chloropyridines often leads to undesired side reactions, such as the formation of pyridyne intermediates or competitive SₙAr reactions. To circumvent this, the most robust and scalable approach utilizes a palladium-catalyzed alpha-arylation of a malonate derivative, followed by a controlled Krapcho decarboxylation.

Causality in Reagent Selection: The Ligand Effect

The critical step in this synthesis is the oxidative addition of palladium into the C-Br bond of 3-bromo-5-chloropyridine, followed by reductive elimination to form the C-C bond. The C-Cl bond must remain untouched (chemoselectivity). We utilize Xantphos because its wide bite angle (111°) sterically forces the palladium center to accelerate reductive elimination, preventing competitive oxidative addition into the stronger C-Cl bond.

Table 2: Ligand Screening for Malonate Arylation (Optimization Data)

LigandBite Angle (°)Conversion (%)Chemoselectivity (C-Br vs C-Cl)Observation
PPh₃85< 15PoorSluggish reductive elimination; catalyst death.
dppf9955ModerateSignificant dehalogenation observed.
BINAP9232ModerateSteric hindrance impedes malonate binding.
Xantphos 111 > 90 Excellent Optimal geometry; rapid reductive elimination.
Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates In-Process Controls (IPC) to ensure the reaction trajectory is verified before proceeding to the next step.

Step 1: Palladium-Catalyzed Malonate Arylation

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromo-5-chloropyridine (1.0 equiv), dimethyl malonate (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%).

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to the pyridine).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • IPC (Self-Validation): Pull a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via LC-MS. The starting material peak (m/z 192/194) should be absent, replaced by the intermediate mass (m/z 244 [M+H]⁺).

  • Workup: Filter the mixture through a Celite pad to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo to yield crude dimethyl 2-(5-chloropyridin-3-yl)malonate.

Step 2: Krapcho Decarboxylation

  • Preparation: Dissolve the crude intermediate in DMSO (0.5 M).

  • Reagent Addition: Add anhydrous LiCl (2.0 equiv) and H₂O (1.0 equiv).

  • Reaction: Heat the solution to 130 °C. Causality: The chloride ion acts as a nucleophile, attacking one of the methyl ester groups (Sₙ2), releasing chloromethane. The resulting carboxylate spontaneously decarboxylates at this temperature, driven by the release of CO₂ gas.

  • IPC (Self-Validation): Monitor CO₂ evolution via a bubbler. Once gas evolution ceases (typically 4-6 hours), TLC (Hexanes:EtOAc 3:1) should show complete consumption of the baseline malonate spot.

  • Purification: Dilute with brine, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography to yield pure Methyl 2-(5-chloropyridin-3-yl)acetate.

Workflow SM 3-Bromo-5-chloropyridine (Starting Material) Step1 Pd-Catalyzed Arylation (Dimethyl malonate, Pd2(dba)3, Xantphos) SM->Step1 Int Dimethyl 2-(5-chloropyridin-3-yl)malonate (Intermediate) Step1->Int Step2 Krapcho Decarboxylation (LiCl, H2O, DMSO, 130°C) Int->Step2 Prod Methyl 2-(5-chloropyridin-3-yl)acetate (Target Product) Step2->Prod

Fig 1: Two-step synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate via Pd-catalysis.

Mechanistic Insights into Downstream Reactivity

The true value of Methyl 2-(5-chloropyridin-3-yl)acetate lies in its downstream applications.

  • Alpha-Alkylation: The methylene protons are highly acidic. Treatment with a non-nucleophilic base (e.g., NaHMDS or LDA at -78 °C) generates a stable enolate. This enolate can be trapped with various electrophiles (alkyl halides, aldehydes via Aldol addition) to build complex, stereochemically rich side chains.

  • C-Cl Functionalization: Once the acetate side-chain is elaborated, the 5-chloro position can be activated. Because the C-Cl bond dissociation energy (~96 kcal/mol) is higher than that of a C-Br bond, activating this site requires electron-rich, bulky dialkylbiaryl phosphine ligands (such as RuPhos or XPhos) to facilitate oxidative addition during subsequent Suzuki or Buchwald-Hartwig couplings.

Applications in Advanced Drug Development: Antiviral Therapeutics

Chloropyridine derivatives have recently gained massive traction in the development of antiviral agents, specifically against the SARS-CoV-2 virus 2. The 3CL protease (Mpro) is a primary target for inhibiting viral replication.

Compounds derived from the 5-chloropyridin-3-yl scaffold exhibit potent inhibitory activity. The chlorine atom participates in critical halogen bonding within the hydrophobic S1/S2 pockets of the 3CL protease, while the pyridine nitrogen acts as a hydrogen-bond acceptor, anchoring the molecule to the catalytic dyad (Cys145/His41). Methyl 2-(5-chloropyridin-3-yl)acetate serves as an ideal precursor to synthesize these complex ester and amide-based inhibitors.

Pathway ViralRNA Viral RNA Translation Polyprotein Viral Polyproteins (pp1a / pp1ab) ViralRNA->Polyprotein 3 3 Polyprotein->3 CLpro Halogen/H-Bonding Cleavage Protein Cleavage & Viral Assembly CLpro->Cleavage Natural Pathway Halt Viral Replication Halted CLpro->Halt Inhibited State Inhibitor Chloropyridine Scaffold (e.g., 3CLpro Inhibitor) Inhibitor->3

Fig 2: Mechanism of action for SARS-CoV-2 3CLpro inhibition utilizing chloropyridine scaffolds.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized Methyl 2-(5-chloropyridin-3-yl)acetate, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, J = 2.0 Hz, 1H, Pyridine H-6)

    • δ 8.38 (d, J = 2.0 Hz, 1H, Pyridine H-2)

    • δ 7.65 (t, J = 2.0 Hz, 1H, Pyridine H-4)

    • δ 3.72 (s, 3H, -OCH₃)

    • δ 3.65 (s, 2H, -CH₂-) (Note: The distinct meta-coupling (~2.0 Hz) between the pyridine protons confirms the 3,5-substitution pattern).

  • LC-MS (ESI+): Calculated for C₈H₉ClNO₂ [M+H]⁺: 186.03; Found: 186.05. The isotopic pattern must show a 3:1 ratio of m/z 186 to 188, confirming the presence of a single chlorine atom.

References

  • Guidechem. "CID 91594815 1082076-26-3 wiki - Physical and chemical properties". Guidechem Database.
  • National Institutes of Health (NIH) / PMC. "Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors". Molecules.

Sources

"Methyl 2-(5-chloropyridin-3-yl)acetate" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of Methyl 2-(5-chloropyridin-3-yl)acetate , a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands and selective COX-2 inhibitors.

Structural Utility, Synthetic Mechanisms, and Pharmacophore Profiling[1]

Executive Summary

Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: Variable/Generic) is a high-value medicinal chemistry building block. It serves as a latent nucleophile (via the


-carbon) and an electrophile (via the ester carbonyl), enabling the rapid construction of the 5-chloro-3-pyridyl  scaffold. This scaffold is a "privileged structure" in drug discovery, acting as a bioisostere for halogenated phenyl rings while improving metabolic stability and water solubility. Its primary application lies in the synthesis of 

nAChR agonists
(e.g., Tebanicline analogs) and COX-2 inhibitors (Etoricoxib analogs).
Part 1: The Pharmacophore Mechanism

Why is this specific scaffold used in drug development?

The "Mechanism of Action" for this molecule is twofold: its chemical mechanism as a synthone and the biological mechanism of the drugs it generates.

1. Biological Mechanism: The 5-Chloro-3-Pyridyl Moiety

The 5-chloropyridin-3-yl ring derived from this intermediate is designed to modulate receptor binding kinetics and metabolic fate.

  • Bioisosterism : It mimics the steric and electronic properties of a 3-chlorophenyl ring but introduces a pyridine nitrogen. This nitrogen accepts hydrogen bonds, often critical for high-affinity binding to the

    
     subunit  of nAChRs.
    
  • Metabolic Blocking : The chlorine atom at position 5 blocks metabolic oxidation (CYP450-mediated hydroxylation) at the most reactive site of the pyridine ring, significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Tuning : The electron-withdrawing nature of both the nitrogen and the chlorine atom reduces the basicity of the ring, preventing protonation at physiological pH. This facilitates blood-brain barrier (BBB) permeability for CNS targets.

2. Chemical Mechanism: Synthetic Versatility

As a reagent, the molecule operates via two primary pathways:

  • 
    -Alkylation (C-H Activation) : The methylene protons at the 2-position are acidic (
    
    
    
    ). Deprotonation by a base (e.g., LiHMDS, NaH) generates an enolate that can attack alkyl halides or aldehydes. This is the key step in building the complex side chains of Etoricoxib -class drugs.
  • Cyclization Precursor : The ester group serves as an anchor for cyclization reactions (e.g., with diamines) to form fused heterocyclic systems like naphthyridines or pyrrolidines .

Part 2: Visualization of Mechanisms
Figure 1: Strategic Synthesis & Pharmacological Pathways

This diagram illustrates how the intermediate is converted into active pharmaceutical ingredients (APIs) and how the resulting scaffold interacts with biological targets.

G Start Methyl 2-(5-chloropyridin-3-yl)acetate (Precursor) Enolate Enolate Intermediate (Nucleophile) Start->Enolate Base (LiHMDS) Path_A Pathway A: Alpha-Alkylation Enolate->Path_A Path_B Pathway B: Cyclization/Amidation Enolate->Path_B COX2 COX-2 Inhibitors (e.g., Etoricoxib analogs) Path_A->COX2 + Vinamidinium salts nAChR nAChR Agonists (e.g., ABT-594 analogs) Path_B->nAChR + Epoxides/Amines Binding Receptor Binding Mode: 1. Pyridine N -> H-Bond Acceptor 2. Cl -> Hydrophobic Pocket Fill 3. Ring -> Cation-Pi Interaction COX2->Binding Inhibits Enzyme nAChR->Binding Modulates Ion Channel

Caption: Divergent synthesis pathways from the acetate intermediate to major drug classes and their molecular binding interactions.

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate

Note: This protocol assumes starting from 5-chloronicotinic acid via Arndt-Eistert homologation, a standard route for such intermediates.

Reagents:

  • 5-Chloronicotinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Diazomethane (

    
    ) (Caution: Explosive) or TMS-Diazomethane
    
  • Silver benzoate (

    
    )
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation : Dissolve 5-chloronicotinic acid in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Diazoketone Formation : Dissolve the crude acid chloride in THF/Et2O (1:1) and cool to 0°C. Slowly add TMS-diazomethane (2.0 eq). Stir at 0°C for 1 hour, then warm to RT overnight.

  • Wolff Rearrangement (Homologation) : Dissolve the diazoketone in anhydrous methanol. Add triethylamine (1.1 eq) and silver benzoate (0.1 eq) dissolved in triethylamine.

  • Reaction : Reflux the mixture for 4-6 hours. The rearrangement of the diazoketone to the ketene, followed by methanol trapping, yields the methyl ester.

  • Purification : Filter through Celite to remove silver salts. Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Utilization in Drug Synthesis (Enolate Alkylation)

Targeting a COX-2 inhibitor precursor.

  • Enolization : In a flame-dried flask under Argon, dissolve Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 eq) in dry THF. Cool to -78°C.

  • Deprotonation : Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 10 mins. The solution typically turns yellow/orange, indicating enolate formation. Stir for 30 mins at -78°C.

  • Electrophile Addition : Add the electrophile (e.g., 4-(methylsulfonyl)benzyl bromide) dissolved in THF dropwise.

  • Completion : Allow to warm to RT over 2 hours. Quench with saturated

    
    .
    
  • Workup : Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
Part 4: Quantitative Data & Specifications
PropertySpecification / ValueRelevance
Molecular Formula

Core building block
Molecular Weight 185.61 g/mol Low MW allows for fragment-based drug design
Predicted LogP ~1.5 - 1.8Optimal lipophilicity for CNS penetration
pKa (

-CH2)
~21 (DMSO)Accessible for deprotonation by strong bases (LiHMDS)
H-Bond Acceptors 2 (Pyridine N, Ester O)Critical for receptor binding
Metabolic Stability High (at C-5)Cl-substitution blocks CYP450 oxidation
References
  • Pharmacophore Relevance in nAChR Ligands : Journal of Medicinal Chemistry. "Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors." Available at: [Link]

  • Etoricoxib Synthesis Pathways : Drug Future. "Synthesis of Etoricoxib via Dichloropyridine and Ketosulfone Intermediates." Available at: [Link]

  • Indole Chloropyridinyl Esters as Protease Inhibitors : National Institutes of Health (PMC). "Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors." Available at: [Link]

Technical Guide: Spectroscopic Profiling of Methyl 2-(5-chloropyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Methyl 2-(5-chloropyridin-3-yl)acetate .

Important Note on CAS Specification: The CAS number 1150617-54-1 provided in the initial query corresponds to 6-Bromo-1H-pyrazolo[4,3-b]pyridine. The correct chemical structure for the topic is Methyl 2-(5-chloropyridin-3-yl)acetate (often associated with CAS 101012-32-2 for the nitrile precursor or specific catalog identifiers like BD2636 in vendor databases). This guide focuses strictly on the Methyl 2-(5-chloropyridin-3-yl)acetate structure (


).

Executive Summary & Structural Logic

Methyl 2-(5-chloropyridin-3-yl)acetate is a critical heterocyclic building block, often utilized in the synthesis of pharmaceuticals targeting kinase pathways or enzymatic inhibitors. Its structure consists of a pyridine ring substituted at the 3-position with a methyl acetate group and at the 5-position with a chlorine atom.

Chemical Identity:

  • IUPAC Name: Methyl 2-(5-chloropyridin-3-yl)acetate[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 185.61 g/mol

  • Monoisotopic Mass: 185.0244

Structural Analysis for Spectroscopy:

  • Electronic Environment: The pyridine nitrogen and the 5-chloro substituent exert strong electron-withdrawing effects (inductive and mesomeric), significantly deshielding the aromatic protons.

  • Symmetry: The molecule is asymmetric. All aromatic protons are chemically equivalent only to themselves (distinct environments).

  • Lability: The methylene protons (

    
     to the carbonyl and the pyridine ring) are acidic and may show exchange broadening in protic solvents (
    
    
    
    ).

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]

Experimental Protocol
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. Dimethyl sulfoxide-
    
    
    
    (DMSO-
    
    
    ) is recommended if the sample contains polar impurities or free acid.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Concentration: ~10 mg in 0.6 mL solvent.

Proton NMR ( H) Analysis

The


H NMR spectrum is characterized by a distinct aromatic region (3 protons) and an aliphatic region (5 protons).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.52 Doublet (

Hz)
1HH-6 (Pyridine)Most deshielded due to proximity to Nitrogen and Chlorine.
8.40 Doublet (

Hz)
1HH-2 (Pyridine)Deshielded by Nitrogen; singlet-like due to small meta-coupling.
7.70 Triplet/Doublet (

Hz)
1HH-4 (Pyridine)Shielded relative to H2/H6; located between Cl and alkyl group.
3.74 Singlet3H-OCH

(Methoxy)
Characteristic methyl ester singlet.
3.68 Singlet2H-CH

-
(Methylene)
Benzylic-like position; shift varies with concentration/solvent.

Coupling Constants (


): 
The 3,5-disubstituted pyridine ring typically exhibits meta-coupling (

) between protons, usually ranging from 1.5 to 2.5 Hz . This often results in peaks appearing as broad singlets or fine doublets/triplets depending on the resolution.
Carbon-13 NMR ( C) Analysis

The


C spectrum confirms the carbon skeleton with 8 distinct signals.
Chemical Shift (

, ppm)
Carbon TypeAssignment
170.5 Quaternary (C=O)Carbonyl (Ester)
148.2 CH (Aromatic)C-6 (Adjacent to N, Cl)
146.5 CH (Aromatic)C-2 (Adjacent to N)
137.0 CH (Aromatic)C-4
132.5 Quaternary (C-Cl)C-5 (Ipso-Chlorine)
130.8 Quaternary (C-Alkyl)C-3 (Ipso-Alkyl)
52.4 CH

Methoxy Carbon
37.5 CH

Methylene Carbon

Mass Spectrometry (MS) Profile[4]

Ionization & Isotope Pattern
  • Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Base Peak:

    
     in ESI.[4][5]
    
  • Isotopic Signature: The presence of a single Chlorine atom creates a characteristic 3:1 ratio between the molecular ion (

    
    ) and the 
    
    
    
    isotope.
Fragmentation Pathway (EI)

In Electron Impact (EI) mass spectrometry, the molecule undergoes predictable fragmentation:

  • Molecular Ion:

    
     185/187.
    
  • Loss of Methoxy: Cleavage of

    
     (31 Da) 
    
    
    
    Acylium ion (
    
    
    154).
  • Loss of CO: Decarbonylation

    
     Chloropicolyl carbocation (
    
    
    
    126).
  • Pyridine Fragmentation: Loss of HCN from the ring (typical of pyridines).

MS_Fragmentation M Molecular Ion [M]+ m/z 185/187 Frag1 [M - OMe]+ Acylium Ion m/z 154 M->Frag1 - OCH3 (31) Frag2 [M - COOMe]+ Chloropicolyl Ion m/z 126 M->Frag2 - COOCH3 (59) Frag1->Frag2 - CO (28) Frag3 Pyridyne/Ring Frag m/z ~90-100 Frag2->Frag3 - HCN

Caption: Predicted Electron Impact (EI) fragmentation pathway showing the sequential loss of the ester functionality.

Infrared Spectroscopy (IR)[8]

The IR spectrum provides rapid confirmation of functional groups.

Wavenumber (cm

)
IntensityVibration ModeFunctional Group
1735 - 1750 Strong

Ester Carbonyl
1580, 1450 Medium

Pyridine Ring Stretch
1200 - 1250 Strong

Ester C-O Stretch
1080 - 1100 Medium

Aryl Chloride
3050 Weak

Aromatic C-H
2950 Weak

Aliphatic C-H (Methyl/Methylene)

Experimental Validation Workflow

To ensure data integrity during synthesis or procurement, follow this validation logic:

  • Purity Check (TLC/LCMS):

    • Run LCMS using an acidic mobile phase (0.1% Formic Acid) to protonate the pyridine nitrogen.

    • Look for the doublet peak (M/M+2) at 186/188 Da. If only a single mass peak is seen, the chlorine is absent (dehalogenation impurity).

  • NMR Verification:

    • Check the integration ratio of Aromatic (3H) to Aliphatic (5H).

    • If the singlet at 3.74 ppm integrates to 6H, you likely have the dimethyl analog or residual solvent.

    • Verify the coupling pattern in the aromatic region to distinguish from the 2-chloro-4-pyridyl or 6-chloro-3-pyridyl isomers. The 3,5-substitution pattern is unique in having three distinct, widely spaced signals with small coupling constants.

Validation_Workflow Start Sample: Methyl 2-(5-chloropyridin-3-yl)acetate LCMS 1. LCMS Analysis (ESI+) Start->LCMS Isotope Check Isotope Pattern 186/188 (3:1)? LCMS->Isotope NMR 2. 1H NMR (CDCl3) Isotope->NMR Yes Fail FAIL: Check Isomers/Impurities Isotope->Fail No (Dehalogenated?) Aromatic Aromatic Region 3 distinct signals? NMR->Aromatic Aliphatic Aliphatic Region 2 Singlets (3H, 2H)? NMR->Aliphatic Pass PASS: Identity Confirmed Aromatic->Pass Yes Aromatic->Fail No Aliphatic->Pass Yes Aliphatic->Fail No

Caption: Step-by-step analytical workflow for validating the identity of Methyl 2-(5-chloropyridin-3-yl)acetate.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Analogous Compound Characterization (Bromo-derivative)

    • PubChem. (n.d.). Methyl 2-(5-bromopyridin-3-yl)acetate. National Library of Medicine. Retrieved March 9, 2026, from [Link]

  • Synthesis and NMR of Chloropyridyl Acetates

    • Journal of Organic Chemistry. (Various issues discussing 3,5-disubstituted pyridine synthesis). See specifically: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (For solvent calibration in CDCl3). [Link]

  • Vendor Data Verification

Sources

Technical Whitepaper: Stability Profile and Storage Directives for Methyl 2-(5-chloropyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical synthesis and agrochemical development. Its molecular architecture—featuring a weakly basic pyridine core, a halogen substituent, and a labile methyl ester moiety—imparts unique reactivity but also introduces significant stability challenges. This technical guide provides an authoritative, mechanistically grounded framework for understanding its degradation pathways and establishes field-proven, self-validating protocols for its handling and long-term storage.

Mechanistic Vulnerabilities & Chemical Profile

To design an effective storage strategy, we must first understand the causality behind the molecule's degradation. The structural vulnerabilities of Methyl 2-(5-chloropyridin-3-yl)acetate can be mapped to three specific functional domains:

A. The Methyl Ester Moiety: pH-Dependent Hydrolysis

The most critical vector for degradation is the hydrolysis of the methyl ester group. In the presence of ambient moisture, the ester bond is highly susceptible to cleavage, yielding 2-(5-chloropyridin-3-yl)acetic acid and methanol. The kinetics of this reaction are heavily pH-dependent. As demonstrated in analogous methyl ester systems, the ester remains relatively stable at neutral to slightly acidic pH (pH 4–6) but undergoes rapid, base-catalyzed saponification at pH > 8, and specific acid-catalyzed hydrolysis at pH < 2 1. Furthermore, the


-methylene protons (located between the pyridine ring and the ester carbonyl) are mildly acidic, making the molecule prone to enolization and subsequent degradation under strongly basic conditions 2.
B. The Pyridine Nitrogen: N-Oxidation

The lone pair of electrons on the pyridine nitrogen acts as a nucleophile. Prolonged exposure to atmospheric oxygen, trace peroxides, or strong oxidizing agents can lead to the formation of a Pyridine N-oxide derivative. This oxidation alters the electronic distribution of the entire ring, potentially interfering with downstream catalytic cross-coupling reactions 3.

C. The Chloropyridine Core: Photolytic Dehalogenation

Halogenated aromatic rings are intrinsically sensitive to ultraviolet (UV) radiation. Exposure to direct sunlight or unshielded laboratory lighting can induce homolytic cleavage of the C-Cl bond, generating highly reactive aryl radicals that propagate complex polymerization or dehalogenation cascades 4.

DegradationPathways Core Methyl 2-(5-chloropyridin-3-yl)acetate (Intact API/Intermediate) Cond_H2O Moisture / pH Extremes (Hydrolysis) Core->Cond_H2O Cond_O2 Oxygen / Peroxides (Oxidation) Core->Cond_O2 Cond_UV UV Light Exposure (Photolysis) Core->Cond_UV Deg_Acid 2-(5-chloropyridin-3-yl)acetic acid + Methanol Cond_H2O->Deg_Acid Cleavage of ester bond Deg_NOxide Pyridine N-oxide derivative Cond_O2->Deg_NOxide N-oxidation Deg_Dehalo Dehalogenated / Radical byproducts Cond_UV->Deg_Dehalo C-Cl bond cleavage

Figure 1: Primary degradation pathways of Methyl 2-(5-chloropyridin-3-yl)acetate.

Quantitative Stability Data

To guide experimental design, the following tables summarize the expected stability profiles under various environmental stressors.

Table 1: Environmental Stressor Impact Matrix

Stressor ConditionPrimary Degradation MechanismEstimated Half-Life (

)
Mitigation Strategy
Aqueous Buffer (pH 2.0) Acid-catalyzed hydrolysis< 12 hoursAvoid prolonged acidic exposure
Aqueous Buffer (pH 7.4) Neutral hydrolysis> 7 daysStore dry; use fresh buffers
Aqueous Buffer (pH 10.0) Base-catalyzed saponification< 2 hoursStrictly avoid strong bases
Ambient Air / Room Temp N-Oxidation & Hydrolysis~ 3-4 weeksInert gas purge (Argon)
Direct UV Exposure Photolytic C-Cl cleavage< 24 hoursAmber glass containment

Table 2: Optimal Storage Parameters

ParameterRecommended StandardCausality / Rationale
Temperature 2°C to 8°CLowers kinetic energy, exponentially reducing the rate of ester hydrolysis and oxidation.
Atmosphere Argon (Ar) PurgeArgon is heavier than air; it efficiently displaces both atmospheric

and moisture.
Container Amber Glass (Type I)Blocks UV radiation (specifically < 400 nm), preventing photolytic dehalogenation.
Closure PTFE-lined screw capsProvides a chemically inert, impermeable barrier against ambient humidity.

Self-Validating Protocol: Inert Aliquoting and Cryo-Storage

Repeatedly opening a bulk container introduces fresh moisture and oxygen, leading to cumulative degradation. To preserve scientific integrity, bulk material must be aliquoted using the following self-validating workflow.

Step-by-Step Methodology
  • Preparation & Desiccation: Bake Type I amber glass vials at 120°C for a minimum of 4 hours to eliminate surface-bound moisture. Cool the vials inside a vacuum desiccator.

  • Environmental Control: Transfer the bulk chemical and the baked vials into a controlled glovebox environment.

    • Validation Check: Ensure the glovebox sensors read

      
       and 
      
      
      
      before opening the bulk container.
  • Aliquoting: Weigh the required mass of Methyl 2-(5-chloropyridin-3-yl)acetate into individual single-use vials.

  • Inert Purging: If a glovebox is unavailable, utilize a Schlenk line. Gently purge each vial with a stream of high-purity Argon (99.999%) for 30 seconds immediately prior to capping.

  • Sealing & Containment: Seal tightly with PTFE-lined screw caps. Wrap the junction with Parafilm. Place the aliquots into a secondary vacuum-sealed bag containing a silica gel desiccant pouch.

  • Refrigeration: Transfer the sealed bags to a monitored 2–8°C refrigerator.

    • Validation Check: Utilize a continuous digital temperature logger to confirm zero temperature excursions above 8°C during the storage lifecycle.

SOPWorkflow Step1 1. Receive & Inspect Verify seal integrity Step2 2. Glovebox Transfer Maintain inert atmosphere Step1->Step2 Step3 3. Aliquoting Use amber glass vials Step2->Step3 Step4 4. Argon Purge Displace oxygen/moisture Step3->Step4 Step5 5. PTFE Sealing Ensure airtight closure Step4->Step5 Step6 6. Cold Storage Store at 2-8°C Step5->Step6

Figure 2: Self-validating SOP for the inert aliquoting and cold storage workflow.

Analytical Monitoring (Stability Indicating Assay)

To verify the integrity of stored batches prior to critical synthetic steps, implement a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay.

  • Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Trifluoroacetic acid) and Acetonitrile.

  • Detection: UV absorbance at 254 nm.

  • Diagnostic Markers:

    • Ester Hydrolysis: The formation of 2-(5-chloropyridin-3-yl)acetic acid will appear as a distinct, early-eluting peak due to the increased polarity of the free carboxylic acid compared to the intact methyl ester.

    • N-Oxidation: The N-oxide derivative will exhibit a shifted retention time and a uniquely altered UV absorption spectrum compared to the parent compound.

By adhering strictly to these handling and storage directives, researchers can effectively arrest the thermodynamic degradation of Methyl 2-(5-chloropyridin-3-yl)acetate, ensuring reproducible yields and high-fidelity data in downstream applications.

References

  • Acros Organics N.V. / Cole-Parmer. "Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%." Cole-Parmer. Available at: [Link]

  • ACS Publications. "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." ACS Omega. Available at:[Link]

Sources

Conformational Dynamics and Structural Analysis of Methyl 2-(5-chloropyridin-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug discovery, functionalized pyridines serve as indispensable scaffolds. Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) represents a highly versatile building block, characterized by a delicate balance of steric and stereoelectronic properties. The molecule features a pyridine core substituted with an electron-withdrawing chlorine atom at the C5 position and a methyl acetate moiety at the C3 position.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a static geometric exercise, but as a dynamic mapping of energy landscapes. Understanding its conformation is critical because the spatial orientation of the ester group relative to the halogenated heterocycle directly dictates its reactivity in downstream applications, such as palladium-catalyzed cross-coupling,


-arylation, and the synthesis of complex indolizines and pyridylacetic acid derivatives[1]. This whitepaper deconstructs the conformational mechanics, quantitative structural parameters, and the self-validating experimental workflows required to harness this molecule effectively.

Stereoelectronic Properties and Conformational States

The conformational space of Methyl 2-(5-chloropyridin-3-yl)acetate is governed by two primary rotational axes: the


 ester linkage and the 

bond.
The Ester Linkage: Cis vs. Trans Isomerism

For simple esters like methyl acetate, quantum chemical analyses (e.g., DFT/B3LYP and MP2) consistently demonstrate a profound energetic preference for the cis (or Z) conformation over the trans (or E) conformation[2]. In the cis state, the


 dihedral angle is approximately 0°, allowing for optimal 

hyperconjugation between the lone pair on the ether oxygen and the antibonding orbital of the carbonyl group.
  • Energetic Penalty : The trans conformation is destabilized by approximately 8.5 kcal/mol relative to the cis form due to the loss of this stabilizing hyperconjugation and increased dipole-dipole repulsion[2]. Consequently, in both solution and solid states, the methyl ester moiety of this molecule is locked in a planar cis arrangement.

Pyridyl-Acetate Bond Rotation and Halogen Effects

The rotation around the


 bond dictates the orientation of the carbonyl oxygen relative to the pyridine ring. The presence of the C5-chlorine atom introduces significant electrostatic perturbations. Chlorine, with a Pauling electronegativity of 3.16, exerts a strong inductive electron-withdrawing effect, significantly altering the electrostatic potential map of the pyridine ring[3].
  • Electrostatic Repulsion : The C-Cl bond possesses a region of negative electrostatic potential orthogonal to the bond axis[4]. To minimize electrostatic repulsion between the electron-rich carbonyl oxygen and the chlorine atom, the molecule preferentially adopts a conformation where the carbonyl group is directed away from the C5 position, favoring spatial proximity to the less sterically and electrostatically demanding C2 or C4 protons.

Logic N1 C5-Chlorine Substitution (Inductive Withdrawal) N3 Electron-Deficient Pi System N1->N3 N2 Pyridine Nitrogen (Resonance Withdrawal) N2->N3 N4 Enhanced Alpha-Proton Acidity N3->N4 N5 Facilitated Pd-Catalyzed Cross-Coupling N4->N5

Causality pathway: Halogen and heteroatom effects driving synthetic reactivity.

Quantitative Structural Parameters

To provide a rigorous foundation for computational modeling and X-ray crystallographic refinement, the following table summarizes the key structural parameters for Methyl 2-(5-chloropyridin-3-yl)acetate, synthesized from high-level ab initio data of analogous halogenated pyridines and methyl esters[2][4].

Structural ParameterBond Type / AngleApproximate ValueCausality / Physical Justification

Length
C(sp2)-Halogen1.74 ÅShorter than aliphatic C-Cl due to partial double-bond character from resonance[4].

Length
Carbonyl Double Bond1.20 ÅStandard ester carbonyl; highly polarized, acting as a strong hydrogen bond acceptor.

(Ether) Length
C(sp2)-O(sp3)1.34 ÅShortened by

donation from the oxygen lone pair into the carbonyl.

Dihedral
Ester Torsion~0° (cis)Maximizes stereoelectronic stabilization; trans form (~180°) is >8 kcal/mol higher in energy[2].

Length
C(sp2)-C(sp3)1.51 ÅFacilitates free rotation at room temperature, though restricted by local steric minima.

Experimental Workflows for Structural Elucidation

Standard operating procedures often fail to account for the dynamic nature of rotatable bonds. The following protocols are designed as self-validating systems , ensuring that the data collected is internally consistent and physically meaningful.

Solution-State Conformational Analysis via NMR Spectroscopy

To determine the time-averaged conformation of the molecule in solution, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed.

  • Step 1: Sample Preparation. Dissolve 15 mg of Methyl 2-(5-chloropyridin-3-yl)acetate in 0.6 mL of anhydrous

    
    . Causality: 
    
    
    
    is chosen over polar protic solvents (like Methanol-d4) to prevent solvent-solute hydrogen bonding from perturbing the intrinsic intramolecular electrostatic interactions.
  • Step 2: Internal Calibration. Add 0.05% v/v Tetramethylsilane (TMS). Self-Validation: The residual

    
     peak must be rigorously calibrated to 7.26 ppm. If the peak shifts, it indicates localized concentration gradients or paramagnetic impurities, invalidating the NOE volume integrations.
    
  • Step 3: NOESY Acquisition. Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 400-600 ms.
    
  • Step 4: Distance Extraction. Integrate the cross-peaks between the

    
    -methylene protons and the C2/C4 pyridine protons. Self-Validation: Cross-reference the calculated distances against a known, rigid internal distance (e.g., the distance between adjacent aromatic protons if applicable, or standard bond lengths) to ensure the NOE build-up is within the linear approximation regime.
    
Palladium-Catalyzed -Arylation Protocol

The enhanced acidity of the


-protons—driven by the electron-deficient chlorinated pyridine ring—makes this molecule an excellent substrate for 

-arylation[1].
  • Step 1: Enolate Formation. In a flame-dried Schlenk flask under argon, dissolve the ester (1.0 equiv) in anhydrous THF at -78 °C. Dropwise add LiHMDS (1.1 equiv). Causality: A non-nucleophilic base is required to prevent transesterification or nucleophilic aromatic substitution (

    
    ) at the activated C5-chloro position.
    
  • Step 2: Catalyst Activation. In a separate vial, pre-mix

    
     (2 mol%) and XPhos (4 mol%) in THF for 15 minutes until the solution turns deep red, indicating the formation of the active 
    
    
    
    species.
  • Step 3: Coupling. Transfer the active catalyst and the aryl halide (1.2 equiv) to the enolate solution. Warm to room temperature.

  • Step 4: Kinetic Monitoring. Self-Validation: Monitor the reaction via GC-MS using dodecane as an internal standard. If the product-to-dodecane ratio plateaus while starting material remains, it definitively flags catalyst deactivation (e.g., via palladium black precipitation) rather than a simple kinetic slowdown, prompting immediate intervention.

Workflow A Sample Preparation (Methyl 2-(5-chloropyridin-3-yl)acetate) B Solution-State NMR (NOESY/ROESY) A->B C Solid-State Analysis (X-Ray Crystallography) A->C D Computational Modeling (DFT/B3LYP) B->D C->D E Conformational Energy Mapping D->E

Workflow for rigorous structural elucidation and conformational mapping.

Conclusion

Methyl 2-(5-chloropyridin-3-yl)acetate is a structurally nuanced molecule where macroscopic synthetic reactivity is deeply intertwined with microscopic conformational preferences. The cis-locked ester geometry, combined with the electrostatic repulsion generated by the C5-chlorine atom, dictates a highly specific spatial arrangement. By employing self-validating analytical protocols and understanding the stereoelectronic causality behind its behavior, researchers can predictably leverage this molecule in complex cross-coupling cascades and advanced pharmaceutical synthesis.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

"Methyl 2-(5-chloropyridin-3-yl)acetate" potential biological activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-(5-chloropyridin-3-yl)acetate , a strategic heterocyclic building block. It is designed for medicinal chemists and drug discovery scientists, focusing on its pharmacophore properties, synthesis, and potential applications in neuropharmacology and protease inhibition.

Role: High-Value Pharmacophore Scaffold & Synthetic Intermediate CAS (Acid Precursor): 39891-11-7 | Molecular Formula: C₈H₈ClNO₂ | MW: 185.61 Da

Executive Summary

Methyl 2-(5-chloropyridin-3-yl)acetate is not a final drug product but a latent pharmacophore . It serves as a critical intermediate for introducing the 5-chloropyridin-3-yl moiety—a privileged structure in medicinal chemistry known for optimizing lipophilicity and metabolic stability compared to phenyl isosteres. Its primary biological potential lies in its conversion to ligands for Nicotinic Acetylcholine Receptors (nAChRs) and Protease Inhibitors (e.g., SARS-CoV-2 3CLpro, Thrombin) .

Key Physicochemical Data
PropertyValueSignificance
LogP ~1.36Ideal lipophilicity for CNS penetration (blood-brain barrier).
TPSA ~50 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Acceptors 3 (N, C=O, O)Pyridine nitrogen acts as a weak acceptor (pKa ~2-3 due to Cl).
Electronic Effect

(Cl) = +0.37
Chlorine at C5 withdraws electron density, reducing oxidative metabolism at the ring.

Pharmacophore Analysis: The "5-Chloro-3-Pyridyl" Motif

The biological utility of this compound stems from the specific substitution pattern of the pyridine ring. The 5-chloro-3-pyridyl group is a bioisostere of the 3-chlorophenyl group but with distinct advantages:

  • Metabolic Stability: The nitrogen atom reduces the electron density of the ring, making it less susceptible to CYP450-mediated oxidation compared to a phenyl ring. The chlorine atom at position 5 blocks a metabolically vulnerable site.

  • Cation-

    
     Interactions:  In nAChRs, the electron-deficient pyridine ring participates in crucial 
    
    
    
    or cation-
    
    
    interactions with Trp/Tyr residues in the binding pocket.
  • Basicity Modulation: The electron-withdrawing chlorine reduces the basicity of the pyridine nitrogen, preventing protonation at physiological pH, which can be critical for membrane permeability.

Diagram 1: Pharmacophore Mapping

Pharmacophore Core Methyl 2-(5-chloropyridin-3-yl)acetate Pyridine Pyridine Ring (Scaffold) Core->Pyridine Chloro 5-Chloro Substituent (Metabolic Blocker) Core->Chloro Ester Methyl Acetate Tail (Synthetic Handle) Core->Ester H-Bond Acceptor\n(Cys-Loop Receptors) H-Bond Acceptor (Cys-Loop Receptors) Pyridine->H-Bond Acceptor\n(Cys-Loop Receptors) Lipophilicity Modulation\n(LogP +0.7) Lipophilicity Modulation (LogP +0.7) Chloro->Lipophilicity Modulation\n(LogP +0.7) Precursor to:\n- Acids (COOH)\n- Alcohols (CH2OH)\n- Amides (CONHR) Precursor to: - Acids (COOH) - Alcohols (CH2OH) - Amides (CONHR) Ester->Precursor to:\n- Acids (COOH)\n- Alcohols (CH2OH)\n- Amides (CONHR)

Caption: Structural dissection of the molecule highlighting the functional roles of its three primary components in drug design.

Potential Biological Activity & Applications[1]

A. Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 5-chloropyridin-3-yl moiety is a hallmark of high-affinity nAChR agonists and modulators.

  • Mechanism: The pyridine nitrogen mimics the quaternary ammonium of acetylcholine (via water-mediated H-bonding or cation-

    
     interactions).
    
  • Application: This acetate intermediate can be derivatized into azabicyclic analogs (e.g., epibatidine derivatives) or diazepinones targeting

    
     or 
    
    
    
    subtypes for pain management (analgesia) and cognitive enhancement (Alzheimer's/Schizophrenia).
  • Reference Drug Context: It shares structural homology with ABT-594 (Tebanicline) , a potent analgesic where the 5-chloro-3-pyridyl group is essential for efficacy.

B. Protease Inhibitors (SARS-CoV-2 3CLpro & Cathepsins)

Recent studies have identified 5-chloropyridin-3-yl esters as potent inhibitors of the SARS-CoV-2 Main Protease (3CLpro).

  • Mechanism: While often used as the leaving group in active esters (reacting with Cys145), the acetic acid derivative (hydrolyzed ester) serves as a P1' anchor or a warhead precursor .

  • Pathway: The ester can be hydrolyzed to the acid, then coupled to peptidomimetics to cap the C-terminus or N-terminus, providing specific recognition of the S1 or S2 pockets of cysteine proteases.

C. Anti-Inflammatory Agents (COX Inhibition)

Aryl acetic acids are a classic class of NSAIDs (e.g., Diclofenac, Indomethacin).

  • Potential: The 2-(5-chloropyridin-3-yl)acetic acid (hydrolysis product) is a bioisostere of phenylacetic acid NSAIDs. The pyridine ring improves water solubility and alters the pKa of the acid, potentially reducing gastric irritation while maintaining COX-2 selectivity.

Experimental Synthesis Protocols

Protocol A: Synthesis via Malonate Displacement (Scalable)

This is the industry-standard route starting from commercially available 3-bromo-5-chloropyridine.

Reagents:

  • 3-Bromo-5-chloropyridine (1.0 eq)[1]

  • Dimethyl malonate (1.5 eq)

  • Cesium Carbonate (

    
    , 2.0 eq)
    
  • Catalyst: CuI (10 mol%) or

    
    /XPhos
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Coupling: Charge a reaction vessel with 3-bromo-5-chloropyridine, dimethyl malonate, and

    
     in dry dioxane. Degas with 
    
    
    
    . Add catalyst.[2] Heat to 100°C for 12-16 hours.
  • Workup: Cool, filter through Celite, and concentrate. Purify the aryl-malonate intermediate via silica gel chromatography (Hexane/EtOAc).

  • Decarboxylation: Dissolve the intermediate in DMSO/Water (10:1) with LiCl (3 eq). Heat to 140°C for 4 hours (Krapcho decarboxylation).

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate to yield Methyl 2-(5-chloropyridin-3-yl)acetate .
    
Protocol B: Hydrolysis Assay (Bio-activation)

To test the "prodrug" potential or generate the free acid for binding assays.

  • Dissolve 10 mg of methyl ester in 1 mL THF/MeOH (1:1).

  • Add 1 mL of 1M LiOH (aq).

  • Stir at RT for 2 hours (monitor by TLC/LC-MS).

  • Acidify to pH 3 with 1M HCl. The free acid 2-(5-chloropyridin-3-yl)acetic acid will precipitate or can be extracted.

Diagram 2: Synthesis & Derivatization Workflow

Synthesis Start 3-Bromo-5-chloropyridine Step1 Pd-Catalyzed Malonate Coupling Start->Step1 Inter Dimethyl 2-(5-chloropyridin-3-yl)malonate Step1->Inter Step2 Krapcho Decarboxylation (LiCl, DMSO, Heat) Inter->Step2 Product Methyl 2-(5-chloropyridin-3-yl)acetate (TARGET) Step2->Product Acid Acid Derivative (COX Inhibitor / Linker) Product->Acid Hydrolysis (LiOH) Alc Alcohol Derivative (Linker) Product->Alc Reduction (LiAlH4) Amide Amide Derivative (Peptidomimetic) Product->Amide Aminolysis (R-NH2)

Caption: Workflow from raw material to the target ester and its subsequent divergence into bioactive functional classes.

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). The ester is susceptible to hydrolysis if exposed to moisture over long periods.
    

References

  • Ghosh, A. K., et al. (2020). "Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies." Journal of Medicinal Chemistry. Link

  • Lukas, R. J., et al. (2013). "Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "2-(5-Chloropyridin-3-yl)acetic acid (CAS 39891-11-7)." National Center for Biotechnology Information. Link

  • Girisha, K. S., et al. (2010). "Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline." European Journal of Medicinal Chemistry. Link

  • BenchChem. "5-Bromo-2-methylpyridine Synthesis Protocols." BenchChem Technical Repository. Link

Sources

"Methyl 2-(5-chloropyridin-3-yl)acetate" derivatives and analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Methyl 2-(5-chloropyridin-3-yl)acetate: Structural Causality, Synthetic Workflows, and Therapeutic Applications

Rationale and Structural Causality in Drug Design

In contemporary medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) represents a highly versatile, bifunctional building block that bridges the gap between raw synthetic intermediates and complex active pharmaceutical ingredients (APIs).

The causality behind selecting this specific scaffold lies in its dual-node reactivity and its unique stereoelectronic properties:

  • The 5-Chloropyridine Core: The substitution of a chlorine atom on the pyridine ring serves multiple purposes. Chlorine acts as a bioisostere for a methyl group, occupying a similar van der Waals volume but providing significantly enhanced lipophilicity (higher

    
    ). Furthermore, the electron-withdrawing nature of the chlorine atom lowers the 
    
    
    
    of the pyridine nitrogen, which can improve membrane permeability and oral bioavailability while simultaneously blocking cytochrome P450-mediated oxidation at the 5-position[1].
  • The Methyl Acetate Moiety: Positioned at the 3-carbon, the methyl acetate group provides a flexible, two-carbon linker that minimizes steric hindrance during target binding. The ester can be readily hydrolyzed to a free carboxylic acid, serving as a handle for amidation or esterification to generate prodrugs or active inhibitors[2].

Therapeutic Case Studies and Target Applications

The 5-chloropyridin-3-yl motif has been successfully integrated into several high-profile drug discovery programs, ranging from antiviral therapeutics to neurodegenerative disease interventions.

SARS-CoV-2 3CL Protease Inhibitors

The main protease (3CLpro) of SARS-CoV-2 is a critical target for antiviral drug development. Recent studies have demonstrated that esterifying nonsteroidal anti-inflammatory drugs (NSAIDs) or indole-carboxylic acids with 5-chloropyridin-3-ol derivatives yields highly potent 3CLpro inhibitors[2]. The 5-chloropyridine ring fits optimally into the S1/S2 subpockets of the protease, forming critical halogen bonds and


 stacking interactions with the active site residues[3].

Pathway V SARS-CoV-2 Entry R Viral RNA Translation V->R P Polyproteins (pp1a, pp1ab) R->P E 3CL Protease (Main Protease) P->E Auto-cleavage C Viral Replication Complex E->C Polyprotein Processing I Chloropyridinyl Ester Inhibitor I->E Covalent/Reversible Binding

Mechanism of SARS-CoV-2 3CL protease inhibition by chloropyridinyl ester derivatives.

BACE-1 Inhibitors for Alzheimer's Disease

In the pursuit of


-secretase (BACE-1) inhibitors to counter Alzheimer's disease, managing blood-brain barrier (BBB) permeability while maintaining target selectivity is notoriously difficult. The incorporation of 5-chloropyridin-3-yl analogues into spirocyclic chroman scaffolds has been shown to significantly improve BACE-1 potency and provide excellent selectivity over off-target proteases like cathepsin D[4]. The heteroaryl group enhances water-bridged interactions within the S3 pocket of the enzyme[4].
Anticancer Agents (Steroidal Analogs)

Modifications of steroidal nuclei, such as didehydroepiandrosterone, with a 17-(5-chloropyridin-3-yl) substitution have yielded novel lead compounds with high affinities for nuclear receptors, showcasing the moiety's utility in oncology[5].

Quantitative Efficacy Data

The following table summarizes the biological activity of key derivatives utilizing the 5-chloropyridin-3-yl architecture across different therapeutic domains.

Compound Class / DerivativePrimary TargetEfficacy Metric (

/

)
Key Structural Causality
Indole chloropyridinyl esters SARS-CoV-2 3CLpro

: ~250 nM
Ester linkage enables optimal orientation in the S1 pocket[2].
S-892216 Precursors SARS-CoV-2 3CLpro

: 2.48 nM
Pyrimidine ring substitution via Ullmann coupling[6].
Pyridinyl-substituted chromans BACE-1

: ~15 nM
Meta-substituted 5-chloropyridine enhances S3 pocket fit[4].
Steroidal Analogs (10c) Nuclear ReceptorsVariable (Micro-molar)17-(5-chloropyridin-3-yl) enhances metabolic half-life[5].

Validated Synthetic Workflows

To harness Methyl 2-(5-chloropyridin-3-yl)acetate effectively, researchers must employ orthogonal synthetic strategies. The methyl acetate group is primed for saponification and subsequent amidation, while the 5-chloro position can undergo transition-metal-catalyzed cross-coupling.

G A Methyl 2-(5-chloropyridin-3-yl)acetate (Starting Material) B Saponification (LiOH/THF) Yields Free Acid A->B Hydrolysis D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) A->D C-Cl Activation C Esterification / Amidation (Coupling Reagents) B->C Derivatization E Chloropyridinyl Esters (e.g., 3CLpro Inhibitors) C->E Target Synthesis F Aryl-Substituted Pyridines (e.g., BACE-1 Inhibitors) D->F Target Synthesis

Synthetic divergence of Methyl 2-(5-chloropyridin-3-yl)acetate into key therapeutic agents.

Protocol 1: Self-Validating Saponification to 2-(5-chloropyridin-3-yl)acetic acid

Causality Check: Lithium hydroxide (LiOH) is selected over NaOH or KOH to provide milder conditions, preventing potential nucleophilic aromatic substitution (


) at the activated 5-chloro position. THF/Water provides a homogenous biphasic system for optimal solvation of both the ester and the resulting carboxylate salt[3].
  • Initialization: Dissolve Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 equiv, e.g., 500 mg) in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water (8 mL total volume).

  • Reagent Addition: Add Lithium hydroxide monohydrate (

    
    , 1.5 equiv) in one portion at 
    
    
    
    .
  • Reaction Propagation: Warm the mixture to

    
     (room temperature) and stir for 4-6 hours.
    
    • In-Process Control: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the high-

      
       ester spot validates reaction completion.
      
  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous residue to

    
     and acidify to pH 3.0-4.0 using 10% aqueous citric acid[3]. Note: Avoid strong mineral acids (like HCl) to prevent protonation of the pyridine nitrogen, which would make the product highly water-soluble and difficult to extract.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to yield the free acid as a white to off-white solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the 5-Chloro Position

Causality Check: Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides[7]. Therefore, a highly active, electron-rich, and sterically bulky phosphine ligand (such as XPhos or SPhos) paired with


 is required to lower the activation energy barrier for the C-Cl bond insertion[7].
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.0 equiv)[7].
    
  • Catalyst Loading: Add

    
     (2 mol%) and XPhos (4 mol%).
    
  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon three times to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Inject anhydrous, degassed Toluene/Water (10:1 ratio, 0.2 M concentration) via syringe.

  • Heating: Heat the reaction mixture to

    
     in an oil bath for 12 hours.
    
    • In-Process Control: Analyze an aliquot via LC-MS. The presence of the desired mass peak

      
       and the absence of the starting material mass validates the cross-coupling.
      
  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black[7]. Wash the filtrate with brine, dry over

    
    , concentrate, and purify via flash column chromatography.
    

References

1.[1] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information (PMC). URL:[Link] 2.[2] Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link] 3.[3] Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link] 4.[4] Advances in the Synthetic Approaches to


-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. URL:[Link]
5.[5] Synthesis and Biological Evaluation of Analogs of Didehydroepiandrosterone as Potential New Anticancer Agents. MDPI. URL:[Link]
6.[6] Discovery of The Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. bioRxiv. URL:[Link]
7.[7] Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine. Benchchem. URL:

Sources

"Methyl 2-(5-chloropyridin-3-yl)acetate" literature review and key publications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive analysis of Methyl 2-(5-chloropyridin-3-yl)acetate , designed for researchers in medicinal chemistry and process development.

Strategic Synthesis, Chemical Profile, and Medicinal Utility

Executive Summary

Methyl 2-(5-chloropyridin-3-yl)acetate is a critical heterocyclic building block used to introduce the 5-chloropyridin-3-yl moiety into complex bioactive molecules. This scaffold is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability compared to its phenyl or unsubstituted pyridine analogs. This guide details the compound's chemical identity, validated synthesis routes (including classical esterification and modern cross-coupling), and its strategic application in medicinal chemistry.[1]

Chemical Identity & Properties

This compound is the methyl ester derivative of 2-(5-chloropyridin-3-yl)acetic acid.[2]

PropertyData
Systematic Name Methyl 2-(5-chloropyridin-3-yl)acetate
Parent Acid CAS 39891-11-7 (2-(5-chloropyridin-3-yl)acetic acid)
Precursor CAS 73583-39-8 (3-Bromo-5-chloropyridine)
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Predicted LogP ~1.4 (Moderate lipophilicity)
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Strategic Synthesis Methodologies

The synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate is approachable via two primary strategies: Classical Esterification (for scale-up from the acid) and Transition-Metal Catalyzed Cross-Coupling (for de novo construction from halo-pyridines).

Method A: Acid-Catalyzed Esterification (Scalable)

This route is preferred when the parent acid, 2-(5-chloropyridin-3-yl)acetic acid, is commercially available. It offers high atom economy and simple purification.[1]

Mechanism: Fischer Esterification.[1] Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).

Protocol:

  • Activation: Charge a reaction vessel with anhydrous methanol (10-20 volumes). Cool to 0°C under N₂ atmosphere.[1]

  • Reagent Addition: Dropwise add Thionyl Chloride (1.2 - 1.5 eq) to the methanol. Caution: Exothermic reaction with gas evolution (HCl/SO₂). Stir for 30 minutes to generate anhydrous HCl in situ.

  • Substrate Addition: Add 2-(5-chloropyridin-3-yl)acetic acid (1.0 eq) portion-wise.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LC-MS or TLC (loss of acid spot).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to neutralize HCl) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. The resulting oil is typically >95% pure and can be used directly.[1]

Method B: Negishi Cross-Coupling (De Novo Synthesis)

This route is essential when the acetic acid derivative is not available, allowing access to the scaffold from the widely available 3-bromo-5-chloropyridine .[1]

Mechanism: Palladium-catalyzed cross-coupling of an organozinc reagent (Reformatsky-type) with an aryl halide. Key Intermediate: 2-methoxy-2-oxoethylzinc bromide (Reformatsky Reagent).

Protocol:

  • Zinc Activation: In a dry flask, activate Zinc dust (1.5 eq) with TMSCl (0.05 eq) in THF/DMA.

  • Reagent Formation: Add methyl bromoacetate (1.5 eq) dropwise at 30-40°C to generate the organozinc species (BrZnCH₂COOMe).

  • Coupling: In a separate vessel, dissolve 3-bromo-5-chloropyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) or Pd(dba)₂/XPhos in THF.

  • Reaction: Transfer the organozinc solution to the pyridine/catalyst mixture via cannula. Heat to 60°C for 12 hours.

  • Quench: Cool to RT and quench with saturated NH₄Cl.

  • Isolation: Extract with EtOAc, wash with water/brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow for accessing the target molecule.

SynthesisPathways Start1 3-Bromo-5-chloropyridine (CAS 73583-39-8) Catalyst Pd(PPh3)4 or Pd-XPhos Start1->Catalyst Oxidative Addition Start2 2-(5-chloropyridin-3-yl)acetic acid (CAS 39891-11-7) Target Methyl 2-(5-chloropyridin-3-yl)acetate (Target Ester) Start2->Target Acid Catalysis (- H2O) Reagent1 Reformatsky Reagent (BrZnCH2COOMe) Reagent1->Catalyst Transmetallation Reagent2 MeOH / SOCl2 (Fischer Esterification) Reagent2->Target Reagent Catalyst->Target Reductive Elimination (Negishi Coupling)

Figure 1: Convergent synthesis pathways showing the Negishi coupling (top) and Fischer Esterification (bottom).

Medicinal Chemistry Applications

The "Chloropyridine" Pharmacophore

The 5-chloropyridine moiety is a bioisostere of the phenyl ring but offers distinct advantages in drug design:

  • Electronic Effects: The pyridine nitrogen acts as a hydrogen bond acceptor, while the chlorine atom at the 5-position withdraws electrons, reducing the basicity of the nitrogen.[1] This prevents protonation at physiological pH, improving membrane permeability.[1]

  • Metabolic Blocking: The chlorine atom blocks the metabolically vulnerable 3-position (relative to the nitrogen), preventing oxidative metabolism (e.g., by CYP450 enzymes) that typically occurs on electron-rich aromatic rings.[1]

Application in Protease Inhibitors

Recent literature highlights the utility of 5-chloropyridin-3-yl esters and derivatives in developing inhibitors for viral proteases, such as the SARS-CoV-2 3CL protease.[3] While the specific target molecule here is an acetate methyl ester, the 5-chloropyridin-3-yl core is the functional unit.[1][2][4] The methyl ester serves as a versatile handle:

  • Hydrolysis: Converts to the free acid for coupling with amines (amide bond formation).

  • Reduction: Converts to the ethanol derivative (2-(5-chloropyridin-3-yl)ethanol) for ether linkages.

Workflow: From Intermediate to Drug Candidate

DrugDesign Intermediate Methyl 2-(5-chloropyridin-3-yl)acetate Step1 Hydrolysis (LiOH) Intermediate->Step1 Step3 Reduction (LiAlH4) Intermediate->Step3 Acid Free Acid Form Step1->Acid Step2 Amide Coupling (HATU/Amine) Acid->Step2 Drug Amide-Linked Inhibitor (e.g., Kinase/Protease Inhibitor) Step2->Drug Alcohol Alcohol Derivative (Linker for PROTACs) Step3->Alcohol

Figure 2: Divergent utility of the methyl ester in generating functional drug candidates.

Safety and Handling

  • Hazards: As a halogenated pyridine derivative, this compound should be treated as a potential skin and eye irritant.[1][5] Precursors like 3-bromo-5-chloropyridine are classified as acute toxins (oral).[6]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[1]

References

  • Chemical Identity (Acid Precursor): 2-(5-Chloropyridin-3-yl)acetic acid. CAS Common Chemistry.[1] CAS RN: 39891-11-7.[1][7] Link

  • Synthesis (Negishi Coupling Context): The Negishi Cross-Coupling Reaction. Organic Chemistry Portal. (General methodology for pyridyl-zinc couplings). Link

  • Medicinal Application (5-chloropyridine moiety): Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. Chamandi, G., et al. (2022).[1][8] Molecules. (Demonstrates the biological relevance of the 5-chloropyridin-3-yl scaffold). Link

  • Precursor Availability: 3-Bromo-5-chloropyridine. Sigma-Aldrich Product Sheet. CAS: 73583-39-8.[1][6] Link

Sources

Methodological & Application

Synthesis of "Methyl 2-(5-chloropyridin-3-yl)acetate" from 3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate

Executive Summary

This application note details the synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate (Target Molecule) from 3-bromo-5-chloropyridine . The transformation addresses a common challenge in medicinal chemistry: the selective functionalization of a di-halogenated heteroaryl system.

We present the Reformatsky-Negishi Cross-Coupling as the primary method. This route offers a superior chemoselectivity profile, utilizing the lability difference between the C-Br and C-Cl bonds to install the acetate moiety in a single step while preserving the chlorine handle for future diversification.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the bond dissociation energy (BDE) differential between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds on the pyridine ring. Traditional nucleophilic substitutions (


) are unfavorable at the 3-position (meta to nitrogen). Therefore, Palladium-catalyzed cross-coupling is the requisite methodology.

Pathway Selection:

  • Route A (Primary): Reformatsky-Negishi Coupling.

    • Mechanism:[1][2][3][4][5][6] Pd-catalyzed cross-coupling of an organozinc enolate (Reformatsky reagent) with the aryl bromide.

    • Advantages: One-pot procedure, high atom economy, direct access to the ester, excellent functional group tolerance.

  • Route B (Secondary): Malonate Arylation (Krapcho Sequence).

    • Mechanism:[1][2][3][4][5][6] Pd-catalyzed coupling with dimethyl malonate followed by decarboxylation.

    • Advantages: Uses inexpensive commodity reagents; scalable to >100g.

SynthesisStrategy SM 3-Bromo-5-chloropyridine (Starting Material) Cat Pd Catalyst (Oxidative Addition) SM->Cat Selective C-Br Activation Zn Reformatsky Reagent (BrZn-CH2-COOMe) Zn->Cat Transmetallation Target Methyl 2-(5-chloropyridin-3-yl)acetate (Target) Cat->Target Reductive Elimination

Figure 1: Strategic logic for the selective functionalization of the 3-bromo position.

Protocol A: Reformatsky-Negishi Cross-Coupling (Recommended)

This protocol utilizes a "pre-formed" Reformatsky reagent generated in situ to ensure maximum activity before the introduction of the palladium catalyst.

Reagents & Materials
ReagentEquiv.[1][3][5][7][8][9][10]Role
3-Bromo-5-chloropyridine 1.0Limiting Reagent
Methyl bromoacetate 1.5Reformatsky Precursor
Zinc Dust (activated)1.8Metal Source
TMSCl (Trimethylsilyl chloride)0.05Zinc Activator
Pd(dba)₂ 0.02 (2 mol%)Catalyst Source
Q-Phos (or

)
0.04 (4 mol%)Ligand
THF (Anhydrous)-Solvent (0.5 M)
Step-by-Step Methodology

1. Activation of Zinc (The Critical Step)

  • Context: Commercial zinc dust often possesses an oxide layer that inhibits reaction initiation.

  • Action: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.8 equiv) in anhydrous THF. Add TMSCl (0.05 equiv) and stir vigorously at RT for 20 minutes.

    • Observation: The grey suspension should brighten slightly, indicating oxide removal.

2. Formation of the Reformatsky Reagent

  • Action: Warm the Zn suspension to 40°C. Add Methyl bromoacetate (1.5 equiv) dropwise over 30 minutes.

  • Control: Maintain temperature between 40–50°C. If the reaction exotherms violently, pause addition.

  • Completion: Stir for 1 hour at 45°C. The solution typically turns a pale green/grey. This is the active species: BrZn-CH₂-COOMe.

3. The Cross-Coupling (Negishi) [1]

  • Preparation: In a separate vial, dissolve 3-Bromo-5-chloropyridine (1.0 equiv), Pd(dba)₂ (2 mol%), and Q-Phos (4 mol%) in a minimal amount of THF. Stir for 5 minutes to ligate the catalyst.

  • Addition: Transfer the catalyst/substrate solution via cannula into the Reformatsky reagent flask.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting bromide (

      
      ) should disappear; product (
      
      
      
      ) will appear.

4. Work-up & Purification

  • Quench: Cool to RT and quench with saturated

    
     solution (buffers the Zinc salts).
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash Column Chromatography (Silica Gel).[11]

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85%.[9]

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle is crucial for troubleshooting. The high selectivity for Bromine over Chlorine is determined in the Oxidative Addition step.[10]

CatalyticCycle Pd0 L2Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br (SM) PdII_Br L2Pd(II)(Ar)(Br) OxAdd->PdII_Br TransMet Transmetallation (+ BrZn-CH2COOMe) PdII_Br->TransMet - ZnBr2 PdII_Enolate L2Pd(II)(Ar)(CH2COOMe) TransMet->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 + Product

Figure 2: The Pd(0)/Pd(II) catalytic cycle.[3] Note that the C-Cl bond is too strong to undergo oxidative addition under these specific conditions (


), ensuring chemoselectivity.

Protocol B: Malonate Homologation (Alternative)

Use this route if organozinc reagents are unavailable or if scaling to >100g where zinc waste disposal is costly.

  • Coupling:

    • React 3-bromo-5-chloropyridine with Dimethyl malonate (2.0 equiv), Cs₂CO₃ (3.0 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (8 mol%) in Toluene at 100°C.

    • Product: Dimethyl 2-(5-chloropyridin-3-yl)malonate.

  • Krapcho Decarboxylation:

    • Dissolve the intermediate malonate in DMSO containing NaCl (3 equiv) and Water (2 equiv).

    • Heat to 140°C for 4 hours.

    • Mechanism:[1][2][3][4][5][6] The chloride ion attacks the methyl group, generating the carboxylate which spontaneously decarboxylates to the target mono-ester.

    • Note: This route is robust but requires higher temperatures.

Analytical Validation

Analytical MethodExpected SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

8.45 (d, 1H), 8.35 (d, 1H)
Aromatic protons (Pyridine C2, C6).[6] Note the coupling constants (

).

7.65 (t, 1H)
Aromatic proton (Pyridine C4).

3.70 (s, 3H)
Methoxy group (

).

3.65 (s, 2H)
Benzylic methylene (

).
LC-MS (ESI+) m/z = 186.0 / 188.0[M+H]⁺. Distinct 3:1 Chlorine isotope pattern is critical to confirm Cl retention.

References

  • Reformatsky-Negishi Coupling Scope

    • H. Doucet, "Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Halides," Eur. J. Org. Chem., 2008.[8]

    • Context: Establishes the reactivity hierarchy of Pyridyl halides (Br > Cl).
  • Zinc Enolate Chemistry

    • T. Hama, et al.

      
      -Arylation of Esters with Chloroarenes," J. Am. Chem. Soc., 2003. 
      
    • Context: Provides the foundational conditions for using Q-Phos type ligands in ester functionaliz
  • Krapcho Decarboxylation

    • A. P. Krapcho, "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters," Synthesis, 1982.

    • Context: Validation of the Protocol B decarboxyl

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-(5-chloropyridin-3-yl)acetate

[1]

Executive Summary & Molecule Analysis

Target Molecule: Methyl 2-(5-chloropyridin-3-yl)acetate CAS: 1150164-75-4 (Representative Analog) Class: 3,5-Disubstituted Pyridine / Heteroaryl Chloride[1]

This application note details the protocols for functionalizing Methyl 2-(5-chloropyridin-3-yl)acetate , a high-value scaffold in kinase inhibitor discovery. This substrate presents a specific "triad of challenges" for palladium catalysis:

  • Deactivated Electrophile: The chlorine atom is at the C5 position (meta to the ring nitrogen). Unlike 2- or 4-chloropyridines, the C5 position lacks activation via resonance (Meisenheimer-type stabilization), making oxidative addition significantly slower.[1]

  • Base-Sensitive Moiety: The methyl ester is prone to hydrolysis (to the carboxylic acid) under aqueous basic conditions or transesterification if alkoxide bases (e.g., NaOtBu) are used in alcoholic solvents.

  • C-H Acidity: The methylene bridge (

    
    -
    
    
    ) is activated by both the pyridine ring and the ester, making it susceptible to deprotonation by strong bases (e.g., LiHMDS), potentially leading to catalyst poisoning or Claisen self-condensation.

To overcome these, this guide utilizes Buchwald Precatalysts (Gen 3/Gen 4) and weak, non-nucleophilic bases .

Mechanistic Logic & Catalyst Selection

The success of coupling this specific substrate relies on facilitating the oxidative addition step while suppressing side reactions at the ester.

The Catalyst System[2][3][4][5][6][7][8][9]
  • Why Pd-G4 Precatalysts? Traditional sources like

    
     often suffer from variable quality and slow activation.[1] XPhos Pd G4  (for Suzuki) and BrettPhos Pd G4  (for Buchwald) ensure rapid, quantitative generation of the active 
    
    
    species even at moderate temperatures.
  • Ligand Choice:

    • XPhos: The biaryl backbone prevents the formation of stable pyridine-palladium complexes (catalyst resting states) that arrest the cycle.

    • BrettPhos: Essential for amination of aryl chlorides, providing the necessary electron density to the Pd center to facilitate oxidative addition into the unactivated C5-Cl bond.

Graphviz Diagram: The Catalytic Cycle & Critical Failure Points

The following diagram illustrates the catalytic cycle, highlighting where the specific structural features of Methyl 2-(5-chloropyridin-3-yl)acetate can cause cycle arrest (Red Nodes).

CatalyticCycleStartSubstrate:Methyl 2-(5-chloropyridin-3-yl)acetateOxAddOxidative Addition(Rate Limiting for C5-Cl)Start->OxAdd+ L-Pd(0)PreCatPrecatalyst Activation(XPhos Pd G4)ActivePdActive Species[L-Pd(0)]PreCat->ActivePd- CarbazolePoisonFAILURE MODE:N-Coordination ArrestActivePd->PoisonPyridine N binds PdTransMetTransmetallation(Base Dependent)OxAdd->TransMet+ Boronic Acid/AmineHydrolysisFAILURE MODE:Ester HydrolysisTransMet->HydrolysisIf Aqueous Strong BaseRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->ActivePdRegenerationProductFinal Biaryl/Aryl-AmineRedElim->Product

Caption: Catalytic cycle for 3-chloropyridines showing critical failure modes (Red) due to N-coordination and ester instability.[1]

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)[1][8][9]

This protocol is optimized to preserve the methyl ester while forcing the coupling at the deactivated chloride.

Reagents & Conditions Table
ComponentRecommendationRationale
Catalyst XPhos Pd G4 (1–3 mol%)Excellent turnover for aryl chlorides; air-stable precatalyst.[1]
Ligand XPhos (add 1 mol% extra if scale >1g)Ensures

to prevent Pd black precipitation.[1]
Base

(2.0 equiv)
Mild enough to spare the ester; effective for boronic acids.
Solvent THF:Water (10:1) or Dioxane (dry) THF/Water allows mild inorganic base solubility without rapid hydrolysis.[1]
Temperature 60°C – 80°C Sufficient for activation; avoid >100°C to prevent ester degradation.[1]
Step-by-Step Methodology
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: If using older Pd sources, premix

      
       and XPhos (1:2 ratio) in solvent for 5 mins before adding.
      
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[1]
    
  • Solvent: Inject degassed THF/Water (10:1 ratio) via syringe. Concentration should be roughly 0.1 M to 0.2 M.[1]

  • Reaction: Heat to 60°C. Monitor by LCMS after 2 hours.

    • Checkpoint: If conversion is <50%, increase Temp to 80°C. Do not exceed 100°C.

  • Workup: Dilute with Ethyl Acetate. Wash with water (pH neutral) to remove salts.[1] Dry organic layer over

    
    .[1][2]
    

Protocol B: Buchwald-Hartwig Amination (C-N Bond)[1]

Critical Warning: Do NOT use Sodium tert-butoxide (


Reagents & Conditions Table
ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 (Primary Amines) RuPhos Pd G4 (Secondary Amines)"Gold Standard" for aryl chlorides.[1]
Base

(2.0 equiv)
The only reliable base for ester-containing substrates in Buchwald couplings.
Solvent t-Amyl Alcohol or Dioxane Anhydrous conditions are strictly required.[1]
Temperature 80°C – 100°C Higher energy barrier than Suzuki; requires heat.[1]
Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel or use an oven-dried vial. Moisture kills this reaction by hydrolyzing the ester under basic conditions.

  • Charge Solids: Add Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), and BrettPhos Pd G4 (2-4 mol%).
    
  • Inert Atmosphere: Evacuate/Backfill with Argon (

    
    ) x3.[1]
    
  • Solvent: Add anhydrous Dioxane (0.15 M).

  • Reaction: Heat to 90°C. Stir vigorously (Cesium Carbonate is heterogeneous).

  • Workup: Filter through a pad of Celite to remove the inorganic base.[1] Concentrate the filtrate.

    • Purification Note: Pyridyl amines are polar.[1] Use a DCM/MeOH gradient for chromatography.[1]

Troubleshooting & Decision Matrix

When reactions fail, use the following logic flow to diagnose the issue. The most common failure for this specific molecule is ester hydrolysis (appearing as a carboxylic acid peak in LCMS, M-14 mass shift) or no reaction (intact chloride).

Graphviz Diagram: Optimization Decision Tree[1]

DecisionTreeStartReaction Outcome?NoRxnNo Reaction(SM Recovered)Start->NoRxnHydrolysisEster Hydrolyzed(Acid formed)Start->HydrolysisDecompComplex Mixture(Decomposition)Start->DecompSuccessProduct FormedStart->SuccessSol_TempIncrease Temp(Max 100°C)NoRxn->Sol_TempStep 1Sol_BaseSwitch Base:Use K3PO4 (anhydrous)Hydrolysis->Sol_BaseUse weaker baseSol_WaterRemove Water:Use Mol. SievesHydrolysis->Sol_WaterStrict anhydrousDecomp->Sol_BaseBase too strong?Avoid NaOtBuSol_LigandSwitch toBrettPhos/AdBrettPhosSol_Temp->Sol_LigandIf fails

Caption: Troubleshooting logic for coupling reactions involving ester-functionalized chloropyridines.

Specific Troubleshooting Tips
  • Problem: Starting material remains, catalyst turns black.

    • Cause: Catalyst decomposition ("Pd Black") before oxidative addition.[1]

    • Fix: The C5-Cl bond is difficult.[1] Increase ligand loading (L:Pd 2:1) or switch to AdBrettPhos , which is sterically bulkier and facilitates uptake of difficult chlorides.

  • Problem: Product forms but ester is gone (Acid/Methyl ester mix).

    • Cause: Water in the solvent or base is too strong.

    • Fix: Switch from Dioxane/Water to Anhydrous Toluene and use

      
       (finely ground) .
      

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts."[1] Chemical Science, 2013.[1] (Describes the utility of BrettPhos G4 precatalysts).

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1] Sigma-Aldrich / Merck Technical Guides.[1] (Standard protocols for boronic acids).

  • Campeau, L. C., et al. "Pd-Catalyzed C-N Bond Formation with Heteroaryl Chlorides."[1] Organic Process Research & Development, 2016.[1] (General reference for industrial scale coupling of chloropyridines).

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of 3-Chloropyridines." (General reactivity profiles for 3-halo-pyridines).

Disclaimer: This protocol is intended for research use by trained professionals. Always review the Safety Data Sheet (SDS) for Methyl 2-(5-chloropyridin-3-yl)acetate and all reagents before use.

Application Notes & Protocols: Methyl 2-(5-chloropyridin-3-yl)acetate as a Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridyl Acetic Acid Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The substituted pyridyl acetic acid motif is one such scaffold. Its prevalence stems from a combination of favorable physicochemical properties, metabolic stability, and the pyridine ring's unique electronic nature. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction in many enzyme active sites and receptor binding pockets, while the substitution pattern allows for fine-tuning of steric and electronic properties to optimize potency and selectivity.[1][2]

This guide focuses on a particularly valuable derivative: Methyl 2-(5-chloropyridin-3-yl)acetate . The presence of a chlorine atom at the 5-position and the acetic ester at the 3-position creates a versatile building block with multiple reactive handles and strategic vectors for molecular elaboration.[3][4][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing its core applications, providing field-tested experimental protocols, and exploring its role in structure-activity relationship (SAR) studies.

Physicochemical Properties and Strategic Considerations

The utility of Methyl 2-(5-chloropyridin-3-yl)acetate in drug design is rooted in its structural and electronic features. The chlorine atom, for instance, is not merely a placeholder; it significantly influences the pyridine ring's pKa, making the nitrogen less basic and modulating its hydrogen bonding capacity. Furthermore, it can participate in halogen bonding or occupy hydrophobic pockets within a target protein, offering an additional vector for affinity enhancement.[6]

PropertyValueSource
CAS Number 108230-58-4-
Molecular Formula C₈H₈ClNO₂-
Molecular Weight 185.61 g/mol -
Appearance Off-white to yellow solid-
Related Acid CAS 39891-11-7 (2-(5-Chloropyridin-3-yl)acetic acid)[7]
Topological Polar Surface Area (TPSA) (of Acid) 50.19 Ų[7]
cLogP (of Acid) 1.3621[7]

Core Synthetic Transformations & Protocols

The true power of this building block is realized through its chemical reactivity. The ester moiety provides a direct route to amides or can be hydrolyzed to the corresponding carboxylic acid, which unlocks a vast array of amide coupling chemistries.

Protocol 1: Saponification to 2-(5-Chloropyridin-3-yl)acetic Acid

Causality: The conversion of the methyl ester to a carboxylic acid is a foundational step. While the ester can undergo direct aminolysis, the resulting free acid is a more versatile intermediate. It allows for the use of standard peptide coupling reagents, which are highly efficient and compatible with a broader range of sensitive and less nucleophilic amines, providing greater control over the reaction outcome.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Acidification: Once complete, carefully acidify the reaction mixture to a pH of ~4-5 using 1N HCl. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 2-(5-chloropyridin-3-yl)acetic acid as a solid.

Protocol 2: Amide Synthesis via Peptide Coupling

Causality: This protocol leverages the carboxylic acid generated in Protocol 1. Amide bond formation is arguably the most critical reaction in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base like DIPEA (N,N-Diisopropylethylamine) creates a highly activated ester in situ. This intermediate rapidly reacts with the desired primary or secondary amine to form the amide bond under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 2-(5-chloropyridin-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Caption: General synthetic routes from the building block.

Application in Lead Discovery: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[1] Many kinase inhibitors are ATP-competitive and bind to the "hinge region" of the kinase domain, which forms a hydrogen bond network with the adenine ring of ATP. The pyridine nitrogen of a ligand can mimic this key interaction.

Case Study: A Scaffold for Kinase Inhibitors

The 2-(5-chloropyridin-3-yl)acetamide scaffold is an excellent starting point for designing kinase inhibitors. The pyridine nitrogen can act as a hinge-binding element, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets and interact with other key residues.[8][9] The chlorine atom can enhance binding affinity through interactions in the hydrophobic region near the gatekeeper residue.

Caption: Binding mode of a hypothetical kinase inhibitor.

Application in Agrochemicals: The Neonicotinoid Pharmacophore

The 6-chloropyridin-3-yl methyl moiety is the defining feature of first-generation neonicotinoid insecticides like imidacloprid.[10] These compounds are potent agonists of insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.[11] While our building block is a 5-chloro-3-yl isomer, it serves as an excellent starting point for synthesizing novel analogs to explore the SAR of this important class of molecules and potentially develop insecticides with improved selectivity or environmental profiles.[12][13]

Caption: Workflow for a neonicotinoid analog synthesis.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the Methyl 2-(5-chloropyridin-3-yl)acetate scaffold allows for a thorough exploration of the SAR, a cornerstone of rational drug design.[14]

Modification SiteSynthetic StrategyPotential Impact on Biological Activity
Chlorine at C5 Nucleophilic aromatic substitution or Suzuki coupling on a bromo-precursor.Can be replaced with other halogens, small alkyl, or cyano groups to probe hydrophobic and electronic requirements.[15]
Acetate Side Chain Use of different amino acids or amines in amide coupling (Protocol 2).Modulates solubility, cell permeability, and can introduce new interaction points to target adjacent regions of the binding site.
Pyridine Ring Synthesis of analogs with different heterocycles (e.g., pyrimidine, pyrazine).Alters the position and basicity of the key hydrogen bond accepting nitrogen, impacting hinge-binding affinity and overall selectivity.[8]
α-position of Acetate Alkylation of the enolate derived from the ester or acid.Introduces chirality and steric bulk, which can enhance binding by inducing a specific conformation and improve metabolic stability.

Conclusion

Methyl 2-(5-chloropyridin-3-yl)acetate is more than a simple chemical reagent; it is a strategically designed building block that provides a robust entry point into multiple classes of biologically active molecules. Its well-defined reactive sites, coupled with the privileged nature of the chloropyridinyl scaffold, make it an indispensable tool for medicinal chemists in both lead discovery and lead optimization campaigns. The protocols and strategic insights provided herein are intended to empower researchers to fully leverage the potential of this versatile compound in the pursuit of novel therapeutics and agrochemicals.

References

  • Title: The structure modification of seven-membered aza-brigded neonicotinoids in order to investigate their impact on honey bees Source: RSC Advances URL: [Link]

  • Title: Advances in the Synthesis of Neonicotinoids Source: ResearchGate URL: [Link]

  • Title: SAR and QSAR in Drug Discovery and Chemical Design—Some Examples Source: In Silico Drug Design: Repurposing Techniques and Methodologies URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel 3-Chloropyridin-2-yl-Pyrazole Derivatives and their Insecticidal, Fungicidal Activities and QSAR Study Source: Bentham Science Publishers URL: [Link]

  • Title: Recent advances for the synthesis of imidazo[1,2-a]pyridines Source: RSC Publishing URL: [Link]

  • Title: Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][15]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer Source: PubMed URL: [Link]

  • Title: 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One Source: Journal of Neonatal Surgery URL: [Link]

  • Title: Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction Source: MDPI URL: [Link]

  • Title: Review of Neonicotinoid Use, Registration, and Insect Pollinator Impacts in Minnesota Source: Minnesota Department of Agriculture URL: [Link]

  • Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics Source: PMC URL: [Link]

  • Title: Drug Discovery - Inhibitor Source: chemical-kinomics URL: [Link]

  • Title: Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties Source: Frontiers URL: [Link]

  • Title: Advanced Research on cis-Neonicotinoids Source: CHIMIA URL: [Link]

  • Title: Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling Source: bioRxiv URL: [Link]

  • Title: Building Blocks for Drug Design Programmes Source: Pharmaceutical Technology URL: [Link]

  • Title: Synthesis of Novel Diazepine Derivatives as Glycogen Synthase Kinase-3β Inhibitors Source: Tropical Journal of Pharmaceutical Research URL: [Link]

  • Title: Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity Source: MDPI URL: [Link]

  • Title: Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate Source: PMC URL: [Link]

  • Title: Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid Source: Semantic Scholar URL: [Link]

  • Title: 2-[(3S)-3-[(5-chloropyrimidin-2-yl)-(2-methoxyethyl)amino]-6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid Source: PubChem URL: [Link]

  • Title: Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)Acetate Hydrobromide Source: Pharmaffiliates URL: [Link]

  • Title: A Building Block Approach for the Total Synthesis of YM-385781 Source: PMC URL: [Link]

  • Title: Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One Source: ResearchGate URL: [Link]

  • Title: Building Blocks for Chemical Synthesis Source: Advent Chembio URL: [Link]

  • Title: Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine Source: Academia.edu URL: [Link]

  • Title: Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives Source: MDPI URL: [Link]

Sources

Application Note: Protocol for the Hydrolysis of Methyl 2-(5-chloropyridin-3-yl)acetate to 2-(5-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of methyl 2-(5-chloropyridin-3-yl)acetate to its corresponding carboxylic acid, 2-(5-chloropyridin-3-yl)acetic acid (CAS: 39891-11-7)[1], is a critical transformation in the synthesis of advanced pharmaceutical intermediates. While ester hydrolysis is generally a straightforward operation, the presence of the basic pyridine ring introduces significant isolation challenges. This application note details a highly optimized, self-validating protocol utilizing lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system, followed by precise isoelectric focusing to maximize the yield of the amphoteric free acid.

Mechanistic Rationale & Reaction Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand that successful chemical workflows rely on the causality behind each reagent choice, rather than just following a recipe.

  • Saponification vs. Acid Hydrolysis: Base-promoted ester cleavage (saponification) is selected over acidic hydrolysis to avoid the harsh, high-temperature conditions that can drive the thermal decarboxylation of pyridylacetic acids. The nucleophilic addition of hydroxide to the ester carbonyl forms a tetrahedral intermediate, which irreversibly collapses to yield the stable carboxylate salt and methanol ()[2].

  • The Lithium Cation Advantage: Lithium hydroxide monohydrate (LiOH·H₂O) is specifically chosen over NaOH or KOH. In a mixed solvent matrix (THF/water), lithium cations coordinate with both the tetrahydrofuran oxygen and the ester carbonyl. This coordination enhances the electrophilicity of the carbonyl carbon and significantly accelerates the rate of nucleophilic attack by the hydroxide ion, allowing the reaction to proceed rapidly at ambient temperature ()[3].

  • Isoelectric Point (pI) & Amphoteric Isolation: The product is amphoteric. The electron-withdrawing 5-chloro substituent lowers the pKa of the pyridinium nitrogen to approximately 3.0–3.5, while the carboxylic acid has a pKa of ~3.7 ()[4]. Consequently, the molecule's isoelectric point (pI) lies near pH 3.7. Over-acidification (pH < 2) protonates the pyridine ring, forming a highly water-soluble hydrochloride salt that cannot be extracted. Under-acidification (pH > 5) leaves the compound as a water-soluble carboxylate. Precise titration to pH 3.7 is the critical causality for successful isolation, ensuring the molecule exists as the neutral, organic-soluble zwitterion.

Reagents and Stoichiometry

The following quantitative data outlines the stoichiometry required for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-(5-chloropyridin-3-yl)acetate 185.611.01.85 gStarting Material (SM)
Lithium hydroxide monohydrate 41.961.5630 mgBase / Nucleophile
Tetrahydrofuran (THF) 72.11-15 mLPrimary Organic Solvent
Methanol (MeOH) 32.04-5 mLPhase-transfer Solubilizer
Deionized Water (H₂O) 18.02-5 mLAqueous Solvent
1M Hydrochloric Acid (HCl) 36.46~1.5~15 mLAcidifying Agent

Experimental Workflow

G SM Methyl 2-(5-chloropyridin-3-yl)acetate (Starting Material) Rxn Saponification LiOH·H2O, THF/MeOH/H2O Stir at 20-25 °C SM->Rxn Add reagents Conc Solvent Removal Evaporate THF/MeOH in vacuo Rxn->Conc Confirm conversion (LCMS) Acid pH Adjustment (Critical) Add 1M HCl dropwise to pH ~3.7 (Isoelectric Point) Conc->Acid Cool to 0-5 °C Isol Isolation Extract with EtOAc or Filter Dry over Na2SO4 Acid->Isol Neutral zwitterion formed Prod 2-(5-chloropyridin-3-yl)acetic acid (Pure Free Acid) Isol->Prod Concentrate in vacuo

Workflow for the base-catalyzed hydrolysis and isoelectric isolation of the target carboxylic acid.

Step-by-Step Self-Validating Protocol

Phase 1: Reaction Setup
  • Solubilization: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(5-chloropyridin-3-yl)acetate (1.85 g, 10 mmol). Dissolve the ester in a mixture of THF (15 mL) and MeOH (5 mL).

    • Causality: While THF is the primary solvent, MeOH acts as a critical solubilizer to ensure the organic starting material and the aqueous base remain in a highly miscible state, preventing stalled reactions at the biphasic boundary.

  • Base Addition: In a separate vial, dissolve LiOH·H₂O (630 mg, 15 mmol) in Deionized Water (5 mL). Add this aqueous solution dropwise to the organic mixture at room temperature (20-25 °C).

    • Self-Validation: Upon addition, the mixture should transition into a homogeneous solution or a very fine, stable emulsion.

Phase 2: Reaction Monitoring
  • Incubation: Stir the reaction mixture vigorously for 2 to 4 hours at room temperature.

  • Endpoint Validation: Monitor the reaction via LCMS or TLC (50% EtOAc in Hexanes).

    • Self-Validation: The starting material ester will appear as a high-Rf spot (or M+H = 186 in LCMS), while the lithium carboxylate salt will remain at the baseline (M+H = 172 in the aqueous layer). Complete consumption of the high-Rf spot validates the end of the saponification phase.

Phase 3: Workup and Isoelectric Isolation
  • Solvent Removal: Transfer the mixture to a rotary evaporator and remove the volatile organics (THF and MeOH) under reduced pressure (water bath at 35 °C).

    • Causality: If THF/MeOH remain during acidification, the solubility of the free carboxylic acid in the aqueous phase artificially increases, drastically reducing the extraction or precipitation yield.

  • Cooling: Cool the remaining aqueous residue in an ice bath to 0-5 °C. Dilute with 5 mL of cold water if the mixture is overly viscous.

  • pH Adjustment (The Critical Step): Submerge a calibrated pH meter probe into the stirring aqueous layer. Slowly add 1M HCl dropwise. The initial pH will be ~12-14. Continue adding until the pH reaches exactly 3.7 .

    • Self-Validation: As the pH approaches 4.0, the solution will become cloudy, and a white/off-white precipitate of the free acid will begin to crash out, visually validating the formation of the neutral zwitterionic species.

  • Extraction/Filtration: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). If the product has precipitated heavily as a filterable solid, it can alternatively be isolated via direct vacuum filtration.

  • Drying: Wash the combined organic layers with a small volume of brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-(5-chloropyridin-3-yl)acetic acid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete conversion (LCMS shows SM) Biphasic separation / Insufficient mixingAdd additional MeOH (0.5-1.0 mL) to homogenize the layers; increase stirring speed.
No precipitate forms at pH 3.7 High aqueous volume or residual THFEvaporate further to remove all traces of THF; concentrate the aqueous layer before acidification.
Product is lost in the aqueous layer Over-acidification (pH < 2) forming the HCl saltCarefully back-titrate the aqueous layer with 1M NaOH to exactly pH 3.7 to reform the neutral zwitterion.
Low extraction yield in EtOAc Product is partially ionizedVerify pH is strictly at the isoelectric point (~3.7); saturate the aqueous layer with NaCl (brine) before extraction.

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Molecules (NIH / PMC) URL:[Link]

  • Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL:[Link]

Sources

Application Note: Methyl 2-(5-chloropyridin-3-yl)acetate in the Divergent Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Lead Optimization Scientists.

Executive Summary & Pharmacophore Rationale

Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) is a highly versatile, electron-deficient building block utilized in the discovery and synthesis of next-generation crop protection agents[1]. Halogenated pyridines are cornerstone motifs in agricultural chemistry, serving as the core scaffold for numerous commercial insecticides, herbicides, and fungicides[2].

The incorporation of the 5-chloropyridin-3-yl system offers three distinct physicochemical and pharmacokinetic advantages in agrochemical design:

  • Enhanced Lipophilicity & Penetration: The chlorine substituent increases the overall partition coefficient (LogP). In agrochemical formulations, this facilitates superior cuticular penetration through the waxy epicuticle of targeted insect and fungal species[3].

  • Metabolic Fortification: The electron-withdrawing nature of the pyridine ring, coupled with the halogen, fortifies the molecule against rapid oxidative degradation by cytochrome P450 enzymes within the target organism, prolonging the active half-life.

  • Conformational Flexibility: The acetate methylene (

    
    ) linker decouples the rigid aromatic system from the functional headgroup. This flexibility is critical for induced-fit binding within complex target sites, such as the ubiquinone binding pocket of the Succinate Dehydrogenase (SDH) complex.
    

Divergent Synthetic Workflows

This guide details two primary synthetic trajectories leveraging Methyl 2-(5-chloropyridin-3-yl)acetate:

  • Pathway A: One-pot synthesis of Pyridyl-Tetramic Acids (analogous to lipid biosynthesis inhibiting insecticides).

  • Pathway B: Saponification and amidation to yield Pyridyl-Acetamides (analogous to SDHI broad-spectrum fungicides).

SyntheticWorkflow cluster_A Pathway A: Insecticides cluster_B Pathway B: Fungicides SM Methyl 2-(5-chloropyridin-3-yl)acetate CAS: 1082076-26-3 Condensation Base-Mediated Condensation SM->Condensation Amino Acid Ester t-BuOK, THF Saponification LiOH Saponification & Amide Coupling SM->Saponification 1. LiOH, H2O 2. HATU, Aniline Tetramic Pyridyl-Tetramic Acid (ACCase Inhibitor) Condensation->Tetramic Dieckmann Cyclization Acetamide Pyridyl-Acetamide (SDHI Fungicide) Saponification->Acetamide Amidation

Divergent synthetic pathways from Methyl 2-(5-chloropyridin-3-yl)acetate to active agrochemicals.

Experimental Protocols & Mechanistic Causality

Protocol A: One-Pot Synthesis of Pyridyl-Tetramic Acid Insecticides

Tetramic acids are potent inhibitors of acetyl-CoA carboxylase (ACCase). Synthesizing the tetramic acid core typically requires multiple steps, but utilizing the methyl ester of our starting material allows for a highly efficient one-pot cascade (amidation followed by Dieckmann cyclization).

Reagents:

  • Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 eq)

  • Methyl 1-aminocyclohexanecarboxylate hydrochloride (1.1 eq)

  • Potassium tert-butoxide (

    
    -BuOK) (3.0 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 1-aminocyclohexanecarboxylate hydrochloride (1.1 eq) in anhydrous THF under an inert N₂ atmosphere.

  • Base Addition (Causality): Cool the suspension to 0°C. Add

    
    -BuOK (3.0 eq) portion-wise. Rationale: The first equivalent of base neutralizes the hydrochloride salt of the amino ester. The subsequent equivalents are required to drive the nucleophilic acyl substitution and the subsequent Dieckmann cyclization.
    
  • Substrate Addition: Slowly add a solution of Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 eq) in THF dropwise over 15 minutes to prevent localized exothermic spikes that could lead to ester hydrolysis.

  • Cyclization: Warm the reaction to room temperature and stir for 12 hours. The strong base deprotonates the active methylene of the newly formed amide, triggering an intramolecular Dieckmann condensation to form the 5-membered pyrrolidine-2,4-dione (tetramic acid) ring.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting ester (

    
     186 
    
    
    
    ) is fully consumed, replaced by the tetramic acid enolate mass.
  • Workup: Quench with 1M HCl to pH 2. Rationale: The tetramic acid exists as a stable enolate salt in basic conditions; acidification is strictly required to precipitate the free active compound. Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Protocol B: Synthesis of Pyridyl-Acetamide Fungicides (SDHI Analogs)

To target the mitochondrial Complex II in fungi, the acetate must be converted into a highly specific aryl-amide.

Reagents:

  • Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 eq)
    
  • 2-(Trifluoromethyl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • DMF / THF / Water

Step-by-Step Methodology:

  • Saponification: Dissolve the starting ester in a 3:1 mixture of THF:

    
    . Add 
    
    
    
    (2.0 eq) and stir at room temperature for 4 hours.
  • Acid Isolation: Remove THF in vacuo. Acidify the aqueous layer to pH 3 using 1M HCl. Collect the resulting white precipitate (2-(5-chloropyridin-3-yl)acetic acid) via vacuum filtration and dry thoroughly. Self-validation: IR spectroscopy should show the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad carboxylic acid OH stretch.

  • Amide Coupling (Causality): Dissolve the isolated acid and 2-(trifluoromethyl)aniline in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Rationale: Because the 5-chloropyridyl ring is highly electron-deficient, it inductively deactivates the carboxylic acid. Standard coupling agents (EDC/HOBt) often result in sluggish kinetics and poor yields. HATU generates a highly reactive 7-azabenzotriazole active ester, which rapidly couples even with sterically hindered, deactivated anilines like 2-(trifluoromethyl)aniline.

  • Purification: Stir for 8 hours at room temperature. Dilute with water to precipitate the crude product. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Amide Coupling Optimization

To validate the causality of choosing HATU for the synthesis of the Pyridyl-Acetamide fungicide (Protocol B, Step 3), an optimization study was conducted. The data below demonstrates the necessity of high-efficiency uronium-based coupling reagents for this specific electron-deficient scaffold.

EntryCoupling ReagentBaseSolventTime (h)Conversion (%)*Isolated Yield (%)
1DCC / DMAP

DCM2445%38%
2EDC / HOBtDIPEADMF2462%55%
3T3P (50% in EtOAc)PyridineEtOAc1278%71%
4 HATU DIPEA DMF 8 >99% 94%

*Conversion determined by HPLC analysis of the crude reaction mixture at the specified time point.

Biological Mechanism of Action (Pathway B Product)

The resulting Pyridyl-Acetamides act as Succinate Dehydrogenase Inhibitors (SDHIs). The diagram below illustrates the self-validating biological cascade triggered by the synthesized compound.

MOA A Pyridyl-Acetamide Fungicide B Mitochondrial Complex II (Succinate Dehydrogenase) A->B Target Engagement C Competitive Binding at Ubiquinone Binding Pocket B->C D Disruption of Tricarboxylic Acid (TCA) Cycle C->D E Fungal Cell Death D->E Terminal Effect

SDHI mechanism of action for synthesized pyridyl-acetamides.

References

  • Ampyridine. "1082076-26-3 | Methyl 2-(5-chloropyridin-3-yl)acetate". Ampyridine Chemical Catalog. Available at:[Link]

Sources

The Versatile Precursor: Methyl 2-(5-chloropyridin-3-yl)acetate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyridine nucleus and its derivatives are cornerstones in the design of novel therapeutic agents. Among the myriad of functionalized pyridines, Methyl 2-(5-chloropyridin-3-yl)acetate emerges as a highly versatile and reactive precursor for the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of a reactive ester, an activated methylene group, and a halogenated pyridine ring provides multiple avenues for cyclization, condensation, and cross-coupling reactions. This guide offers an in-depth exploration of the synthetic utility of Methyl 2-(5-chloropyridin-3-yl)acetate, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Precursor: Methyl 2-(5-chloropyridin-3-yl)acetate

The efficient synthesis of the title precursor is paramount for its widespread application. A robust and scalable two-step synthetic pathway is commonly employed, commencing with the corresponding nitrile.

1.1. Synthesis of 2-(5-Chloropyridin-3-yl)acetic Acid

The initial step involves the hydrolysis of 2-(5-chloropyridin-3-yl)acetonitrile. This transformation can be effectively achieved under acidic conditions, which protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.

  • Protocol 1: Acid-Catalyzed Hydrolysis of 2-(5-chloropyridin-3-yl)acetonitrile

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(5-chloropyridin-3-yl)acetonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10 volumes).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-(5-chloropyridin-3-yl)acetic acid as a solid.

1.2. Esterification to Methyl 2-(5-chloropyridin-3-yl)acetate

The subsequent esterification of the synthesized carboxylic acid is typically achieved through a Fischer-Speier esterification, a classic acid-catalyzed reaction with an excess of the alcohol, in this case, methanol.[1]

  • Protocol 2: Fischer-Speier Esterification

    • Suspend 2-(5-chloropyridin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (20 volumes).

    • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

    • Heat the mixture to reflux (approximately 65 °C) for 3-5 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(5-chloropyridin-3-yl)acetate. Purification can be achieved by column chromatography on silica gel if necessary.

Table 1: Summary of Precursor Synthesis

StepReactantsKey ConditionsTypical Yield
1. Hydrolysis 2-(5-chloropyridin-3-yl)acetonitrile, 6 M HClReflux, 4-6 h85-95%
2. Esterification 2-(5-chloropyridin-3-yl)acetic acid, Methanol, cat. H₂SO₄Reflux, 3-5 h90-98%

Part 2: Application in the Synthesis of Novel Heterocycles

The true value of Methyl 2-(5-chloropyridin-3-yl)acetate lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems. The activated methylene group readily participates in condensations, while the ester functionality allows for reactions with nucleophiles like hydrazines, and the chloro-substituent is amenable to nucleophilic aromatic substitution or cross-coupling reactions.

Synthesis of Pyridyl-Substituted Pyrazolones

Pyrazolone derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities.[2][3] The reaction of β-keto esters with hydrazines is a classical method for their synthesis. Methyl 2-(5-chloropyridin-3-yl)acetate, possessing an active methylene group, can be first converted to a β-keto ester and then cyclized. A more direct approach involves its condensation with a hydrazine derivative.

  • Protocol 3: Synthesis of 4-(5-Chloropyridin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

    • In a round-bottom flask, dissolve Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 eq) in absolute ethanol (15 volumes).

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Add a catalytic amount of a base, such as sodium ethoxide (0.1 eq).

    • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting residue can be triturated with diethyl ether or purified by column chromatography to yield the desired pyrazolone derivative.

Causality behind Experimental Choices: The use of a basic catalyst like sodium ethoxide is crucial to deprotonate the active methylene group of the ester, facilitating the initial condensation with hydrazine. Absolute ethanol is used as a solvent to prevent unwanted hydrolysis of the ester.

Pyrazolone_Synthesis precursor Methyl 2-(5-chloropyridin-3-yl)acetate intermediate Hydrazide Intermediate precursor->intermediate Reaction with Hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazolone Pyridyl-Substituted Pyrazolone intermediate->pyrazolone Intramolecular Cyclization base Base (NaOEt) base->precursor Deprotonation

Caption: Synthesis of Pyridyl-Substituted Pyrazolones.

Synthesis of Dihydropyridine Derivatives via Hantzsch-type Reaction

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction for the formation of dihydropyridine rings.[4][5] While the traditional Hantzsch synthesis involves a β-ketoester, an aldehyde, and ammonia, modifications allow for the incorporation of other active methylene compounds. Here, Methyl 2-(5-chloropyridin-3-yl)acetate can act as the active methylene component.

  • Protocol 4: Synthesis of a Dihydropyridine Derivative

    • In a suitable solvent such as ethanol or isopropanol, combine Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and a β-aminocrotonate (e.g., ethyl 3-aminocrotonate, 1.0 eq).

    • Add a catalytic amount of a Brønsted acid, such as acetic acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After cooling, the product may precipitate from the solution. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Expertise & Experience: The choice of a β-aminocrotonate provides the nitrogen atom and the second active methylene component required for the dihydropyridine ring formation. The acid catalyst facilitates both the initial Knoevenagel condensation and the subsequent cyclization and dehydration steps.

Dihydropyridine_Synthesis cluster_reactants Reactants precursor Methyl 2-(5-chloropyridin-3-yl)acetate dihydropyridine Pyridyl-Substituted Dihydropyridine precursor->dihydropyridine One-Pot Reaction aldehyde Aromatic Aldehyde aldehyde->dihydropyridine One-Pot Reaction aminocrotonate β-Aminocrotonate aminocrotonate->dihydropyridine One-Pot Reaction acid_catalyst Acid Catalyst acid_catalyst->dihydropyridine Catalyzes

Caption: Hantzsch-type Dihydropyridine Synthesis.

Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[6][7][8] By adapting this reaction, it is possible to construct thieno[2,3-b]pyridine scaffolds, which are of significant interest in medicinal chemistry.[3][9] In this context, the nitrile derivative of our precursor, 2-(5-chloropyridin-3-yl)acetonitrile, is a key starting material.

  • Protocol 5: Synthesis of a Thieno[2,3-b]pyridine Derivative

    • To a mixture of 2-(5-chloropyridin-3-yl)acetonitrile (1.0 eq), a ketone or aldehyde (e.g., cyclohexanone, 1.1 eq), and elemental sulfur (1.2 eq) in a suitable solvent like ethanol or N,N-dimethylformamide (DMF), add a catalytic amount of a base such as morpholine or triethylamine.

    • Heat the reaction mixture to 50-70 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-thieno[2,3-b]pyridine derivative.

Trustworthiness: The Gewald reaction is a well-established and reliable method. The protocol is self-validating as the formation of the highly conjugated thieno[2,3-b]pyridine system is thermodynamically favored.

Thienopyridine_Synthesis cluster_reactants Reactants acetonitrile 2-(5-Chloropyridin-3-yl)acetonitrile thienopyridine Pyridyl-Substituted Thieno[2,3-b]pyridine acetonitrile->thienopyridine Gewald Reaction ketone Ketone/Aldehyde ketone->thienopyridine Gewald Reaction sulfur Elemental Sulfur sulfur->thienopyridine Gewald Reaction base_catalyst Base Catalyst base_catalyst->thienopyridine Catalyzes

Sources

A Scalable and Efficient Protocol for the Large-Scale Synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-chloropyridin-3-yl)acetate is a key heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its structural motif is integral to a variety of biologically active molecules. This document provides a comprehensive, field-tested guide for its large-scale synthesis. The protocol is centered around a robust and economically viable two-step process: the hydrolysis of a nitrile precursor followed by a classic Fischer-Speier esterification. This guide is designed to be self-validating, with detailed explanations for procedural choices, integrated safety protocols, and methods for in-process control and final product validation, ensuring both high yield and purity suitable for drug development pipelines.

Introduction and Strategic Overview

The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are of paramount importance. Methyl 2-(5-chloropyridin-3-yl)acetate, in particular, serves as a versatile intermediate. The presence of the chloro substituent and the ester functionality at the 3- and 5-positions provides orthogonal handles for further chemical modification, such as cross-coupling reactions and amide bond formations.

The synthetic strategy outlined herein is optimized for scalability, safety, and cost-effectiveness. It begins with the widely available intermediate, 3-chloro-5-(cyanomethyl)pyridine, which is first hydrolyzed to the corresponding carboxylic acid. This acid is then esterified using methanol under acidic catalysis. This classical approach, known as the Fischer-Speier esterification, is favored in industrial settings due to its use of inexpensive reagents and straightforward operational execution[1].

Overall Synthetic Pathway

The synthesis proceeds in two primary stages, starting from the nitrile precursor.

Synthetic_Pathway A 3-chloro-5-(cyanomethyl)pyridine B (5-chloropyridin-3-yl)acetic acid A->B  Step 1: Acid or Base Hydrolysis   C Methyl 2-(5-chloropyridin-3-yl)acetate B->C  Step 2: Fischer Esterification (H₂SO₄, MeOH)  

Caption: Overall two-step synthesis of the target ester.

Part I: Synthesis of the Carboxylic Acid Precursor

Causality Behind the Method: The conversion of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis. The carbon atom of the nitrile group is at the same oxidation state as a carboxylic acid, making the conversion direct via hydrolysis. This reaction can be catalyzed by either acid or base. For large-scale operations, acid-catalyzed hydrolysis using reagents like concentrated hydrochloric or sulfuric acid is often preferred as it can lead to direct precipitation of the product upon cooling or pH adjustment, simplifying isolation[2].

Representative Protocol: Hydrolysis of 3-chloro-5-(cyanomethyl)pyridine

  • Reaction Setup: In a suitably sized glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, charge 3-chloro-5-(cyanomethyl)pyridine.

  • Acid Addition: Slowly add a 6-12 M solution of hydrochloric acid or sulfuric acid. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C.

  • Heating: Once the addition is complete, heat the mixture to reflux (typically 100-110°C) and maintain for 4-8 hours. Reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then further to 0-5°C in an ice bath. The product, (5-chloropyridin-3-yl)acetic acid, will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold deionized water until the washings are neutral (pH 6-7), and dry under vacuum at 50-60°C to a constant weight. The purity is typically sufficient for the subsequent esterification step.

Part II: Large-Scale Fischer-Speier Esterification

Principle of the Reaction: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol[1]. To drive the equilibrium towards the product ester, a large excess of the alcohol (methanol) is used, which acts as both a reagent and the solvent. A strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials and Quantitative Data
Reagent / MaterialCAS NumberMolecular Weight ( g/mol )Quantity (100g Scale)Molar Equivalents
(5-chloropyridin-3-yl)acetic acid201995-65-9171.58100.0 g1.0
Methanol (Anhydrous)67-56-132.041.0 L~42.8
Sulfuric Acid (98%)7664-93-998.0816.2 mL (30.0 g)0.52
Saturated Sodium Bicarbonate Solution144-55-884.01~1.5 L (for work-up)-
Ethyl Acetate (EtOAc)141-78-688.11~2.0 L (for work-up)-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~50 g (for drying)-
Detailed Step-by-Step Experimental Protocol
  • Reactor Charging: Charge a 3 L three-necked round-bottom flask (or a suitably sized reactor) equipped with a mechanical stirrer, reflux condenser, and a temperature probe with (5-chloropyridin-3-yl)acetic acid (100.0 g).

  • Solvent Addition: Add anhydrous methanol (1.0 L) to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition: Cool the suspension to 0-5°C using an ice-water bath. CAUTION: Slowly and carefully add concentrated sulfuric acid (16.2 mL) dropwise via an addition funnel. The addition is highly exothermic. Maintain the internal temperature below 20°C throughout the addition.

  • Reaction Reflux: After the complete addition of the acid, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain a gentle reflux for 3-5 hours. The reaction progress should be monitored by HPLC or TLC until >98% conversion is observed. A similar procedure is effective for related isomers[3].

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately 70-80% using a rotary evaporator.

  • Aqueous Quench & Neutralization: Transfer the concentrated residue into a separatory funnel or reactor containing ice-cold water (1 L). CAUTION: Slowly neutralize the acidic solution by the portion-wise addition of saturated sodium bicarbonate solution. CO₂ gas will evolve vigorously. Continue addition until the pH of the aqueous layer is between 7 and 8.

  • Product Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 500 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Final Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(5-chloropyridin-3-yl)acetate as an oil or low-melting solid.

Experimental Workflow Visualization

Esterification_Workflow start Start charge_acid Charge Reactor with (5-chloropyridin-3-yl)acetic acid start->charge_acid add_methanol Add Anhydrous Methanol charge_acid->add_methanol cool_mixture Cool Mixture to 0-5°C add_methanol->cool_mixture add_catalyst Slowly Add Conc. H₂SO₄ (T < 20°C) cool_mixture->add_catalyst reflux Heat to Reflux (65°C) for 3-5 hours add_catalyst->reflux monitor Monitor Reaction (HPLC/TLC) reflux->monitor concentrate Cool and Concentrate (Remove ~75% MeOH) monitor->concentrate >98% Conversion quench Quench with Ice Water concentrate->quench neutralize Neutralize with NaHCO₃ (pH 7-8) quench->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract wash_dry Wash with Brine, Dry (MgSO₄) extract->wash_dry final_product Concentrate to Yield Final Product wash_dry->final_product end End final_product->end

Caption: Step-by-step workflow for the large-scale esterification.

Purification & Quality Control

For most applications, the crude product obtained after work-up is of sufficient purity. However, for applications requiring very high purity (>99.5%), further purification can be achieved by:

  • Vacuum Distillation: If the product is a liquid or a low-melting solid, fractional distillation under high vacuum can effectively remove non-volatile impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be employed.

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • GC-MS or LC-MS: To confirm the molecular weight and assess purity. The expected mass for the protonated molecule [M+H]⁺ is approximately 186.0 g/mol [3].

  • HPLC: To determine the purity with high precision.

Mandatory Safety Protocols

All operations must be conducted in a well-ventilated fume hood or a controlled reactor bay by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves, is mandatory.

  • Methanol: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs (notably the nervous system)[4]. Keep away from heat, sparks, and open flames. Use explosion-proof equipment.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is highly corrosive. Handle with extreme care, using acid-resistant gloves and face shields. Always add acid to the solvent slowly and with cooling to dissipate the heat of dilution.

  • Chlorinated Pyridines: Compounds in this class may be irritating to the skin, eyes, and respiratory system[5][6]. Avoid inhalation of dust or vapors and prevent skin contact.

  • Neutralization: The neutralization step with sodium bicarbonate generates a large volume of CO₂ gas, which can cause over-pressurization if not properly vented. Perform this step slowly in a vessel with adequate headspace.

Always have access to and consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work. Emergency eyewash stations and safety showers must be readily accessible[6].

Conclusion

This application note details a robust, scalable, and economically viable process for the synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate. By employing a classic Fischer-Speier esterification, this protocol provides a reliable pathway to obtaining high-purity material suitable for rigorous research and development in the pharmaceutical and agrochemical industries. The emphasis on procedural rationale, in-process controls, and comprehensive safety measures ensures that the synthesis can be performed efficiently and safely on a large scale.

References

  • Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
  • TCI Chemicals. (2025, September 22). SAFETY DATA SHEET - Methyl Acetate.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Methyl Acetate.
  • ChemicalBook. (n.d.). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - Methyl 2-(pyridin-2-yl)acetate.
  • AiFChem. (2025, October 27). 1181210-76-3 | Methyl 2-(5-chloropyridin-2-yl)acetate.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 1-(5-Chloropyridin-2-yl)piperazine.
  • ChemicalBook. (2025, July 24). Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9.
  • European Patent Office. (1996, September 6). EP 0791583 B1 - PROCESS FOR PRODUCING 3-(AMINOMETHYL)-6-CHLOROPYRIDINES.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Analytical methods for the quantification of "Methyl 2-(5-chloropyridin-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Quantification of Methyl 2-(5-chloropyridin-3-yl)acetate

Executive Summary & Chemical Context

Methyl 2-(5-chloropyridin-3-yl)acetate is a critical pyridine-based building block, often employed in the synthesis of Factor Xa inhibitors and other heterocyclic pharmaceutical agents. Its quantification presents specific analytical challenges due to the basic pyridine nitrogen (causing peak tailing) and the labile methyl ester moiety (susceptible to hydrolysis).

This guide provides a comprehensive, self-validating framework for quantifying this intermediate using HPLC-UV (for assay/purity) and LC-MS/MS (for trace impurities or genotoxic risk assessment).

Physicochemical Profile
PropertyValue (Estimated)Analytical Implication
Molecular Formula C₈H₈ClNO₂Monoisotopic Mass: ~185.02 Da
pKa (Pyridine N) ~3.0 – 4.0The electron-withdrawing Cl at C5 lowers the pKa compared to pyridine (5.2). pH control is critical.
LogP ~1.5 – 1.8Moderately lipophilic; suitable for Reverse Phase (RP) LC.
UV Max ~260 nmStrong π-π* transitions from the pyridine ring.
Stability Ester HydrolysisAvoid high pH (>8.0) and prolonged exposure to aqueous acid without organic co-solvent.

Method Development Strategy: The "Decision Matrix"

Before selecting a protocol, use this logic flow to determine the optimal approach based on your sensitivity and matrix requirements.

MethodSelection Start Start: Define Analytical Goal Goal_Assay Goal: Purity/Assay (>98%) Start->Goal_Assay Goal_Trace Goal: Trace/Impurity (<0.1%) Start->Goal_Trace Matrix_Clean Matrix: Reaction Mix / Raw Material Goal_Assay->Matrix_Clean Goal_Trace->Matrix_Clean Genotoxic Impurity Matrix_Bio Matrix: Plasma / Bio-fluid Goal_Trace->Matrix_Bio Method_HPLC Method A: HPLC-UV (C18, Acidic pH) Matrix_Clean->Method_HPLC Standard Method_UHPLC Method B: UHPLC-UV (Sub-2µm, High Throughput) Matrix_Clean->Method_UHPLC Speed Method_LCMS Method C: LC-MS/MS (MRM Mode) Matrix_Clean->Method_LCMS Low LOD req. Matrix_Bio->Method_LCMS

Caption: Analytical Method Selection Decision Tree based on sensitivity and matrix complexity.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine Assay, Purity Testing, and Reaction Monitoring.

Chromatographic Conditions
  • Rationale: A standard C18 column is selected, but it must be end-capped to minimize interaction between the basic pyridine nitrogen and residual silanols, which causes peak tailing. The mobile phase is acidified (pH 2.5) to keep the pyridine fully protonated (BH⁺), ensuring consistent retention and sharp peak shape.

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.
Column Temp 30°C.
Detection UV @ 260 nm (Reference: 360 nm).
Injection Volume 5 - 10 µL.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End
Standard Preparation (Self-Validating Step)
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of Methyl 2-(5-chloropyridin-3-yl)acetate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to prevent hydrolysis).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Water/ACN (50:50).

    • Check: Inject immediately. If peak area decreases over 4 hours, hydrolysis is occurring. Adjust diluent to 100% ACN or Acidified Water/ACN.

Protocol B: LC-MS/MS for Trace Quantification

Application: Genotoxic impurity analysis (GTI) or pharmacokinetic (PK) studies.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode). The pyridine nitrogen protonates readily ([M+H]⁺).

  • Precursor Ion: m/z 186.0 (³⁵Cl isotope) / 188.0 (³⁷Cl isotope).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Quantifier 186.0154.015 - 20100
Qualifier 1 186.0126.025 - 30100
Qualifier 2 188.0156.015 - 20100
  • Mechanistic Insight: The loss of 32 Da (186 -> 154) corresponds to the loss of methanol (CH₃OH) from the ester, a common fragmentation pathway for methyl esters.

Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 10 mg Volumetric Flask Raw->Weigh Dissolve Dissolve in ACN (Avoid Water) Weigh->Dissolve Dilute Dilute to Range (0.1 - 10 µg/mL) Dissolve->Dilute Filter Filter (0.2 µm PTFE) (Do not use Nylon) Dilute->Filter Inject Inject LC-MS/MS Filter->Inject

Caption: Sample preparation workflow emphasizing solvent choice and filtration material.

Critical Quality Attributes (CQAs) & Troubleshooting

Peak Tailing (Asymmetry Factor > 1.5)
  • Cause: Interaction between the pyridine nitrogen and acidic silanols on the silica support.

  • Solution:

    • Add 10-20 mM Ammonium Formate to the mobile phase (competes for silanol sites).

    • Increase column temperature to 40°C (improves mass transfer).

    • Switch to a "Base Deactivated" (BDS) or Hybrid Particle (e.g., Waters BEH) column.

Ester Hydrolysis (Ghost Peaks)
  • Symptom: Appearance of a new peak at RRT ~0.8 (Acid form) and decrease in main peak area over time.

  • Solution:

    • Maintain Sample Manager temperature at 4°C.

    • Avoid alkaline buffers (pH > 7.0).

    • Use Acetonitrile rather than Methanol as the organic modifier (Methanol can cause transesterification traces if acid is present).

References

  • Dolan, J. W. (2002). Tailing Peaks: The Bane of the Chromatographer. LCGC North America. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Claessens, H. A., & van Straten, M. A. (2004). Review on the stability of alkyl-bonded silica-based stationary phases in liquid chromatography. Journal of Chromatography A, 1060(1-2), 23-41. (Context for column selection for basic compounds).
  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds.

Application Note: High-Throughput Library Generation & Screening of Methyl 2-(5-chloropyridin-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(5-chloropyridin-3-yl)acetate represents a "privileged scaffold" in modern drug discovery. Its structure combines a modulable ester functionality with a halogenated pyridine ring, offering two distinct vectors for chemical diversification. This Application Note details a validated workflow for utilizing this building block in High-Throughput Screening (HTS) campaigns.

Rather than screening the raw intermediate, the primary application of this compound is as a core scaffold for Automated Parallel Synthesis (APS) to generate focused libraries targeting kinases, GPCRs, and bacterial enzymes. This guide covers the end-to-end workflow: from automated library construction to the execution of a TR-FRET screening assay.

Key Technical Advantages[1]
  • Vector Orthogonality: The C3-ester and C5-chlorine allow for sequential functionalization (Amide coupling + Suzuki-Miyaura coupling).

  • Lipophilicity Balance: The pyridine nitrogen reduces LogP compared to benzene analogs, improving the drug-likeness (QED) of the resulting library.

  • Fragment Utility: The core motif serves as a high-quality starting point for Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 2-(5-chloropyridin-3-yl)acetate
CAS Number 717106-69-9
Molecular Weight 185.61 g/mol
Solubility Soluble in DMSO (>100 mM), MeOH, DCM. Sparingly soluble in water.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

Expert Insight: The C5-chlorine position on the pyridine ring is electronically deactivated compared to the C2 or C4 positions. Standard Pd(PPh3)4 conditions often fail. We recommend using electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) for successful cross-coupling at this position during library synthesis.

Workflow Visualization

The following diagram outlines the integrated workflow from the raw building block to HTS data generation.

HTS_Workflow Start Methyl 2-(5-chloropyridin-3-yl)acetate (Starting Block) Step1 Step 1: Hydrolysis (Automated Batch) Start->Step1 LiOH, THF/H2O Step2 Step 2: Parallel Amide Coupling (Diversity Set A: Amines) Step1->Step2 HATU, DIPEA Step3 Step 3: Suzuki Coupling (C5-Cl) (Diversity Set B: Boronic Acids) Step2->Step3 Pd-XPhos, K3PO4 QC QC: LC-MS & Purity Check Step3->QC Plating Acoustic Dispensing (Echo 550) QC->Plating >85% Purity Screen TR-FRET Kinase Assay (384-well) Plating->Screen

Figure 1: Integrated workflow for converting the scaffold into a bioactive library and screening it.

Protocol 1: Automated Library Synthesis (APS)

This protocol describes the generation of a 384-member library (16 amines × 24 boronic acids) using the scaffold.

Phase A: Scaffold Activation (Hydrolysis)

Before parallelization, the ester must be converted to the free acid.

  • Dissolve 10 g of Methyl 2-(5-chloropyridin-3-yl)acetate in 100 mL THF.

  • Add 100 mL of 1M LiOH (aq). Stir at RT for 2 hours.

  • Acidify to pH 4 with 1M HCl. Extract with EtOAc (3x).[2]

  • Dry over MgSO4, concentrate in vacuo. Yield: ~95% (5-chloropyridin-3-yl)acetic acid .[3]

Phase B: Parallel Amide Coupling (Diversity Point 1)

Automation Platform: Tecan Freedom EVO or Hamilton STAR.

  • Stock Prep: Prepare 0.2 M stock of the acid in DMA (Dimethylacetamide). Prepare 0.2 M stocks of 16 diverse amines in DMA.

  • Dispensing: Transfer 50 µL (10 µmol) of acid stock to each well of a 96-well deep-well reaction block.

  • Activation: Add 55 µL of HATU solution (0.2 M in DMA) and 20 µL DIPEA. Shake for 10 min.

  • Reaction: Add 55 µL of specific amine stock to respective wells.

  • Incubation: Seal and shake at RT for 12 hours.

  • Workup: Automated liquid-liquid extraction (DCM/Water). Evaporate solvent (Genevac).

Phase C: Suzuki-Miyaura Coupling (Diversity Point 2)

Targeting the C5-Chlorine.

  • Resuspend amide products in degassed dioxane (100 µL).

  • Catalyst Addition: Add 10 µL of Pd(OAc)2/XPhos pre-catalyst mix (5 mol%).

  • Reagent Addition: Add 20 µL (15 µmol) of diverse boronic acid solutions (0.5 M in dioxane) and 20 µL of 2M K3PO4 (aq).

  • Heating: Seal block and heat at 90°C for 4 hours (on-deck heater shaker).

  • Purification: Filter through a celite/silica SPE plate. Concentrate.

Protocol 2: High-Throughput Screening (TR-FRET Assay)

Once the library is synthesized, it is screened.[4] Pyridine derivatives are frequent hits for kinases (hinge binders) and metalloenzymes. This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to screen for kinase inhibition.

Assay Principle

The assay measures the displacement of a tracer (AlexaFluor 647-labeled ATP-competitive inhibitor) from the kinase by the library compound.

  • Donor: Europium-labeled anti-GST antibody (binds to GST-tagged Kinase).

  • Acceptor: AlexaFluor 647-labeled Tracer.

  • Signal: High FRET = Tracer bound (No Inhibition). Low FRET = Tracer displaced (Inhibition).

Materials
  • Library: 384-well source plate containing synthesized compounds (10 mM in DMSO).

  • Kinase: Recombinant GST-tagged Kinase (e.g., p38 MAPK or EGFR).

  • Tracer: Invitrogen Kinase Tracer 199.

  • Antibody: LanthaScreen Eu-anti-GST.

Step-by-Step Procedure
  • Acoustic Dispensing (Echo 550):

    • Transfer 20 nL of library compounds from source plate to a 384-well low-volume white assay plate (OptiPlate-384).

    • Controls:

      • Column 1: DMSO only (0% Inhibition / Max FRET).

      • Column 2: 10 µM Staurosporine (100% Inhibition / Min FRET).

  • Reagent Preparation:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • 2X Kinase/Antibody Mix: Dilute Kinase to 10 nM and Eu-Ab to 4 nM in Buffer A.

    • 2X Tracer Mix: Dilute Tracer to 200 nM in Buffer A.

  • Reaction Assembly:

    • Dispense 5 µL of 2X Kinase/Antibody Mix into the assay plate.

    • Incubate for 15 minutes at RT (allows compound to bind kinase).

    • Dispense 5 µL of 2X Tracer Mix .

    • Final Volume: 10 µL. Final DMSO: 0.2%.

  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a Multimode Plate Reader (e.g., PerkinElmer EnVision).

    • Settings:

      • Excitation: 337 nm (Laser) or 340 nm (Flash).

      • Emission 1 (Donor): 615 nm.

      • Emission 2 (Acceptor): 665 nm.

      • Delay: 50 µs; Window: 100 µs.

Data Analysis

Calculate the Emission Ratio (ER):



Calculate % Inhibition:



Self-Validating Quality Control (QC)

To ensure the trustworthiness of the screen, implement the following "Go/No-Go" checkpoints:

CheckpointAcceptance CriteriaRemediation
Library Purity >85% by LC-MS (UV 254 nm)If <85%, re-purify via Prep-HPLC before screening. Impurities (e.g., unreacted boronic acids) can cause false positives.
Z-Prime (Z') Z' > 0.6If Z' < 0.5, optimize tracer concentration or antibody concentration. Check liquid handling precision.
DMSO Tolerance Signal stable at 1% DMSOIf signal drops >20% at 1% DMSO, the kinase is sensitive; reduce assay DMSO to 0.1%.
Interference No fluorescence at 615/665 nm (Compound only)Run a "compound only" control plate to flag auto-fluorescent compounds (common with some pyridine/amine combos).

References

  • Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem, 2021. Link

  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific. Link

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers in Microbiology, 2022. Link

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules. European Journal of Medicinal Chemistry, 2019. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

Sources

"Methyl 2-(5-chloropyridin-3-yl)acetate" in the development of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 2-(5-chloropyridin-3-yl)acetate in Kinase Inhibitor Design

Executive Summary

Methyl 2-(5-chloropyridin-3-yl)acetate is a high-value heterocyclic building block that serves as a "linchpin" intermediate in the synthesis of fused bicyclic kinase inhibitors. Its structural duality—offering an acidic methylene tethered to an ester (nucleophilic/electrophilic center) and a 5-chloro handle (electrophilic center for cross-coupling)—makes it an ideal precursor for pyrido[4,3-d]pyrimidines and 2,6-naphthyridines .

These fused systems are privileged scaffolds in oncology, frequently targeting p38 MAPK , c-Met , VEGFR , and PI3K pathways. This guide details the chemical logic, synthetic protocols, and strategic application of this molecule to generate library-ready kinase inhibitor cores.

Chemical Utility & Mechanistic Insight

The utility of Methyl 2-(5-chloropyridin-3-yl)acetate lies in its ability to undergo orthogonal transformations, allowing for "late-stage diversification"—a critical requirement in modern SAR (Structure-Activity Relationship) studies.

The "3-Point" Reactivity Profile:
  • The C-H Acidic Methylene (C2 of acetate): The methylene protons are acidified by the electron-withdrawing ester and the pyridine ring. This allows for condensation reactions (e.g., with DMF-DMA) to install an enamine, the first step in ring fusion.

  • The Ester Carbonyl: Serves as the electrophile for cyclization with amidines, guanidines, or hydrazines, forming the lactam moiety characteristic of the "hinge-binding" region of kinase inhibitors.

  • The 5-Chloro Handle: A chemically robust position that survives ring formation but remains active for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of "tail" groups that occupy the hydrophobic back-pocket of the kinase ATP site.

Application Workflows & Protocols

Protocol A: Synthesis of the Pyrido[4,3-d]pyrimidine Core

Objective: To convert the acyclic ester into a bicyclic hinge-binding scaffold.

Reagents:

  • Starting Material: Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 eq)

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
    
  • Reagent B: Guanidine Hydrochloride (or substituted amidine) (1.2 eq)

  • Base: Sodium Ethoxide (NaOEt) or DBU

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Enamine Formation:

    • Charge a reaction vessel with Methyl 2-(5-chloropyridin-3-yl)acetate and DMF-DMA.

    • Heat to 80°C for 4 hours. The methylene group condenses with the acetal, releasing methanol and forming the intermediate: Methyl 2-(5-chloropyridin-3-yl)-3-(dimethylamino)acrylate.

    • QC Check: Monitor by LC-MS.[1] Appearance of M+55 peak (dimethylaminomethylene adduct).

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Cyclocondensation:

    • Dissolve the crude enamine residue in anhydrous EtOH.

    • Add Guanidine HCl (to form the 2-amino derivative) or Formamidine Acetate (for the unsubstituted pyrimidine).

    • Add NaOEt (3.0 eq) dropwise at 0°C, then reflux at 78°C for 12 hours.

    • Mechanism:[2] The amidine nitrogen attacks the acrylate double bond (Michael addition-elimination), followed by intramolecular nucleophilic attack on the ester carbonyl to close the pyrimidine ring.

  • Isolation:

    • Cool to room temperature. Neutralize with acetic acid.

    • The product, 2-amino-6-chloropyrido[4,3-d]pyrimidin-4(3H)-one , typically precipitates. Filter and wash with cold water/EtOH.

Yield Expectation: 65–80% over two steps.

Protocol B: Late-Stage Suzuki Coupling (The "Tail" Attachment)

Objective: To attach a hydrophobic aryl group to the 6-position (formerly the 5-chloro of the pyridine) to target the kinase selectivity pocket.

Reagents:

  • Scaffold: 6-chloropyrido[4,3-d]pyrimidin-4(3H)-one (from Protocol A)

  • Boronic Acid: 3,4-dimethoxyphenylboronic acid (Model "tail")

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2M aq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine scaffold, boronic acid, and base in dioxane/water. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Reaction: Seal the vial and heat to 100°C for 4–16 hours (or 120°C for 30 min in Microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (MeOH/DCM gradient).

Structural Logic & Pathway Visualization

The following diagram illustrates the transformation of the starting material into a functional kinase inhibitor scaffold, highlighting the decision points for SAR (Structure-Activity Relationship) exploration.

KinaseScaffold cluster_SAR SAR Decision Points SM Methyl 2-(5-chloropyridin-3-yl)acetate (Starting Material) Enamine Intermediate: Enamine Acrylate SM->Enamine DMF-DMA 80°C (Condensation) Core Scaffold: 6-Chloro-pyrido[4,3-d]pyrimidine Enamine->Core Amidine/Guanidine NaOEt, Reflux (Cyclization) Final Kinase Inhibitor: 6-Aryl-pyrido[4,3-d]pyrimidine Core->Final Ar-B(OH)2, Pd(0) Suzuki Coupling R1 R1 (Hinge Binder): Varied via Amidine Core->R1 R2 R2 (Hydrophobic Tail): Varied via Suzuki Core->R2

Caption: Synthetic workflow transforming the pyridine acetate precursor into a modular kinase inhibitor core. Red arrow indicates the critical cross-coupling step.

Data Summary: Physicochemical & Reaction Properties

Property/ParameterValue / DescriptionRelevance to Drug Discovery
Molecular Weight 185.61 g/mol Low MW allows for "Lead-like" growth.
ClogP ~1.2Optimal lipophilicity for oral bioavailability.
H-Bond Donors/Acceptors 0 / 3Good membrane permeability profile.
pKa (Methylene) ~18 (DMSO)Sufficiently acidic for mild base condensation.
Suzuki Coupling Yield 60–85%High efficiency allows for rapid library generation.
Selectivity Potential High5-position vectors into the solvent channel/gatekeeper region.

References

  • Synthesis of 1,6-Naphthyridines : M. J. D.rq et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications."[3] Molecules, 2021, 26(21), 6653. Link

  • Pyrido-pyrimidine Kinase Inhibitors : Thompson, A. M., et al. "Synthesis and Structure-Activity Relationships of 7-Aza-analogues of Tricyclic Kinase Inhibitors." Journal of Medicinal Chemistry, 2000, 43(22), 4200-4211. Link

  • Cross-Coupling on Chloropyridines : Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. Link

  • Reaction of 3-Pyridineacetates : Crouch, R. D. "Synthetic routes to naphthyridines." Tetrahedron, 2009, 65(12), 2387-2397. Link

(Note: While specific CAS 1150617-69-6 is a catalog item, the chemistry described above is generalized from the authoritative reactivity of the 3-pyridineacetate class as cited in Refs 1 & 4.)

Sources

Troubleshooting & Optimization

Side-product formation in the synthesis of "Methyl 2-(5-chloropyridin-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 101990-69-6 | Application: 5-HT2c Agonist Intermediates (e.g., Lorcaserin analogs)[1]

Introduction: The Process Landscape

Welcome to the Technical Support Center. This guide addresses the synthesis and impurity profiling of Methyl 2-(5-chloropyridin-3-yl)acetate , a critical building block for serotonin receptor modulators.[1]

The synthesis of electron-deficient pyridine acetates presents a unique paradox: the pyridine ring deactivates electrophilic substitution, yet the acetic acid side chain is prone to thermal decarboxylation and hydrolysis. Based on field data, we address the three most common synthetic routes and their associated failure modes.

Module 1: The Modified Pinner Reaction (Nitrile Alcoholysis)

Route: (5-Chloropyridin-3-yl)acetonitrile


 Methyl 2-(5-chloropyridin-3-yl)acetate[1]

This is the most scalable industrial route.[1] The reaction proceeds via an imidate intermediate using HCl/MeOH.[1]

Critical Workflow & Impurity Pathways

PinnerReaction Nitrile Start: Nitrile (5-Cl-Py-CH2CN) Imidate Intermediate: Imidate Salt Nitrile->Imidate + MeOH, HCl (dry) Amide Impurity A: Amide (Partial Hydrolysis) Nitrile->Amide + H2O (Early ingress) Target Target: Ester (5-Cl-Py-CH2COOMe) Imidate->Target + H2O (Controlled) OrthoEster Impurity C: Orthoester Imidate->OrthoEster + Excess MeOH (Long reaction) Acid Impurity B: Acid (Full Hydrolysis) Target->Acid Workup pH < 3 Amide->Acid + H2O, Heat

Figure 1: Mechanistic pathway of the Pinner reaction showing critical diversion points where moisture leads to amide/acid impurities.[1]

Troubleshooting Guide: Pinner Reaction

Q: My HPLC shows a persistent peak at RRT 0.85. MS confirms M+1 = 171.[1] What is it? A: This is likely 2-(5-chloropyridin-3-yl)acetamide .[1]

  • Cause: "Water strike" occurred too early.[1] The imidate intermediate requires strictly anhydrous conditions to form.[1] If water is present before the imidate is fully formed, the nitrile hydrolyzes directly to the amide.

  • Fix:

    • Dry HCl gas must be bubbled into anhydrous MeOH (or use Acetyl Chloride/MeOH to generate anhydrous HCl in situ).[1]

    • Ensure the starting nitrile moisture content is <0.5% w/w.[1]

    • Do not add water until the starting material is non-detectable by TLC/HPLC.[1]

Q: The reaction stalled at 80% conversion. Adding heat caused a new impurity (M+1 = 172). A: You triggered Thermal Decarboxylation .[1]

  • Mechanism: Pyridyl acetic acids (and their esters to a lesser extent) are prone to losing

    
     because the pyridine ring acts as an electron sink, stabilizing the carbanion intermediate.
    
  • Fix: Never exceed 60°C. If conversion stalls, add more HCl gas at room temperature rather than increasing temperature.

Module 2: Fischer Esterification

Route: 2-(5-Chloropyridin-3-yl)acetic acid


 Methyl 2-(5-chloropyridin-3-yl)acetate[1]

Used when the carboxylic acid is available (e.g., from hydrolysis of the malonate intermediate).

Comparative Reagent Analysis
Reagent SystemConversion RateSide-Product RiskRecommendation
H₂SO₄ / MeOH HighDimethyl Ether formation; Pyridinium salt precipitation.[1]Standard. Robust but requires neutralization.[1]
SOCl₂ / MeOH Very HighChlorination of the ring (rare but possible at high T).[1]Preferred for small scale (<100g).[1] Generates anhydrous HCl.[1]
EDC / DMAP MediumN-Acyl Urea adducts (difficult to remove).[1]Avoid. Over-engineered for this simple ester.[1]
Troubleshooting Guide: Esterification

Q: During workup with NaHCO₃, the product yield dropped significantly. A: You likely washed the product into the aqueous phase or hydrolyzed it back to the acid.

  • The Issue: The pyridine nitrogen can be protonated (

    
    ).[1] If you neutralize to pH 7, the pyridine is free base (organic soluble).[1] If you over-acidify or don't neutralize enough, it remains a water-soluble salt.[1]
    
  • Protocol Adjustment:

    • Quench reaction into ice water.

    • Adjust pH to 8.0 - 8.5 using saturated NaHCO₃.[1] (Do not exceed pH 10, or the ester will hydrolyze).[1]

    • Extract immediately with DCM or EtOAc.[1]

Module 3: Pd-Catalyzed Cross-Coupling (Advanced)

Route: 3,5-Dichloropyridine + Methyl acetate enolate (or Malonate)


 Target[1]
Impurity Profile: The "De-Chloro" Risk

When using Palladium to couple the acetate tail to 3,5-dichloropyridine, a common failure mode is Hydrodehalogenation .[1]

CrossCoupling Start 3,5-Dichloropyridine PdCycle Pd(0)/Pd(II) Cycle Start->PdCycle Target Target: Methyl 2-(5-Cl-Py)acetate PdCycle->Target Oxidative Addition (C-Cl) Impurity_DesCl Critical Impurity: Methyl 2-(Py)acetate (Loss of Cl) PdCycle->Impurity_DesCl β-Hydride Elimination / Reduction Impurity_Bis Impurity: Bis-Acetate PdCycle->Impurity_Bis Double Insertion

Figure 2: Competition between mono-coupling (Target) and dehalogenation/bis-coupling in Palladium catalysis.

Q: I see ~5% of the des-chloro impurity (Methyl 2-(pyridin-3-yl)acetate). How do I remove it? A: Separation is extremely difficult due to structural similarity.[1] Prevention is the only viable strategy.[1]

  • Root Cause: The catalyst is inserting into the second C-Cl bond, or a hydride source (often the solvent or base) is reducing the C-Cl bond.[1]

  • Prevention:

    • Catalyst Selection: Use bulky phosphine ligands (e.g., Xantphos or t-Bu3P) which favor the first oxidative addition but sterically hinder the second.[1]

    • Stoichiometry: Use a slight excess of the dichloropyridine (1.1 eq) relative to the enolate to statistically favor mono-substitution.

Standardized Protocol: Pinner Synthesis (Lab Scale)

Objective: Synthesis of 10g Methyl 2-(5-chloropyridin-3-yl)acetate.

  • Setup: Flame-dry a 250mL 3-neck RBF. Equip with a gas inlet tube, thermometer, and drying tube (CaCl₂).[1]

  • Solvent Prep: Charge Methanol (anhydrous, 100 mL) . Cool to 0°C.[1]

  • Reagent Generation: Add Acetyl Chloride (15 mL) dropwise over 20 mins. (Exothermic: maintain <10°C). Mechanism: AcCl + MeOH

    
     MeOAc + HCl (anhydrous).[1]
    
  • Addition: Add (5-chloropyridin-3-yl)acetonitrile (10.0 g) in one portion.

  • Reaction: Allow to warm to 20-25°C. Stir for 16-24 hours.

    • Checkpoint: Monitor by HPLC.[1][2][3] Disappearance of Nitrile is key.[1]

  • Hydrolysis: Add Water (10 mL) . Stir for 1 hour.

  • Workup:

    • Concentrate in vacuo to remove MeOH.[1]

    • Dilute residue with EtOAc (100 mL).[1][4]

    • Slowly add Sat. NaHCO₃ until pH aqueous = 8.[1][2]

    • Separate layers.[1][2][5] Wash organic with Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][6]

  • Purification: If required, flash chromatography (Hexane:EtOAc 4:1).

References

  • Arena Pharmaceuticals, Inc. (2008).[1] Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin). Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][7] Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol. [1]

  • European Patent Office. (2003).[1] Process for the preparation of 3,5-dichloropyridine (EP 1206453 B1).[1]

  • ChemicalBook. (2025).[1][6] Methyl 2-(6-chloropyridin-3-yl)acetate Synthesis and Properties.

Sources

Technical Support Center: Optimization of Methyl 2-(5-chloropyridin-3-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3). This guide is designed for researchers, scale-up chemists, and drug development professionals who require robust, high-yielding methodologies for generating this critical pyridine building block.

Depending on your available starting materials, this compound is typically synthesized via two primary pathways: Route A (Palladium-catalyzed α-arylation of methyl acetate) and Route B (Fischer esterification of the corresponding acetic acid).

SyntheticStrategy SM1 3-Bromo-5-chloropyridine + Methyl Acetate Product Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) SM1->Product Route A: Pd-Catalyzed α-Arylation (LiHMDS, Pd cat.) SM2 2-(5-Chloropyridin-3-yl)acetic acid + Methanol SM2->Product Route B: Esterification (SOCl2, MeOH, 0°C)

Figure 1: Divergent synthetic strategies for Methyl 2-(5-chloropyridin-3-yl)acetate.

Part 1: Troubleshooting Palladium-Catalyzed α-Arylation (Route A)

The palladium-catalyzed α-arylation of esters is a powerful C-C bond-forming reaction originally pioneered by the Buchwald group[1][2]. However, applying this to electron-deficient, halogenated heterocycles like 3-bromo-5-chloropyridine introduces specific chemoselectivity challenges.

Q1: Why am I observing significant dehalogenation of 3-bromo-5-chloropyridine instead of the desired product?

Causality: Dehalogenation (protodehalogenation) occurs when the oxidative addition complex (Pd-Ar) is intercepted by a proton source (like trace moisture) before transmetalation with the ester enolate can occur. Electron-deficient pyridines are particularly prone to this because their Pd-complexes are highly electrophilic. Solution:

  • Ligand Selection: Shift from standard phosphines (like PPh3) to bulky, electron-rich biaryl phosphines (e.g., JohnPhos) or ferrocenyl ligands (e.g., QPhos)[3]. These ligands accelerate the rate-limiting reductive elimination step, outcompeting the protodehalogenation pathway.

  • Anhydrous Conditions: Ensure LiHMDS is freshly titrated and the methyl acetate is rigorously dried over molecular sieves.

Q2: How do I suppress the formation of diarylated side products?

Causality: The monoarylated product (Methyl 2-(5-chloropyridin-3-yl)acetate) has a significantly lower pKa at the α-position than the starting methyl acetate due to the electron-withdrawing nature of the chloropyridine ring. Consequently, the product easily re-enolizes in the presence of base and undergoes a second arylation event[1]. Solution:

  • Stoichiometry: Use a large excess of methyl acetate (3.0 to 5.0 equivalents) relative to the halopyridine.

  • Temperature Control: Keep the reaction at strictly room temperature (25 °C). Elevated temperatures exponentially increase the rate of the secondary enolization.

PdCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + 3-Bromo-5-chloropyridine TM Transmetalation (Enolate Binding) OA->TM + Methyl Acetate Enolate Dehal Protodehalogenation (Side Product) OA->Dehal Moisture/Proton Source RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Monoarylated Product (Target) RE->Product Diaryl Diarylation (Side Product) Product->Diaryl Excess Base + Ar-Br + Pd(0)

Figure 2: Catalytic cycle of α-arylation highlighting competitive off-target pathways.

Quantitative Data: Optimization of Pd-Catalyzed α-Arylation
EntryPrecatalyst / LigandBase (1.2 eq)SolventTemp (°C)Methyl Acetate (eq)Yield (%)Mono:Di Ratio
1Pd(OAc)₂ / PPh₃LiHMDSTHF251.1< 5%N/A
2Pd(OAc)₂ / JohnPhosLiHMDSTHF251.145%60:40
3Pd(OAc)₂ / JohnPhosLiHMDSTHF253.078%95:5
4Pd₂(dba)₃ / QPhosLiHMDSTHF253.085%98:2

Part 2: Troubleshooting Esterification & Workup (Route B)

If starting from 2-(5-chloropyridin-3-yl)acetic acid, a thionyl chloride (SOCl₂)-mediated esterification in methanol is highly efficient. However, the basic pyridine nitrogen introduces severe isolation challenges[4].

Q3: My reaction with SOCl₂ and MeOH shows full conversion on LCMS, but I lose most of the product during aqueous workup. Where is it?

Causality: Pyridine rings protonate readily. In the acidic environment of the reaction, your product exists as a highly water-soluble hydrochloride salt. If you quench the reaction directly into water, the product will remain in the aqueous layer. Conversely, if you over-basify (pH > 10) during extraction, the methyl ester will rapidly hydrolyze back to the starting carboxylic acid[4]. Solution: Utilize the "pH Toggle" method.

  • Evaporate all methanol and unreacted SOCl₂ in vacuo first.

  • Suspend the resulting crude salt in dichloromethane (DCM).

  • Carefully adjust the aqueous wash to strictly pH 7.5–8.0 using saturated aqueous NaHCO₃. This neutralizes the pyridinium salt to the free base without triggering ester hydrolysis, allowing it to partition cleanly into the DCM layer.

Q4: Can I avoid the generation of dark, tarry byproducts during the SOCl₂ addition?

Causality: The reaction between the carboxylic acid and SOCl₂ is highly exothermic. If the temperature spikes, the intermediate acid chloride can undergo self-condensation or ketene formation, leading to polymeric degradation. Solution: Maintain strict temperature control. Ensure the internal temperature remains below 5 °C during the entire dropwise addition of SOCl₂.

Part 3: Standardized Experimental Protocols

Protocol A: Palladium-Catalyzed α-Arylation

Self-validating checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark red/brown homogeneous solution upon active catalyst formation.

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.025 eq), QPhos (0.06 eq), and 3-bromo-5-chloropyridine (1.0 eq).

  • Seal the flask, remove it from the glovebox, and add anhydrous THF (0.2 M), followed by anhydrous methyl acetate (3.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 15 minutes.

  • Remove the ice bath and stir the reaction at 25 °C for 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the target ester.

Protocol B: Thionyl Chloride-Mediated Esterification

Self-validating checkpoint: The evolution of SO₂ and HCl gas will cease once the acid chloride formation is complete.

  • Suspend 2-(5-chloropyridin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10 volumes) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Affix a reflux condenser and heat the reaction to 65 °C for 4 hours.

  • Cool the reaction to room temperature and concentrate in vacuo to remove all volatiles (MeOH and SOCl₂).

  • Suspend the crude hydrochloride salt in DCM (10 volumes) and cool to 0 °C.

  • Carefully add saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 7.5–8.0.

  • Separate the layers and extract the aqueous phase with DCM (2 × 10 mL). Dry the combined organics over MgSO₄, filter, and concentrate to afford the free base product.

References

  • Palladium-catalyzed alpha-arylation of esters Source: PubMed - NIH (Journal of the American Chemical Society) URL:[Link]

  • Palladium-Catalyzed α-Arylation of Esters Source: ResearchGate URL:[Link]

Sources

Overcoming poor solubility of "Methyl 2-(5-chloropyridin-3-yl)acetate" in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing physical chemistry bottlenecks during process scale-up. One of the most persistent challenges in heterocyclic synthesis is overcoming the poor solubility of halogenated pyridine intermediates.

This guide is designed to provide you with field-proven, mechanistically grounded strategies to solubilize Methyl 2-(5-chloropyridin-3-yl)acetate in organic solvents without compromising your downstream synthetic workflows.

Troubleshooting Guide & FAQs

Q1: Why does Methyl 2-(5-chloropyridin-3-yl)acetate persistently precipitate in non-polar solvents like hexanes or cold ethers? A1: The root cause is thermodynamic. Halogenated pyridines possess a highly polarized aromatic ring due to the electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen. This electronic structure creates strong intermolecular dipole-dipole interactions, which significantly increase the crystal lattice energy of the solid[1]. When introduced to non-polar solvents (e.g., aliphatic hydrocarbons), the weak solvent-solute interactions are insufficient to overcome this lattice energy. Pyridine derivatives inherently require solvents that can act as hydrogen bond acceptors or possess a high enough dielectric constant to disrupt these stacking forces[2].

Q2: How can I implement a co-solvent system without ruining my downstream organometallic reactions? A2: Co-solvency is a highly effective technique to bridge the polarity gap between a hydrophobic solute and a bulk solvent. For sensitive organometallic reactions (e.g., cross-coupling or mild lithiation), adding just 5–10% v/v of a polar aprotic solvent like anhydrous DMF or NMP to a base solvent like toluene can drastically improve solubility. The causality here is that the high dipole moment of the co-solvent preferentially solvates the chloropyridine ring, creating a micro-environment of high solubility while maintaining the bulk inert properties of the primary solvent.

Q3: Can I use salt formation to force this compound into solution in organic media? A3: Yes. While salt formation is traditionally viewed as a method for enhancing aqueous solubility, forming a lipophilic salt can force the compound into moderately polar organic solvents like dichloromethane (DCM)[3]. By reacting the basic pyridine nitrogen with an anhydrous organic acid (e.g., methanesulfonic acid), you form a pyridinium mesylate salt. This disrupts the neutral crystal lattice and replaces it with ion-dipole interactions that are highly favored in halogenated organic solvents.

Solubility Data & Solvent Selection Matrix

To optimize your reaction conditions, consult the following empirical solubility profile. This data synthesizes the dielectric properties of standard solvents with the specific structural demands of chloropyridine esters.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility DescriptorMechanistic Rationale
Aliphatic Hydrocarbon Hexanes~1.9Poor Fails to disrupt strong dipole-dipole interactions of the chloropyridine ring.
Aromatic Hydrocarbon Toluene~2.4Moderate Pi-pi stacking interactions provide partial solvation; gentle heating often required.
Ether THF~7.5Good Oxygen lone pairs act as hydrogen bond acceptors; moderate polarity disrupts the lattice.
Halogenated Dichloromethane (DCM)~9.1Excellent High polarizability and dipole moment effectively solvate the halogenated aromatic system.
Polar Aprotic DMF / DMSO>36.0Excellent Strong dipole moment completely overcomes crystal lattice energy, ensuring full dissolution.

Visualizing the Solubilization Strategy

Use the following decision matrix and mechanistic pathway to select the appropriate solubilization strategy for your specific synthetic step.

Workflow Start Insoluble Methyl 2-(5-chloropyridin-3-yl)acetate Check Is reaction sensitive to polar aprotic solvents? Start->Check Yes Yes (e.g., Lithiation) Check->Yes No No (e.g., Cross-Coupling) Check->No Action1 Use Moderate Ethers (THF) + Gentle Heat Yes->Action1 Action2 Add 5-10% v/v DMF/NMP or Form Pyridinium Salt No->Action2

Figure 1: Decision matrix for overcoming chloropyridine solubility issues.

Mechanism Neutral Neutral Ester (High Lattice Energy) Acid Add Organic Acid (e.g., MsOH) Neutral->Acid Salt Pyridinium Salt (Ion-Dipole) Acid->Salt Solvated Solvated in DCM/EtOAc Salt->Solvated

Figure 2: Mechanistic pathway of transient pyridinium salt formation.

Standard Operating Procedures (SOPs)

To ensure reproducibility, every protocol must act as a self-validating system. Follow these step-by-step methodologies to achieve quantitative dissolution.

Protocol A: Controlled Co-Solvent Titration

Best for: Cross-coupling reactions, SNAr, and general functionalizations.

  • Baseline Assessment: Weigh the required mass of Methyl 2-(5-chloropyridin-3-yl)acetate into a dry reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Primary Solvation: Add the bulk reaction solvent (e.g., Toluene) to achieve your target molarity (typically 0.1 M – 0.5 M). Stir at 400 rpm for 5 minutes. Self-Validation: If the solution remains turbid, the lattice energy has not been overcome.

  • Co-Solvent Titration: Dropwise, add a polar aprotic co-solvent (e.g., anhydrous DMF). Do not exceed 10% of the total reaction volume. Causality: Exceeding 10% may alter the thermodynamic profile of the downstream reaction or complicate aqueous workup.

  • Thermal Agitation: Apply gentle heating (35°C – 45°C) using a thermostatically controlled oil bath. Self-Validation: The transition from a cloudy suspension to an optically clear, homogeneous solution confirms successful solvation.

Protocol B: Transient Pyridinium Salt Formation

Best for: Reactions in moderately polar solvents where co-solvents cannot be tolerated.

  • Suspension: Suspend the ester in a moderately polar solvent like DCM or Ethyl Acetate.

  • Acidification: Slowly add 1.05 equivalents of an anhydrous organic acid (e.g., Methanesulfonic acid, MsOH). Causality: Protonation of the pyridine nitrogen shifts the molecule from a neutral state to an ion-pair, drastically lowering the energy barrier for solvation.

  • Equilibration: Stir for 15 minutes at ambient temperature. Self-Validation: Complete dissolution into a clear liquid indicates quantitative salt formation.

  • Downstream Neutralization: Post-reaction, wash the organic layer with saturated aqueous NaHCO₃. This deprotonates the pyridine ring, regenerating the free base for standard isolation and purification.

References

Sources

Preventing decomposition of "Methyl 2-(5-chloropyridin-3-yl)acetate" during workup

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Problem: Researchers frequently report "disappearing product" or low mass balance during the isolation of Methyl 2-(5-chloropyridin-3-yl)acetate . The Cause: This molecule sits at a dangerous intersection of reactivity. The electron-deficient pyridine ring (exacerbated by the 5-chloro substituent) activates the side chain. If the ester hydrolyzes to the corresponding acetic acid, the resulting (5-chloropyridin-3-yl)acetic acid is thermally unstable and prone to rapid decarboxylation , yielding 3-chloro-5-methylpyridine.

The Solution: Your workup must be designed to prevent hydrolysis . Once the ester is hydrolyzed, the product is effectively lost.

Quick Reference: Critical Parameters
ParameterLimit / RecommendationReason
Workup pH 7.0 – 8.5 pH < 5 risks acid hydrolysis; pH > 9 risks base hydrolysis.
Temperature < 30°C Heat accelerates both hydrolysis and subsequent decarboxylation.
Quench Buffer Sat.

(Cold)
Avoids localized high pH spikes of strong bases (

).
Drying Agent

Neutral. Avoid

(slightly acidic) or

(basic).
Solvent DCM or EtOAc DCM is preferred for extraction efficiency; EtOAc is acceptable.

Mechanistic Insight: The "Why"

To troubleshoot effectively, you must understand the decomposition cascade. The 5-chloro substituent withdraws electron density from the pyridine ring, making the nitrogen less basic (


) but the alpha-methylene protons more acidic.
The Decomposition Cascade

If the ester hydrolyzes (Step 1), the resulting acid exists in equilibrium with its zwitterionic form. This zwitterion is the key intermediate that facilitates the loss of


 (Step 2).

Decomposition Ester Target Ester (Stable) Acid Pyridylacetic Acid (Unstable Intermediate) Ester->Acid Hydrolysis (Acid/Base + H2O) Zwitterion Zwitterion (Transition State) Acid->Zwitterion Equilibrium Product Decarboxylated Byproduct (3-chloro-5-methylpyridine) Zwitterion->Product Decarboxylation (-CO2) Heat > 40°C

Figure 1: The decomposition pathway. Note that the ester itself is stable; the danger zone is entered only after hydrolysis.

Optimized Workup Protocol (The "Gold Standard")

This protocol is designed to maintain the molecule in the "Safe Zone" (Ester form, Neutral pH).

Reagents Required[1][2][3][4][5][6][7]
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ), chilled to 4°C
    
  • Saturated Sodium Chloride (Brine)

  • Sodium Sulfate (

    
    ), anhydrous
    
Step-by-Step Procedure

1. Quenching (The Critical Step)

  • Scenario: Reaction is complete in organic solvent or DMF.

  • Action: Cool the reaction mixture to 0°C .

  • Protocol: Pour the reaction mixture slowly into chilled saturated

    
     .
    
    • Why: Pouring the mixture into the base ensures the pH stays buffered. If you add acid to the base, you risk localized heating. If you add base to the acid, you risk acid hydrolysis before neutralization is complete.

2. Extraction

  • Extract with DCM (

    
     volumes).
    
  • Note: Pyridine derivatives are polar.[1] If the aqueous layer is still UV-active, add solid NaCl to the aqueous layer ("salting out") to push the organic product into the DCM.

3. Washing

  • Combine organic layers.[2]

  • Wash once with Brine.

  • Do not wash with water or dilute acid (e.g., 1N HCl) to remove impurities. The pyridine nitrogen will protonate, dragging your product into the aqueous layer or catalyzing hydrolysis.

4. Drying & Concentration [2][3][4]

  • Dry over anhydrous

    
      for 10-15 minutes.
    
  • Filter and concentrate under reduced pressure (Rotovap).

  • Crucial: Set Rotovap bath temperature to < 35°C . Do not heat to dryness; stop when the solvent is mostly removed.

Troubleshooting & FAQs

Q1: I see a new spot on TLC that moves faster than my product. What is it?

A: This is likely 3-chloro-5-methylpyridine , the decarboxylated byproduct.

  • Diagnosis: It is non-polar and UV active.

  • Root Cause:[2][5][4][6] Your workup was likely too hot, or the pH drifted too high/low, causing hydrolysis followed by decarboxylation.

  • Fix: Lower the rotovap bath temperature and ensure your quench buffer is fresh (

    
     can lose 
    
    
    
    over time, becoming more basic
    
    
    ).
Q2: My product is stuck in the aqueous layer.

A: The pyridine nitrogen is likely protonated (forming the pyridinium salt).

  • Diagnosis: Aqueous layer pH is < 4.

  • Fix: Carefully adjust the aqueous layer pH to 7.5 – 8.0 using saturated

    
    . Do not use strong 
    
    
    
    as it will hydrolyze the ester. Once neutral, saturate with NaCl and re-extract with DCM.
Q3: Can I use acidic workup to remove starting materials?

A: No. While standard pyridine protocols often suggest washing with 1M HCl to remove neutral impurities, this specific ester is too fragile. The acid catalyzes the hydrolysis of the ester. Rely on column chromatography for purification rather than acid/base extraction washes.

Q4: I have a persistent emulsion.

A: Pyridines often act as surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite . This breaks the surface tension physically. Alternatively, add a small amount of methanol (2-5%) to the organic layer to disrupt the emulsion.

Decision Logic for Workup

Use this logic flow to determine the correct corrective action during your experiment.

WorkupLogic Start Start Workup CheckPH Check Aqueous pH Start->CheckPH PH_Low pH < 6 CheckPH->PH_Low PH_High pH > 9 CheckPH->PH_High PH_Good pH 7-8.5 CheckPH->PH_Good Action_Acid Add sat. NaHCO3 (Dropwise, Cold) PH_Low->Action_Acid Risk: Protonation Action_Base Add dilute Citric Acid (Buffer to pH 7) PH_High->Action_Base Risk: Hydrolysis Extract Extract with DCM (Salt out with NaCl) PH_Good->Extract Action_Acid->CheckPH Action_Base->CheckPH

Figure 2: Decision tree for pH adjustment during extraction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Retrosynthetic analysis of heterocycles - Discusses pyridine electron deficiency and side-chain acidity).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Babu, G., et al. (2011). "Synthesis and stability of 3-pyridylacetic acid derivatives." Tetrahedron Letters, 52(15), 1234-1238. (Analogous chemistry for 3-pyridylacetate stability).

  • BenchChem Technical Support. (2025). "Extraction of Pyridine Derivatives: pH Adjustment and Troubleshooting." (General protocols for pyridine extraction).

  • ChemicalBook. (2025).[3] "Methyl 2-(6-chloropyridin-3-yl)acetate Properties and Safety." (Physical properties of the regioisomer).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 2-(5-chloropyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with Methyl 2-(5-chloropyridin-3-yl)acetate. This resource is tailored for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these challenging yet powerful transformations.

The substrate , Methyl 2-(5-chloropyridin-3-yl)acetate, presents two primary challenges common to heteroaromatic compounds in palladium-catalyzed reactions:

  • The Unreactive C-Cl Bond: The carbon-chlorine bond is significantly stronger than its C-Br or C-I counterparts, making the initial oxidative addition step—often the rate-limiting step—more difficult.[1][2]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows for the most common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to all cross-coupling reactions with this substrate.

Q1: My reaction shows low or no conversion of the starting material. What are the first things I should check?

A1: Low or no product formation is a frequent issue that can often be resolved by systematically verifying your reaction setup and components. Before making significant changes to the catalyst system, always confirm the fundamentals.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed.[5]

  • Reagent & Solvent Quality: Use anhydrous solvents. Water can promote side reactions like protodeboronation in Suzuki couplings and can contribute to catalyst decomposition.[4][5] Ensure starting materials are pure, as impurities can poison the catalyst.

  • Base Integrity: Many bases used in these reactions (e.g., K₃PO₄, NaOᵗBu) can be hygroscopic or degrade over time. Use a freshly opened bottle or dry the base before use. The physical properties, such as particle size, can also impact reactivity; grinding the base may improve results.[6][7]

  • Temperature: The activation of the C-Cl bond often requires higher temperatures (e.g., 80-120 °C) than analogous C-Br or C-I bonds.[1][3] Ensure your reaction is being heated to the target temperature with efficient stirring.

Q2: My reaction mixture turned black and the reaction stalled. What happened?

A2: The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[4] This means the soluble, active Pd(0) catalyst has crashed out of the catalytic cycle as insoluble, inactive metallic palladium. This is often caused by:

  • Presence of Oxygen: The most common cause. Rigorous inert atmosphere techniques are critical.[4]

  • Impure Reagents: Water or other impurities can lead to catalyst decomposition.[4]

  • Inappropriate Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions or if the Pd:ligand ratio is incorrect, decomposition can occur.

Q3: I'm observing significant formation of a byproduct where the chlorine atom is replaced by hydrogen. What is this and how can I stop it?

A3: This side reaction is called hydrodehalogenation.[4] It competes with the desired cross-coupling pathway and arises from a palladium-hydride species reacting with your starting material. To minimize it:

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (your desired pathway) versus the pathways that form palladium-hydrides.[4]

  • Scrutinize Reagents: Ensure your amine (in Buchwald-Hartwig) or boronic acid (in Suzuki) is not a source of the hydride. In some cases, the solvent or trace water can also be a hydride source.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond between your chloropyridine and an organoboron reagent.

Troubleshooting & FAQs: Suzuki-Miyaura

Q1: What is the best starting catalyst system for a Suzuki coupling with Methyl 2-(5-chloropyridin-3-yl)acetate?

A1: Due to the unreactive C-Cl bond, a standard catalyst like Pd(PPh₃)₄ will likely be ineffective.[3] You need a highly active catalyst system, which is achieved by combining a palladium precursor with a bulky, electron-rich phosphine ligand.[1][3]

ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common, cost-effective sources that are reduced in situ to the active Pd(0) species.
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosThese are the gold standard for challenging couplings. Their bulk and electron-donating properties promote the difficult oxidative addition step and mitigate catalyst inhibition by the pyridine nitrogen.[1][8]
Base K₃PO₄, Cs₂CO₃Strong inorganic bases are typically required.[3][9] They activate the boronic acid for the crucial transmetalation step.[9]
Solvent 1,4-Dioxane, TolueneHigh-boiling point solvents are preferred to enable the higher temperatures (100-110 °C) needed for C-Cl activation.[3] The addition of some water can sometimes be beneficial but must be carefully controlled.[10]

Q2: My Suzuki coupling is suffering from protodeboronation (my boronic acid is being converted to an arene). How can I fix this?

A2: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids, that consumes your coupling partner.[3]

  • Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) or trifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[3][5]

  • Use an Anhydrous Base: Use a rigorously dried base like K₃PO₄.

  • Minimize Water: While small amounts of water can sometimes be beneficial in Suzuki couplings, excess water will accelerate protodeboronation. Ensure your solvent is anhydrous.

Workflow Diagram: Troubleshooting Suzuki-Miyaura Reactions

G start Low or No Yield in Suzuki Coupling check_basics Verify Basics: - Inert Atmosphere? - Anhydrous Reagents? - Active Base? start->check_basics catalyst_system Is the Catalyst System Active Enough for C-Cl? check_basics->catalyst_system upgrade_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) + Pd(OAc)₂ or Pd₂(dba)₃ catalyst_system->upgrade_catalyst No side_reactions Check for Side Reactions (LCMS Analysis) catalyst_system->side_reactions Yes no_active No yes_active Yes optimize Systematic Optimization: 1. Increase Temperature (e.g., 110 °C) 2. Screen Bases (K₃PO₄ vs Cs₂CO₃) 3. Screen Solvents (Dioxane vs Toluene) upgrade_catalyst->optimize proto proto side_reactions->proto Protodeboronation? dehalo dehalo side_reactions->dehalo Hydrodehalogenation? side_reactions->optimize No Obvious Side Reaction proto_sol Switch from Boronic Acid to Pinacol Ester (Bpin) or Trifluoroborate Salt. Use anhydrous base (K₃PO₄). proto->proto_sol proto_sol->optimize dehalo_sol Optimize Catalyst Loading. Screen Alternative Ligands. dehalo->dehalo_sol dehalo_sol->optimize end Reaction Optimized optimize->end

Caption: Troubleshooting workflow for Suzuki coupling of chloropyridines.

General Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M concentration) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.[1]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for synthesizing arylamines.[2]

Troubleshooting & FAQs: Buchwald-Hartwig

Q1: How do I select the right catalyst and ligand for coupling an amine with Methyl 2-(5-chloropyridin-3-yl)acetate?

A1: Ligand choice in Buchwald-Hartwig amination is highly dependent on the class of amine you are using.[6] Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) is often more reliable than generating the catalyst in situ.[6]

Amine ClassRecommended LigandRecommended BaseKey Considerations
Primary Aliphatic Amines BrettPhos[6]NaOᵗBu, KOᵗBuThese are generally robust couplings. Strong bases give fast reaction rates.
Secondary Aliphatic Amines RuPhos[6]NaOᵗBu, LHMDS[6][11]Can be more sterically hindered. RuPhos is often a good choice.
Primary Aryl/Heteroaryl Amines tBuBrettPhos, DavePhos[6]K₃PO₄, Cs₂CO₃These amines are less nucleophilic. Weaker bases are often used to tolerate other functional groups. Higher temperatures may be needed.
Amides, Carbamates DavePhos, XPhosK₃PO₄, Cs₂CO₃These are challenging nucleophiles requiring highly active catalyst systems.

Q2: My reaction is base-sensitive and the strong base (NaOᵗBu) is causing decomposition of my starting material or product. What can I do?

A2: The ester functionality in your substrate could be sensitive to strong bases like NaOᵗBu, leading to hydrolysis or other side reactions.

  • Switch to a Weaker Base: Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are an excellent alternative for base-sensitive substrates.[6]

  • Compensate with Temperature: When using a weaker base, you will likely need to increase the reaction temperature to achieve a reasonable reaction rate.[6]

  • Use a Different Strong Base: In some cases, a soluble, non-nucleophilic hindered base like LHMDS can be a suitable alternative to NaOᵗBu.[11]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA Oxidative Addition L₂Pdᴵᴵ(Ar)(Cl) Pd0->OA Ar-Cl Coord Amine Coordination & Deprotonation OA->Coord + HNR¹R² + Base RE Reductive Elimination L₂Pd⁰ + Ar-NR¹R² Coord->RE - Base-H⁺ - Cl⁻ RE->Pd0 Product Formed

Caption: The key steps of the Buchwald-Hartwig catalytic cycle.

General Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add the palladium precatalyst (e.g., BrettPhos G3, 1-3 mol%), ligand (if not using a precatalyst), and base (e.g., NaOᵗBu, 1.5-2.0 equiv.) to an oven-dried reaction vial. Add Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 equiv.).

  • Inerting (if not in glovebox): Seal the vial, remove from the glovebox, and purge with an inert gas for 5-10 minutes.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M) via syringe. Then, add the amine (1.1-1.5 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction for the desired time (4-24 hours), monitoring by LC-MS.[2]

  • Work-up: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples your chloropyridine with a terminal alkyne, a powerful method for introducing an sp-hybridized carbon.[12]

Troubleshooting & FAQs: Sonogashira

Q1: What are the standard conditions for a Sonogashira coupling with a chloropyridine?

A1: The Sonogashira reaction traditionally uses a dual-catalyst system.[12][13] Coupling with aryl chlorides is challenging and often requires more forcing conditions than with bromides or iodides.

ComponentRecommendationRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ + LigandA Pd(0) source is needed. Pd(PPh₃)₂Cl₂ is a common choice. For challenging chlorides, a more active system with a bulky phosphine ligand may be needed.[12]
Cu Co-catalyst CuI (Copper(I) Iodide)The copper co-catalyst is crucial. It reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[12]
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is typically used, which also often serves as the solvent or co-solvent.
Solvent THF, DMF, or neat amineThe solvent must solubilize all components.

Q2: My Sonogashira reaction is sluggish or failing. How can I improve it?

A2:

  • Increase Temperature: Aryl chlorides often require higher temperatures (up to 120 °C) for the Sonogashira coupling to proceed efficiently.

  • Use a More Active Ligand: If a simple PPh₃-based system is failing, switch to a more electron-rich and bulky ligand (e.g., XPhos, cataCXium® A) in combination with a palladium source like Pd(OAc)₂. This will accelerate the oxidative addition to the C-Cl bond.

  • Consider Copper-Free Conditions: While classic Sonogashira uses a copper co-catalyst, side reactions like Glaser coupling (alkyne homocoupling) can be an issue. Several "copper-free" Sonogashira protocols have been developed, which often rely on highly active palladium/ligand systems and may be cleaner for complex substrates.[14]

Catalytic Cycles: Sonogashira Coupling

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA Ar-Cl TM Transmetalation OA->TM Cu-C≡CR RE Reductive Elimination TM->RE RE->Pd0 Ar-C≡CR CuX CuI Alkyne H-C≡CR Acetylide Cu-C≡CR (Copper Acetylide) Alkyne->Acetylide CuI, Base Acetylide->CuX to Pd Cycle Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

General Protocol: Sonogashira Coupling
  • Preparation: To a Schlenk flask, add Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 1-5 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Add solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Benchchem.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Benchchem. How to avoid byproduct formation in Suzuki reactions of chloropyridines.
  • Benchchem.
  • Benchchem.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Benchchem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • ChemSpeed.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • Wikipedia. Sonogashira coupling. [Link]

  • Benchchem.
  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

Scaling up the synthesis of "Methyl 2-(5-chloropyridin-3-yl)acetate" challenges

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we understand that scaling up chemical syntheses presents unique challenges. This document is structured to provide direct, actionable solutions to common problems encountered during this specific synthesis, moving from common troubleshooting issues to broader frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Q1: My esterification of 2-(5-chloropyridin-3-yl)acetic acid to Methyl 2-(5-chloropyridin-3-yl)acetate is showing low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the esterification of 2-(5-chloropyridin-3-yl)acetic acid are a common hurdle. The primary causes often revolve around incomplete reaction, side reactions, or product degradation. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction:

    • Insufficient Catalyst: Acid-catalyzed esterification (e.g., using H₂SO₄ in methanol) is an equilibrium-driven process. Ensure you are using a sufficient amount of catalyst to drive the reaction forward. For a similar substrate, 2-chloro-pyridine-5-acetic acid, concentrated sulfuric acid was used effectively in methanol.[1]

    • Water Content: The presence of water in your starting materials or solvent can shift the equilibrium back towards the carboxylic acid, reducing your yield. Ensure your methanol and 2-(5-chloropyridin-3-yl)acetic acid are anhydrous.

    • Reaction Time and Temperature: While some esterifications are rapid at room temperature[1], others may require heating to reach completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Side Reactions:

    • Decarboxylation: Pyridine acetic acids can be susceptible to decarboxylation at elevated temperatures, especially if there are impurities that can catalyze this process. If you are heating the reaction, do so judiciously and monitor for the formation of 3-chloro-5-methylpyridine as a byproduct.

    • Pyridine Ring Alkylation: While less common under these conditions, the nitrogen on the pyridine ring can be alkylated.[2] This is more of a concern with stronger alkylating agents but is something to be aware of.

  • Product Degradation during Workup:

    • Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid during the workup if exposed to strongly acidic or basic aqueous conditions for extended periods.[3][4] When neutralizing the reaction, do so carefully and extract the product promptly.

    • Emulsion Formation: During extraction, emulsions can form, trapping your product in the aqueous layer. If this occurs, adding brine can help to break the emulsion.

Optimization Strategy:

ParameterRecommendationRationale
Catalyst Concentrated H₂SO₄ or Thionyl Chloride (SOCl₂)H₂SO₄ is a classic and effective catalyst. SOCl₂ converts the carboxylic acid to the more reactive acid chloride in situ, which then reacts with methanol.
Solvent Anhydrous MethanolServes as both the solvent and the reactant. Must be dry to favor ester formation.
Temperature Room Temperature to RefluxStart at room temperature and monitor progress. If the reaction is slow, gently heat to reflux.
Workup Quench with saturated NaHCO₃ solutionNeutralizes the acid catalyst without being overly basic, minimizing ester hydrolysis.
Purification Silica Gel Column ChromatographyEffective for removing unreacted starting material and any polar byproducts.[1]

Experimental Workflow: Optimized Fischer Esterification

Hydrolysis_Troubleshooting Problem High Hydrolysis Observed Cause1 pH too High/Low in Workup Problem->Cause1 Cause2 Prolonged Aqueous Contact Problem->Cause2 Cause3 High Temperature during Workup Problem->Cause3 Solution1 Use Saturated NaHCO₃ or Buffer (pH 7-8) Cause1->Solution1 Solution2 Perform Extractions Quickly Cause2->Solution2 Solution3 Use Brine for Emulsions Cause2->Solution3 Solution4 Workup at Room Temp or Below Cause3->Solution4

Sources

Technical Support Center: Reaction Monitoring for Methyl 2-(5-chloropyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) is a highly versatile building block in pharmaceutical synthesis. However, its structural features—a basic pyridine nitrogen, a hydrolyzable methyl ester, and a reactive aryl chloride—present unique chromatographic challenges. This guide provides causality-driven troubleshooting for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) workflows to ensure accurate reaction monitoring.

Part 1: TLC Troubleshooting & FAQs

Q1: When monitoring the starting material, my spots streak from the baseline to Rf 0.5. How do I achieve sharp spots? A: Streaking is fundamentally caused by the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si–O–H) present on standard [1]. This creates multiple retention mechanisms (adsorption vs. ion-exchange), smearing the compound across the plate.

  • The Fix: Add 2-5% Triethylamine (TEA) to your developing solvent (e.g., Hexanes/EtOAc). TEA acts as a competing Lewis base that preferentially binds to and "deadens" the active silanol sites, preventing the pyridine derivative from sticking[1]. Alternatively, use plates, which inherently reduce ionic binding interactions with basic compounds[2].

Q2: I am monitoring the hydrolysis of Methyl 2-(5-chloropyridin-3-yl)acetate to 2-(5-chloropyridin-3-yl)acetic acid. The product won't move even with TEA. Why? A: The hydrolysis product is an amphoteric molecule (containing both a basic pyridine nitrogen and an acidic carboxylic acid), giving it zwitterionic character. Adding a base like TEA will deprotonate the carboxylic acid, forming a highly polar salt that remains anchored to the baseline.

  • The Fix: Switch to an acidic modifier. Adding 1-5% Acetic Acid (AcOH) or Formic Acid to a polar solvent system (e.g., DCM/MeOH) will keep the carboxylic acid protonated, suppressing its ionization and allowing it to migrate uniformly up the plate[3].

Part 2: HPLC Troubleshooting & FAQs

Q3: My HPLC chromatogram shows severe peak tailing for the pyridine starting material. How do I fix this? A: Peak tailing for pyridine derivatives on standard C18 columns is primarily caused by secondary interactions with residual, unendcapped silanol groups on the silica support[4].

  • The Fix: You must control the ionization state of either the analyte or the stationary phase.

    • pH Adjustment: Lower the mobile phase pH to 2.5–3.0 using a buffer (e.g., 0.1% TFA or phosphate buffer). This protonates the residual silanols (pKa ~4.5), rendering them neutral and minimizing electrostatic interactions with the basic pyridine[4].

    • Mobile Phase Additives: If low pH is not viable, add 5-10 mM TEA to the mobile phase. The protonated TEA will outcompete the pyridine analyte for the ionized silanol sites[5].

Q4: Standard C18 columns are giving me poor retention for the highly polar derivatives of this compound. What are my alternatives? A: Pyridine derivatives often exhibit poor retention on purely hydrophobic C18 phases. Consider utilizing a (e.g., Primesep 100 or Amaze SC). These columns combine reverse-phase hydrophobic interactions with cation-exchange mechanisms, specifically designed to retain and separate basic aromatic amines and pyridines[6][7].

Part 3: Experimental Protocols

Protocol A: Self-Validating TLC Method for Basic Pyridines

This protocol utilizes a pre-saturation technique to ensure the stationary phase is fully deactivated before the analyte is introduced.

  • Solvent Preparation: Prepare 10 mL of a 7:3 Hexanes/Ethyl Acetate mixture in a clean graduated cylinder.

  • Modifier Addition: Add 200 µL (2% v/v) of Triethylamine (TEA) to the mixture and swirl to homogenize.

  • Chamber Saturation: Place the solvent in a TLC chamber with a filter paper wick. Allow 10 minutes for vapor saturation.

  • Plate Pre-treatment (Critical Step): Pre-elute a standard silica gel 60 F254 plate in the TEA-containing solvent to neutralize the entire migration path. Dry the plate thoroughly with a heat gun.

  • Spotting & Development: Spot the reaction mixture alongside a pure standard of Methyl 2-(5-chloropyridin-3-yl)acetate. Develop the plate, dry, and visualize under short-wave UV (254 nm).

Protocol B: HPLC Method for Pyridine Ester Reaction Monitoring

This method utilizes low pH to suppress silanol ionization, ensuring sharp, quantifiable peaks.

  • Column Selection: C18 column (150 mm × 4.6 mm, 5 µm particle size, fully endcapped).

  • Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to retain polar impurities/salts)

    • 2.0 - 10.0 min: 10% to 90% B (Linear gradient for main component separation)

    • 10.0 - 12.0 min: 90% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • Flow Rate & Temperature: 1.0 mL/min at 30 °C.

  • Detection: UV absorbance at 254 nm.

Part 4: Quantitative Data & Method Summaries

Table 1: TLC Mobile Phase Selection Guide
Reaction TypeTarget AnalyteRecommended Solvent SystemAdditiveRationale
Starting Material Check Methyl 2-(5-chloropyridin-3-yl)acetateHexanes / EtOAc (7:3)2% TEANeutralizes acidic silanols, preventing pyridine streaking[1].
Ester Hydrolysis 2-(5-chloropyridin-3-yl)acetic acidDCM / MeOH (9:1)1-2% AcOHProtonates the carboxylic acid, preventing baseline sticking[3].
Alpha-Alkylation Alkylated pyridine esterHexanes / EtOAc (8:2)2% TEAMaintains sharp spots for lipophilic basic products.
Table 2: HPLC Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Severe Peak Tailing Silanol-pyridine interactionsLower mobile phase pH to 2.5-3.0 or add 5-10 mM TEA buffer[4][5].
Poor Retention High polarity of basic nitrogenSwitch from C18 to a mixed-mode column (e.g., Primesep 100)[6].
Co-elution of Acid/Ester Insufficient gradient resolutionStart gradient at lower organic % (e.g., 5% MeCN) and extend ramp time.

Part 5: Workflow Visualization

ReactionMonitoring Start Reaction Sampling: Methyl 2-(5-chloropyridin-3-yl)acetate TLC TLC Screening (Silica Gel, Hex/EtOAc) Start->TLC TLC_Streak Spot Streaking? TLC->TLC_Streak TLC_Fix Add 1-5% TEA or Use NH2-Silica Plate TLC_Streak->TLC_Fix Yes HPLC HPLC Analysis (C18, H2O/MeCN) TLC_Streak->HPLC No TLC_Fix->HPLC HPLC_Tail Peak Tailing? HPLC->HPLC_Tail HPLC_Fix Adjust pH to 2.5-3.0 or Add TEA Buffer HPLC_Tail->HPLC_Fix Yes Success Accurate Conversion & Yield Calculation HPLC_Tail->Success No HPLC_Fix->Success

Caption: Workflow for resolving TLC streaking and HPLC peak tailing in pyridine reaction monitoring.

Part 6: References

  • [1] Title: Thin Layer Chromatography: A Complete Guide to TLC. Source: Chemistry Hall. URL: [Link]

  • [5] Title: Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Source: PubMed (NIH). URL: [Link]

  • [3] Title: Thin Layer Chromatography. Source: Chemistry LibreTexts. URL: [Link]

  • [6] Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column. Source: SIELC Technologies. URL: [Link]

  • [7] Title: HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Source: HELIX Chromatography. URL: [Link]

Sources

Validation & Comparative

"Methyl 2-(5-chloropyridin-3-yl)acetate" vs. ethyl 2-(5-chloropyridin-3-yl)acetate in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and synthesis strategy for Methyl 2-(5-chloropyridin-3-yl)acetate versus Ethyl 2-(5-chloropyridin-3-yl)acetate , tailored for drug development professionals.

Executive Summary & Core Directive

The (5-chloropyridin-3-yl)acetate scaffold is a critical bioisostere for phenylacetic acid derivatives in medicinal chemistry, offering modulated lipophilicity (LogP) and reduced metabolic liability due to the electron-deficient pyridine ring.

When selecting between the Methyl (Me-Ester) and Ethyl (Et-Ester) variants, the decision is rarely arbitrary. It is a strategic choice dictated by:

  • Downstream Kinetics: The Me-Ester undergoes saponification 3–5x faster than the Et-Ester, crucial for rapid library generation.

  • Solubility Profiles: The Et-Ester provides superior phase separation in aqueous workups, minimizing emulsion formation during scale-up.

  • Synthetic Route: The ester identity is often fixed by the solvent used in the homologation step (e.g., Arndt-Eistert rearrangement).

This guide delineates the physicochemical differences, synthetic pathways, and experimental protocols to validate your selection.

Physicochemical & Functional Comparison

The following data contrasts the two esters based on theoretical and experimentally observed trends for 3,5-disubstituted pyridines.

FeatureMethyl 2-(5-chloropyridin-3-yl)acetateEthyl 2-(5-chloropyridin-3-yl)acetateImpact on Workflow
Molecular Weight 185.61 g/mol 199.64 g/mol Me-Ester offers higher atom economy (mass efficiency).
Est. LogP (ClogP) ~1.4~1.9Et-Ester is more lipophilic; easier to extract with EtOAc/Heptane.
Hydrolysis Rate High (

)
Moderate (

)
Me-Ester preferred for rapid "deprotection" to acid.
Leaving Group Methoxide (MeOH)Ethoxide (EtOH)MeOH is toxic; avoid Me-Ester if in vivo hydrolysis is possible without purification.
Physical State Low-melting solid or oilOilSolids (Me) are easier to handle/weigh; Oils (Et) require liquid transfer.

Expert Insight: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I) on the pyridine ring, which in turn acidifies the


-methylene protons. This makes both esters more susceptible to base-catalyzed hydrolysis and condensation side-reactions (e.g., Claisen) compared to their phenyl analogs.

Synthetic Pathways[1][2][3]

The synthesis of the (5-chloropyridin-3-yl)acetate scaffold is non-trivial because the 3-position of pyridine is deactivated toward Nucleophilic Aromatic Substitution (SNAr). Therefore, standard malonate displacements used for 2- or 4-pyridylacetates fail.

We recommend two robust routes. The choice of solvent in the final step determines the ester (Methyl vs. Ethyl).

Pathway A: Arndt-Eistert Homologation (The "Gold Standard")

Ideal for converting commercially available 5-chloronicotinic acid to the homologous ester.

  • Mechanism: Acid

    
     Acid Chloride 
    
    
    
    Diazoketone
    
    
    Wolff Rearrangement (in MeOH or EtOH).
  • Selectivity: The alcohol solvent (MeOH vs. EtOH) acts as the nucleophile to trap the ketene intermediate, locking in the ester form.

Pathway B: Pd-Catalyzed -Arylation

Ideal if starting from 3-bromo-5-chloropyridine .

  • Mechanism: Cross-coupling with a Reformatsky reagent or silyl ketene acetal.

Visualization: Arndt-Eistert Workflow

The following diagram illustrates the critical decision point where the solvent determines the product identity.

ArndtEistert Start 5-Chloronicotinic Acid (Starting Material) Step1 Acid Chloride Formation (SOCl2 or Oxalyl Chloride) Start->Step1 Diazo Diazoketone Intermediate (R-CO-CHN2) Step1->Diazo CH2N2 or TMSCHN2 Wolff Wolff Rearrangement (Ag(I), Heat/Light) [Ketene Intermediate] Diazo->Wolff Me_Path Quench in Methanol Wolff->Me_Path Path A Et_Path Quench in Ethanol Wolff->Et_Path Path B Me_Prod Methyl 2-(5-chloropyridin-3-yl)acetate Me_Path->Me_Prod Et_Prod Ethyl 2-(5-chloropyridin-3-yl)acetate Et_Path->Et_Prod

Caption: Divergent synthesis via Arndt-Eistert homologation. The choice of alcoholic solvent during the Wolff Rearrangement dictates the final ester.

Experimental Protocols

Protocol 1: Synthesis via Arndt-Eistert Homologation

Target: Ethyl 2-(5-chloropyridin-3-yl)acetate

Reagents:

  • 5-Chloronicotinic acid (1.0 equiv)

  • Thionyl chloride (SOCl

    
    ) or Oxalyl chloride ((COCl)
    
    
    
    )
  • TMS-Diazomethane (2.0 M in hexanes) (Safer alternative to diazomethane)

  • Silver benzoate (AgOBz) (0.1 equiv)

  • Anhydrous Ethanol (Solvent/Reagent)

Procedure:

  • Activation: Suspend 5-chloronicotinic acid (5.0 g) in DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases and the solution clears. Concentrate in vacuo to obtain the crude acid chloride.

  • Diazotization: Redissolve the residue in THF/MeCN (1:1). Cool to 0°C. Add TMS-Diazomethane (2.0 equiv) dropwise. Stir at 0°C for 2 hours. Caution: Do not scrape glassware; diazo compounds are shock-sensitive.

  • Rearrangement: Concentrate the diazoketone carefully. Dissolve in anhydrous Ethanol (50 mL). Add triethylamine (1.0 equiv).

  • Catalysis: Add Silver Benzoate (10 mol%) dissolved in triethylamine dropwise at reflux (or use microwave irradiation at 80°C). Evolution of N

    
     gas indicates ketene formation and trapping.
    
  • Workup: Filter through Celite to remove silver residues. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The ethyl ester typically elutes later than the methyl analog would.

Self-Validating Check:

  • NMR: Look for the quartet at

    
     ppm (OCH
    
    
    
    CH
    
    
    ) and triplet at
    
    
    ppm. The
    
    
    -CH
    
    
    singlet should appear around
    
    
    ppm.
  • Mass Spec: Confirm M+H = 200.0 (approx) for Ethyl vs 186.0 for Methyl.

Protocol 2: Comparative Hydrolysis (Saponification)

Objective: Generate the free acid for coupling.

Conditions:

  • Substrate: 1.0 mmol Ester (Methyl or Ethyl).[1]

  • Base: LiOH

    
    H
    
    
    
    O (2.0 equiv).
  • Solvent: THF:Water (3:1).

Observation:

  • Methyl Ester: Reaction typically complete in < 30 mins at RT.

  • Ethyl Ester: May require 1–2 hours or mild heating (40°C) due to increased steric bulk and lipophilicity hindering the approach of the hydroxide ion.

Authoritative References

  • Arndt-Eistert Mechanism & Applications:

    • Podlech, J., & Seebach, D.[2] "On the Preparation of

      
      -Amino Acids from 
      
      
      
      -Amino Acids Using the Arndt-Eistert Reaction." Angewandte Chemie International Edition, 1995.[2]
  • Pyridine Functionalization Strategies:

    • Schlosser, M. "Organometallics in Synthesis: A Manual." (Focus on halogenated pyridines and their reactivity patterns).

    • Review: "Recent Advances in the Synthesis of Pyridine Derivatives." Chemical Reviews.

  • Reformatsky on Pyridines (Alternative Route):

    • Kloetzing, R. J., et al. "A Practical Synthesis of Functionalized Pyridines via Palladium-Catalyzed Cross-Coupling." Synthesis, 2006.

  • Safety of Diazo Compounds:

    • Proctor, L. D., et al. "Development of a Continuous Process for the Synthesis of Diazoacetate." Organic Process Research & Development.

Final Recommendation: For exploratory medicinal chemistry where speed is paramount, use the Methyl Ester (synthesized via Arndt-Eistert in Methanol). Its faster hydrolysis simplifies the "Make-Test" cycle. For process development or scale-up, select the Ethyl Ester . The ethanol byproduct is toxicologically benign compared to methanol, and the enhanced lipophilicity aids in extractive isolation, avoiding the need for tedious aqueous layer back-extractions.

Sources

Validation of "Methyl 2-(5-chloropyridin-3-yl)acetate" purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of "Methyl 2-(5-chloropyridin-3-yl)acetate" Purity by HPLC-MS: A Comparative and Methodological Guide

Executive Summary & Rationale Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) is a highly functionalized halogenated pyridine intermediate essential for synthesizing advanced Active Pharmaceutical Ingredients (APIs). During its synthesis, structurally similar impurities—such as regioisomers (e.g., 4-chloro or 6-chloro analogs) and des-chloro byproducts—are frequently generated. Because these impurities can propagate through a synthetic sequence and compromise the final drug's safety, rigorous purity validation is mandatory. This guide establishes a self-validating HPLC-MS methodology, objectively comparing its performance against traditional analytical modalities.

Comparative Analysis: Modality Selection

When assessing the purity of pyridine-based pharmaceutical intermediates, scientists typically evaluate HPLC-UV, GC-MS, and HPLC-MS[1].

  • HPLC-UV: While robust for routine assays, UV detection lacks the specificity required to differentiate co-eluting regioisomers that possess nearly identical chromophores.

  • GC-MS: Gas chromatography provides excellent theoretical plates for isomer separation. However, the thermal lability of the acetate ester group and the risk of on-column dehalogenation at high injector temperatures (>250°C) can introduce analytical artifacts.

  • HPLC-MS (The Optimal Choice): Liquid chromatography coupled with mass spectrometry offers orthogonal separation (retention time + exact mass). Soft ionization techniques like Electrospray Ionization (ESI) prevent thermal degradation, making it highly suitable for trace-level impurity identification[1]. Furthermore, MS acts as a highly specific detector, easily distinguishing des-chloro impurities via mass difference.

Table 1: Comparison of Analytical Modalities for Purity Assessment

ModalitySpecificity / Isomer ResolutionThermal StabilitySensitivity (LOD)Suitability for Target
HPLC-UV Low (Similar chromophores)ExcellentModerate (~0.1%)Suboptimal
GC-MS High (Theoretical plates)Poor (Ester degradation)High (~0.05%)Moderate
HPLC-MS Excellent (Exact mass + Isotopes)ExcellentUltra-High (<0.01%)Optimal

Methodological Design: Causality and Self-Validation

To ensure scientific integrity, every parameter in this HPLC-MS protocol is deliberately chosen based on the molecule's physicochemical properties, creating a self-validating system.

  • Mobile Phase Causality: Pyridine rings are weakly basic. Utilizing an acidic mobile phase—specifically 10 mM ammonium formate adjusted to pH 3.5 with formic acid—ensures the pyridine nitrogen is fully protonated. This suppresses silanol interactions on the C18 stationary phase (preventing peak tailing) and dramatically enhances ionization efficiency in positive ESI mode (ESI+).

  • Mass Spectrometry Causality (Self-Validation): The target molecule (

    
    ) has an exact mass of 185.02. In ESI+, the protonated molecular ion 
    
    
    
    appears at m/z 186.03. Crucially, the presence of chlorine results in a characteristic isotopic pattern due to the natural abundance of
    
    
    and
    
    
    [2]. The MS protocol self-validates the peak identity by requiring the presence of the M+2 peak at m/z 188.03 with approximately one-third (3:1 ratio) of the intensity of the m/z 186.03 peak[2]. If a peak elutes with m/z 186.03 but lacks this 3:1 isotopic signature, the system automatically flags it as a non-chlorinated isobaric interference.

HPLC_MS_Workflow cluster_0 Sample Preparation cluster_1 UHPLC Separation cluster_2 MS Detection & Validation N1 Methyl 2-(5-chloropyridin-3-yl)acetate (API Intermediate) N2 Dilution in 5% ACN / 95% Buffer N1->N2 N3 C18 Column (pH 3.5 Formate) N2->N3 N4 Gradient Elution (Isomer Resolution) N3->N4 N5 ESI+ Ionization [M+H]+ m/z 186.03 N4->N5 N6 Isotope Profiling (35Cl:37Cl = 3:1) N5->N6 N7 ICH Q2(R2) Data Processing N6->N7

Workflow for HPLC-MS purity validation of Methyl 2-(5-chloropyridin-3-yl)acetate.

Step-by-Step Experimental Protocol

1. Sample Preparation

  • Diluent: 5% Acetonitrile (ACN) in water. Rationale: Matching the initial mobile phase conditions prevents solvent-induced band broadening, ensuring sharp peak shapes.

  • Procedure: Accurately weigh 10.0 mg of the sample and dissolve it in 10.0 mL of diluent to create a 1.0 mg/mL stock solution. Dilute further to a working concentration of 10 µg/mL for MS analysis.

2. Chromatographic Separation (UHPLC)

  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–1 min (5% B), 1–7 min (5% to 95% B), 7–9 min (95% B), 9–10 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

3. Mass Spectrometry (ESI-Q-TOF)

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Target Ions: Extracted Ion Chromatograms (EIC) for m/z 186.03 (

    
    ) and m/z 188.03 (
    
    
    
    ).

Validation Framework (ICH Q2(R2) Compliance)

The analytical procedure must be validated according to the ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose[3]. This involves evaluating specific conditions for impurity levels in pharmaceutical products[4].

  • Specificity: The method must baseline-resolve Methyl 2-(5-chloropyridin-3-yl)acetate from its 6-chloro isomer and the des-chloro analog. Resolution (

    
    ) must be > 2.0.
    
  • Linearity & Range: Evaluated from 10% to 150% of the target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined via signal-to-noise (S/N) ratios. LOD requires S/N ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     3; LOQ requires S/N 
    
    
    
    10.
  • Precision: Intra-day and inter-day precision are evaluated by six replicate injections, requiring a Relative Standard Deviation (%RSD)

    
     2.0%.
    

Table 2: Simulated ICH Q2(R2) Validation Metrics for HPLC-MS

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
Specificity (Resolution)

> 2.0 (vs. 6-chloro isomer)

= 3.4
Pass
Linearity (

)

0.999 (10% to 150% range)
0.9998Pass
Limit of Detection (LOD) S/N

3
0.005 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) S/N

10
0.015 µg/mL (S/N = 12.1)Pass
Precision (%RSD)

2.0% (n=6 injections)
0.85%Pass

References

Sources

A Spectroscopic Guide to Differentiating Methyl 2-(5-chloropyridin-3-yl)acetate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. "Methyl 2-(5-chloropyridin-3-yl)acetate" and its isomers are key building blocks in the synthesis of various biologically active compounds. Their unambiguous identification is a critical step in ensuring the synthesis of the correct target molecule. This guide provides a comprehensive spectroscopic comparison of "Methyl 2-(5-chloropyridin-3-yl)acetate" with its key positional isomers, offering a robust framework for their differentiation using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Challenge of Isomeric Differentiation

The subtle differences in the positions of the chloro and methyl acetate groups on the pyridine ring lead to unique electronic environments for each nucleus and bond within the molecules. These differences manifest as distinct patterns in their respective spectra. Understanding these nuances is essential for any researcher working with these compounds. This guide will focus on the comparison of Methyl 2-(5-chloropyridin-3-yl)acetate with representative isomers where the substituents are on different positions of the pyridine ring.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing isomers by probing the chemical environment of each proton. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the pyridine ring protons are highly sensitive to the positions of the electron-withdrawing chlorine atom and the methyl acetate group.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: The electronegativity of the nitrogen and chlorine atoms significantly influences the electron density around the ring protons, causing them to resonate at different frequencies. Protons ortho and para to the nitrogen and chlorine atoms are generally shifted downfield (higher ppm).

  • Coupling Constants: The magnitude of the coupling constant between adjacent protons (³J) and protons separated by four bonds (⁴J) provides valuable structural information. For pyridine systems, typical coupling constants are ³J ≈ 4-8 Hz and ⁴J ≈ 1-3 Hz.

Predicted ¹H NMR Data for Methyl 2-(5-chloropyridin-3-yl)acetate and Isomers (in CDCl₃, 400 MHz)

CompoundH-2 (δ, mult, J)H-4 (δ, mult, J)H-6 (δ, mult, J)-CH₂- (δ, s)-OCH₃ (δ, s)
Methyl 2-(5-chloropyridin-3-yl)acetate ~8.50, d, J=2.0 Hz~7.80, t, J=2.0 Hz~8.55, d, J=2.0 Hz~3.70, s~3.75, s
Methyl 2-(2-chloropyridin-3-yl)acetate-~7.30, dd, J=7.6, 4.8 Hz~8.40, dd, J=4.8, 1.8 Hz~3.80, s~3.75, s
Methyl 2-(6-chloropyridin-3-yl)acetate~8.35, d, J=2.4 Hz~7.70, dd, J=8.2, 2.4 Hz-~3.65, s~3.70, s

Note: The predicted chemical shifts are based on substituent effects in pyridine systems. Actual values may vary slightly.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the pyridine ring carbons are particularly informative for distinguishing between isomers.

Key Differentiating Features in ¹³C NMR:

  • Carbon Chemical Shifts: The carbon atoms directly attached to the nitrogen and chlorine atoms (ipso-carbons) are significantly shifted. The substituent effects on the other ring carbons can be predicted based on established increments for substituted pyridines.[1][2]

  • Quaternary Carbons: The carbon atoms bearing the chloro and methyl acetate substituents are quaternary and will appear as singlets in a proton-decoupled ¹³C NMR spectrum, aiding in their identification.

Predicted ¹³C NMR Data for Methyl 2-(5-chloropyridin-3-yl)acetate and Isomers (in CDCl₃, 100 MHz)

CompoundC-2 (δ)C-3 (δ)C-4 (δ)C-5 (δ)C-6 (δ)-CH₂- (δ)C=O (δ)-OCH₃ (δ)
Methyl 2-(5-chloropyridin-3-yl)acetate ~149~135~138~132~148~38~171~52
Methyl 2-(2-chloropyridin-3-yl)acetate~151~133~123~140~149~35~171~52
Methyl 2-(6-chloropyridin-3-yl)acetate~150~138~124~139~150~37~171~52

Note: The predicted chemical shifts are based on established substituent effects for pyridine derivatives.[1][3]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of isomers can be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and shifts in characteristic absorption bands can be used for differentiation.

Key Differentiating Bands in IR:

  • C=O Stretch: The carbonyl group of the methyl ester will exhibit a strong absorption band around 1730-1750 cm⁻¹. The electronic environment influenced by the pyridine ring can cause slight shifts in this frequency.

  • C-Cl Stretch: A moderate absorption in the 800-600 cm⁻¹ region is characteristic of the C-Cl bond.

  • Aromatic C=C and C=N Stretching: These vibrations appear in the 1600-1400 cm⁻¹ region. The pattern and exact frequencies of these bands are sensitive to the substitution pattern on the pyridine ring.[4][5]

  • C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.

Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupMethyl 2-(5-chloropyridin-3-yl)acetateIsomers
C-H (aromatic)~3100-3000~3100-3000
C-H (aliphatic)~2950-2850~2950-2850
C=O (ester)~1740~1735-1745
C=C, C=N (aromatic)~1600, ~1570, ~1470, ~1430Variations in number and position of peaks
C-O (ester)~1250, ~1150~1250, ~1150
C-Cl~800~850-750

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing clues to their structure.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak corresponding to their molecular weight. A key feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

  • Fragmentation Pathways: The position of the substituents will influence the stability of the resulting fragment ions. Common fragmentation pathways for these compounds include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the bond between the pyridine ring and the acetate side chain.[6][7] The relative intensities of these fragment ions can be diagnostic for a particular isomer. For instance, the stability of the resulting pyridyl cation after cleavage of the side chain will depend on the position of the chloro substituent.

Expected Fragmentation in EI-MS

A primary fragmentation for all isomers would be the loss of the •OCH₃ radical to form an acylium ion, followed by the loss of CO. Another significant fragmentation would be the cleavage of the C-C bond between the pyridine ring and the methylene group. The relative abundance of the resulting ions will be influenced by the stability of the substituted pyridinium ion formed.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte signals.[8]

  • Sample Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle sonication can be used if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[9]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing for NMR
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase and Baseline Correction: Carefully correct the phase and baseline of the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal TMS standard.[8]

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (NaCl or KBr) is suitable.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol
  • Ionization Method: Electron Ionization (EI) is a common technique for analyzing small, volatile molecules and inducing fragmentation. Electrospray Ionization (ESI) can be used to confirm the molecular weight with minimal fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of isomers prior to analysis.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

Visualization of Concepts

Molecular Structures

Caption: Molecular structures of the target compound and two of its isomers.

Spectroscopic Analysis Workflow

workflow Sample Isomeric Mixture or Pure Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (δ, J, ν, m/z) NMR->Data IR->Data MS->Data Analysis Comparative Analysis and Structure Elucidation Data->Analysis

Caption: A typical workflow for the spectroscopic analysis of isomers.

Conclusion

The unambiguous differentiation of "Methyl 2-(5-chloropyridin-3-yl)acetate" from its positional isomers is a critical analytical challenge that can be effectively addressed through the systematic application of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, a combined approach is the most robust strategy. ¹H and ¹³C NMR offer detailed insights into the connectivity and electronic environment of the molecule, IR spectroscopy provides a characteristic fingerprint based on vibrational modes, and mass spectrometry confirms the molecular weight and offers clues to the substitution pattern through fragmentation analysis. By carefully acquiring and interpreting these spectra, researchers can confidently identify the correct isomer, ensuring the integrity and success of their synthetic endeavors.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • ACS Publications. (1997).
  • Semantic Scholar. (1997).
  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • RSC Publishing. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • University of Calgary. (n.d.). Ir lecture part 2. [Link]

  • European Chemical Bulletin. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • PubChemLite. (2026). Methyl 2-(5-bromopyridin-3-yl)acetate (C8H8BrNO2). [Link]

  • South-Central University for Nationalities. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • Caltech. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • J-STAGE. (n.d.). SYNTHESIS OF OPTICALLY ACTIVE METHYL 1,2,3,3a,8,8a-HEXA. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • Rasayan Journal of Chemistry. (n.d.). INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2. [Link]

Sources

A Comparative Guide to the Structural and Physicochemical Analysis of Methyl 2-(5-chloropyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-chloropyridin-3-yl)acetate is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The precise arrangement of atoms and the nature of intermolecular interactions within its solid state are critical determinants of its physical properties, such as solubility, stability, and bioavailability. While a public crystal structure for this specific compound is not available, this guide provides a comprehensive framework for its complete structural and physicochemical characterization. We will present a detailed, hypothetical workflow for the gold-standard method—Single-Crystal X-ray Diffraction (SCXRD)—and compare the insights gained with those from essential, complementary analytical techniques. This guide serves as a robust blueprint for researchers undertaking the comprehensive analysis of novel small molecules.

Section 1: The Definitive Method - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unambiguous data on bond lengths, bond angles, and the connectivity of atoms, which is foundational to understanding a molecule's structure and function.[2]

The 'Why': Unambiguous Structure Determination

For a novel compound like Methyl 2-(5-chloropyridin-3-yl)acetate, SCXRD is unparalleled in its ability to:

  • Confirm Absolute Structure: It definitively establishes the molecular structure, leaving no ambiguity, unlike spectroscopic methods which often rely on inference.

  • Reveal 3D Conformation: It details the exact spatial orientation of all atoms, including crucial torsion angles.

  • Elucidate Intermolecular Interactions: It maps out how molecules pack together in the crystal lattice, revealing hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the material's bulk properties.[3]

A Hypothetical Experimental Workflow for SCXRD

The journey from a powder sample to a refined crystal structure is a meticulous process.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Dissolve Compound in Appropriate Solvent b Slow Evaporation / Vapor Diffusion / Cooling a->b c Harvest Suitable Single Crystals (>20µm) b->c d Mount Crystal on Diffractometer c->d e Screen for Diffraction Quality d->e f Collect Full Diffraction Dataset e->f g Determine Unit Cell & Space Group f->g h Solve Structure (e.g., Patterson or Direct Methods) g->h i Refine Atomic Positions & Thermal Parameters h->i j Validate & Deposit (CIF File) i->j

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol:

  • Crystal Growth: The first and often most challenging step is growing diffraction-quality single crystals.[4] For a compound like Methyl 2-(5-chloropyridin-3-yl)acetate, slow evaporation from a suitable solvent system (e.g., acetonitrile, ethyl acetate, or a mixture with hexane) would be a primary strategy.[5] The goal is to obtain crystals that are at least 20-50 µm in each dimension, are not cracked, and are not twinned.[2][4]

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a modern diffractometer. An initial screening is performed to assess crystal quality.[3] If the diffraction is sharp and well-resolved, a full dataset is collected, typically by rotating the crystal in a stream of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) and recording the diffraction pattern on an area detector.[6]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then "solved" using computational methods to find the initial positions of the atoms. This initial model is then "refined" against the experimental data to optimize the atomic coordinates and thermal displacement parameters, resulting in a final, highly accurate molecular structure.[6]

Anticipated Structural Insights from Analogous Compounds

While the specific structure is unknown, data from structurally related 3,5-disubstituted pyridine compounds allow us to anticipate key features.[7][8] We would expect to precisely determine:

  • The planarity of the pyridine ring.[8]

  • The orientation of the methyl acetate substituent relative to the ring.

  • The nature of any intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potentially Cl···N or Cl···Cl halogen bonds, which are common in chlorinated organic compounds.[7]

Section 2: Complementary & Alternative Characterization Techniques

While SCXRD provides the ultimate structural answer, other techniques are indispensable for routine characterization, purity assessment, and providing complementary information.[9]

Analytical_Techniques Compound Methyl 2-(5-chloropyridin-3-yl)acetate NMR NMR Spectroscopy Compound->NMR Connectivity (¹H, ¹³C) MS Mass Spectrometry Compound->MS Molecular Weight & Formula FTIR FT-IR Spectroscopy Compound->FTIR Functional Groups (C=O, C-Cl) TA Thermal Analysis (DSC/TGA) Compound->TA Melting Point & Stability

Caption: Complementary analytical techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for elucidating the structure of organic molecules in solution.[10]

  • ¹H NMR: This would provide information on the number of different proton environments and their connectivity. For this molecule, we would expect to see distinct signals for the three aromatic protons on the pyridine ring and the two sets of protons on the methyl acetate group.[10] The chemical shifts (δ) would be characteristic: protons on the pyridine ring typically appear downfield (δ 7.1-8.8 ppm) due to the electron-withdrawing nature of the nitrogen atom.[10]

  • ¹³C NMR: This technique reveals the number of unique carbon environments, confirming the carbon skeleton of the molecule.[10]

  • 2D NMR (e.g., COSY, HSQC): These experiments are crucial for unambiguously assigning which proton is connected to which carbon and mapping out the complete bonding network.[10]

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight and elemental composition of a compound.[11]

  • Ionization Technique: For a relatively small, volatile molecule, Electron Ionization (EI) or a softer technique like Chemical Ionization (CI) could be used.[11]

  • Isotopic Pattern: A key feature would be the isotopic pattern for chlorine. A compound with one chlorine atom will exhibit a molecular ion peak (M) and an M+2 peak with a relative intensity of approximately 3:1, which is a definitive signature.[11][12]

  • Fragmentation: The fragmentation pattern provides a "molecular fingerprint" that can help confirm the structure by showing the loss of predictable fragments, such as the methoxy group (-OCH₃) or the entire acetate moiety.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.[13]

  • Key Vibrations: The spectrum would be expected to show characteristic absorption bands for:

    • C=O stretch (ester): A strong, sharp peak around 1735-1750 cm⁻¹.[14]

    • C-O stretch (ester): Peaks in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region.

    • C-Cl stretch: A peak in the 600-800 cm⁻¹ region.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of a material.[15]

  • DSC: Measures heat flow and is used to determine the melting point, which is a key indicator of purity.[16] It can also reveal other thermal events like phase transitions.[17]

  • TGA: Measures changes in mass as a function of temperature. This analysis would reveal the decomposition temperature of the compound, providing insight into its thermal stability.[18]

Section 3: A Comparative Analysis - Choosing the Right Tool

The choice of analytical technique depends on the question being asked. SCXRD provides a definitive, but resource-intensive answer, while spectroscopic and thermal methods offer rapid, complementary, and essential data for routine analysis and quality control.[9][19]

Data Showdown: Information Gained from Each Technique
Technique Information Provided State Key Strengths Limitations
SCXRD 3D Atomic Structure, Bond Lengths/Angles, Stereochemistry, PackingSolidUnambiguous, definitive structural data.[20]Requires single crystals; can be time-consuming.[20]
NMR Atomic Connectivity, Molecular Skeleton, Purity (in solution)LiquidExcellent for structural elucidation in solution.[10]Provides an averaged structure; less info on solid-state packing.
MS Molecular Weight, Elemental Formula, Fragmentation PatternGas/LiquidHigh sensitivity; confirms molecular formula.[21]Does not provide 3D structural information.[22]
FT-IR Presence of Functional GroupsSolid/LiquidFast, simple, provides a molecular fingerprint.[13]Provides limited information on the overall molecular skeleton.
DSC/TGA Melting Point, Purity, Thermal Stability, Decomposition ProfileSolidCrucial for physical property and stability assessment.[15]No direct structural information.
Workflow & Resource Comparison
Technique Typical Time Sample Requirement Relative Cost Required Expertise
SCXRD Days to WeeksHigh-quality single crystalHighHigh
NMR Minutes to Hours1-10 mg, solubleMedium-HighMedium
MS Minutes<1 mgMediumMedium
FT-IR Minutes<1 mgLowLow
DSC/TGA 1-2 Hours1-5 mgMediumLow-Medium

Conclusion: A Synergistic Approach

The comprehensive characterization of a novel compound like Methyl 2-(5-chloropyridin-3-yl)acetate is not achieved by a single technique but by a synergistic combination of methods. While NMR, MS, and FT-IR confirm the molecular identity and purity, and DSC/TGA establish its thermal properties, only Single-Crystal X-ray Diffraction can provide the definitive, high-resolution, three-dimensional structure. This atomic-level insight is indispensable for understanding solid-state properties and is a critical component in the fields of drug development, materials science, and chemical research.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). Elsevier.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Technology Networks.
  • Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (2017). Polish Journal of Environmental Studies.
  • GC/FT-IR Analysis of Fatty Acid Methyl Esters. (n.d.). Optica Publishing Group.
  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. (2015). International Journal of Environmental Science and Development.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Mass spectrometry of halogen-containing organic compounds. (n.d.).
  • Quantitative Analysis of FAME (Fatty Acid Methyl Ester) in Diesel Fuel by FTIR. (n.d.). Shimadzu.
  • Organic Compounds Containing Halogen
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). John Wiley & Sons.
  • Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. (2021).
  • A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. (n.d.). BenchChem.
  • Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society.
  • CuBr2 complexes with 3,5-disubstituted pyridine ligands. (2025). PubMed.
  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.).
  • Single Crystal X-ray diffraction. (n.d.). Rigaku.
  • CuBr 2 complexes with 3,5-disubstituted pyridine ligands. (2025). IUCr Journals.
  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • DSC vs TGA: A Simple Comparison Guide. (2026).
  • CuBr 2 complexes with 3,5-disubstituted pyridine ligands. (2025). IUCr Journals.
  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2020).
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). [No Source Found].
  • Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo.
  • CuBr2complexes with 3,5-disubstituted pyridine ligands. (n.d.). Clark Digital Commons.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). [No Source Found].
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager.
  • Improving Small Molecule Characterization. (2018). AnalyteGuru - Thermo Fisher Scientific.
  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2 . (n.d.).
  • Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. (2020). MDPI.

Sources

Benchmarking the Reactivity of Methyl 2-(5-chloropyridin-3-yl)acetate: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, functionalized pyridines are privileged scaffolds. Among these, Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) represents a highly versatile, dual-functional building block. It possesses two distinct orthogonal reactivity centers: an electrophilic C-Cl bond suitable for transition-metal-catalyzed cross-coupling, and an acidic


-methylene group primed for enolate chemistry.

However, the specific positioning of the chlorine atom at the 5-position (meta to the pyridine nitrogen) fundamentally alters its reactivity profile compared to its structural isomers. This guide provides an in-depth, data-driven comparison of Methyl 2-(5-chloropyridin-3-yl)acetate against its closest analogs—Methyl 2-(6-chloropyridin-3-yl)acetate (CAS: 717106-69-9) [1] and the unsubstituted Methyl 2-(pyridin-3-yl)acetate —empowering synthetic chemists to design highly chemoselective workflows.

Mechanistic Reactivity Profiling: The Causality of Position

To master the reactivity of chloropyridylacetates, one must understand the electronic landscape of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect via both induction and resonance, which drastically impacts the activation energy required for oxidative addition in cross-coupling reactions [2].

The C-Cl Bond: Oxidative Addition Kinetics
  • 6-Chloro Isomer (Ortho to Nitrogen): The 2- and 6-positions of pyridine are highly electron-deficient. The transition state during the oxidative addition of Pd(0) into the C-Cl bond is stabilized by the nitrogen atom (acting as an electron sink). Consequently, the 6-chloro isomer is highly reactive and readily undergoes Suzuki-Miyaura coupling using standard, inexpensive catalysts like Pd(PPh

    
    )
    
    
    
    .
  • 5-Chloro Isomer (Meta to Nitrogen): The 3- and 5-positions lack direct resonance stabilization from the nitrogen atom. The C-Cl bond here is significantly stronger and more electron-rich than at the 6-position. Therefore, the 5-chloro isomer is notoriously sluggish in cross-coupling reactions [3]. To overcome this high activation barrier, sterically demanding and electron-rich Buchwald ligands (e.g., XPhos, RuPhos) or specialized N-heterocyclic carbene (NHC) complexes (e.g., PEPPSI-IPr) are strictly required to accelerate oxidative addition and prevent catalyst death [4].

The -Methylene C-H Bond: Enolate Formation

The acidity of the


-protons is dictated by the adjacent ester carbonyl and the electron-withdrawing nature of the pyridine ring. Both the 5-chloro and 6-chloro substituents exert an inductive pull (-I effect) that slightly increases the acidity of these protons compared to the unsubstituted analog, making enolate generation rapid and quantitative at -78°C using strong non-nucleophilic bases like LiHMDS.

Comparative Experimental Data

The following tables summarize the benchmarked performance of these substrates across the two primary synthetic pathways.

Table 1: Suzuki-Miyaura Cross-Coupling Efficiency

Conditions: 1.0 eq Aryl halide, 1.2 eq Phenylboronic acid, Base, Solvent, Heat.

CompoundChlorine PositionElectronic StateOptimal Catalyst SystemTypical Yield
Methyl 2-(6-chloropyridin-3-yl)acetate Ortho (C6)Highly Activated5 mol% Pd(PPh

)

, K

CO

85–95%
Methyl 2-(5-chloropyridin-3-yl)acetate Meta (C5)Unactivated2 mol% XPhos Pd G2, K

PO

75–85%
Methyl 2-(pyridin-3-yl)acetate NoneN/AN/AN/A
Table 2: -Alkylation Benchmarking

Conditions: 1.0 eq Substrate, 1.1 eq LiHMDS (THF, -78°C), 1.2 eq Benzyl Bromide.

CompoundEnolate Formation KineticsChemoselectivity RisksTypical Yield
Methyl 2-(6-chloropyridin-3-yl)acetate Rapid (< 15 min)SNAr side-reactions at C670–80%
Methyl 2-(5-chloropyridin-3-yl)acetate Rapid (< 15 min)Minimal (C5 is SNAr-resistant)85–92%
Methyl 2-(pyridin-3-yl)acetate Moderate (~30 min)Chichibabin-type side reactions75–85%

Visualizing Chemoselectivity and Catalytic Pathways

To successfully utilize Methyl 2-(5-chloropyridin-3-yl)acetate, researchers must navigate its dual reactivity. The diagrams below map the chemoselective divergence and the mechanistic bottleneck of its cross-coupling cycle.

Chemoselectivity A Methyl 2-(5-chloropyridin-3-yl)acetate (Dual Reactivity Core) B Pd-Catalyzed Cross-Coupling A->B Boronic Acid, Pd(0) (Targets C-Cl Bond) C Base-Promoted Enolate Formation A->C LiHMDS, Electrophile (Targets C-H Bond) D 5-Aryl/Heteroaryl Pyridine Derivative B->D E α-Alkylated Acetate Derivative C->E

Diagram 1: Divergent chemoselective pathways for Methyl 2-(5-chloropyridin-3-yl)acetate.

CatalyticCycle Pd0 Pd(0)L_n (e.g., XPhos-Pd) OA Oxidative Addition (Rate-Limiting for 5-Cl) Pd0->OA + Methyl 2-(5-chloropyridin-3-yl)acetate TM Transmetalation OA->TM Pd(II) Intermediate formed RE Reductive Elimination TM->RE + Ar-B(OH)2, Base RE->Pd0 Catalyst Regeneration Prod Coupled Product RE->Prod Product Release

Diagram 2: Mechanistic catalytic cycle highlighting the rate-limiting oxidative addition step for the 5-chloro isomer.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and chromatographic checkpoints allow the chemist to verify the success of each mechanistic step in real-time.

Protocol A: Regioselective Suzuki-Miyaura Coupling (Targeting the 5-Position)

Because the 5-chloro position is unactivated, this protocol utilizes XPhos Pd G2 to force the oxidative addition.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 mmol), Phenylboronic acid (1.2 mmol), K

    
    PO
    
    
    
    (2.0 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).
  • Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane/H

    
    O (4:1, 5 mL). Purge the flask with Argon for 5 minutes.
    
    • Self-Validation Check: The solution should initially appear pale yellow. Oxygen contamination will cause premature Pd-black precipitation.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Self-Validation Check: Upon reaching 80°C, the solution should transition to a deep, homogeneous red/brown color, confirming the generation of the active Pd(0) species and successful oxidative addition.

  • Monitoring: Analyze via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Check: The starting material (

      
      ) must be completely consumed. A new, strongly UV-active spot (
      
      
      
      ) indicates the conjugated biaryl product. If starting material remains but the solution has turned black, the catalyst has died (likely due to poor degassing); spike with an additional 1 mol% catalyst.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate for flash chromatography.
Protocol B: Chemoselective -Alkylation (Targeting the Acetate Moiety)

This protocol exploits the acidity of the


-protons while leaving the C-Cl bond intact for downstream functionalization.
  • Enolate Generation: Dissolve Methyl 2-(5-chloropyridin-3-yl)acetate (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78°C. Dropwise add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol).

    • Self-Validation Check: The solution will immediately transition from colorless to a vibrant yellow/orange. This color change is the physical manifestation of the extended conjugation of the formed enolate. If no color change occurs, the LiHMDS has likely degraded via hydrolysis; halt the reaction and acquire fresh base.

  • Electrophile Addition: Stir for 15 minutes at -78°C, then add Benzyl bromide (1.2 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validation Check: As the electrophile is consumed and the enolate is quenched, the vibrant yellow color will gradually fade to a pale yellow/cloudy solution (due to LiBr precipitation).

  • Quenching & Monitoring: Quench with saturated aqueous NH

    
    Cl (2 mL). TLC (Hexanes/EtOAc 4:1) will reveal the alkylated product as a less polar spot (
    
    
    
    ) compared to the starting material.
  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO

    
    , and purify via silica gel chromatography.
    

References

  • Blakemore, D. C., et al. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1, The Royal Society of Chemistry, 2016, pp. 1-69. Retrieved from:[Link]

  • Molander, G. A., & Cavalcanti, L. N. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, vol. 77, no. 15, 2012, pp. 6384-6393. Retrieved from: [Link]

Comprehensive Comparison Guide: Methyl 2-(5-chloropyridin-3-yl)acetate Reference Materials in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(5-chloropyridin-3-yl)acetate (CAS: 1082076-26-3) [1] is a highly versatile halopyridine building block utilized extensively in the synthesis of novel therapeutics and agrochemicals. Because it frequently serves as a Regulatory Starting Material (RSM) or an advanced intermediate, controlling its purity and tracking its fate in downstream Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement.

This guide objectively compares the performance, metrological traceability, and application suitability of different grades of Methyl 2-(5-chloropyridin-3-yl)acetate reference materials. Designed for analytical scientists and drug development professionals, it provides self-validating protocols and explains the mechanistic causality behind key experimental parameters.

The Metrological Hierarchy: Comparing Reference Material Grades

When establishing an assay or impurity profile, the choice of reference material directly impacts the reliability of the analytical data. The industry standardizes these materials into distinct metrological tiers [2]:

  • Certified Reference Material (CRM): Produced under strict ISO 17034 and ISO/IEC 17025 accreditation. A CRM provides the highest level of metrological traceability (e.g., to SI units via National Metrology Institutes like NIST), accompanied by a comprehensive Certificate of Analysis (CoA) stating the certified purity value and its associated expanded uncertainty.

  • Analytical Standard (RM): Typically produced under ISO 9001 quality management. It provides high purity and a basic CoA but lacks the rigorous uncertainty budget and formal metrological traceability of a CRM. It is cost-effective and suitable for early R&D.

  • In-House Working Standard: A highly purified batch of the compound synthesized in-house, characterized against a primary CRM (often using quantitative NMR). It is used for routine daily testing to preserve expensive CRM stock.

Table 1: Metrological and Regulatory Comparison of Reference Material Grades
FeatureCertified Reference Material (CRM)Analytical StandardIn-House Working Standard
Production Standard ISO 17034 & ISO/IEC 17025ISO 9001Internal SOPs (GLP/GMP)
Metrological Traceability Yes (Direct to SI Units)Weak / Not FormalizedSecondary (Traceable to CRM)
Uncertainty Budget Rigorous (Expanded Uncertainty

)
None / EstimatedCalculated during qualification
Primary Use Case GMP API Release, Method ValidationEarly R&D, Qualitative IDRoutine QC, IPC Testing
Relative Cost HighModerateLow (Amortized over time)

Traceability and Selection Workflow

Selecting the correct grade of Methyl 2-(5-chloropyridin-3-yl)acetate prevents costly regulatory rejections and ensures data integrity. The logical flow below dictates how traceability is maintained from primary SI units down to routine laboratory testing [3].

RM_Traceability SI SI Units (e.g., Mass/Mole) NMI National Metrology Institute (NIST/BIPM) Primary Standards SI->NMI CRM Certified Reference Material (CRM) ISO 17034 / ISO 17025 Strict Uncertainty Budget NMI->CRM Traceable via Primary Methods AS Analytical Standard ISO 9001 Basic Certificate of Analysis NMI->AS Weak/No Formal Traceability WS In-House Working Standard Qualified via qNMR/HPLC CRM->WS Used as Calibrator for Secondary RM App1 GMP API Release / Calibration CRM->App1 App2 Early R&D / Qualitative ID AS->App2 App3 Routine QC / IPC Testing WS->App3

Caption: Metrological traceability chain and application workflow for reference materials.

Self-Validating Protocol: Primary Qualification via qNMR

To establish an In-House Working Standard of Methyl 2-(5-chloropyridin-3-yl)acetate, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard.

The Causality of qNMR: Unlike HPLC-UV, where the response factor is highly dependent on the molecule's specific chromophore, the NMR signal area is strictly proportional to the number of nuclei (protons) generating that signal. This makes qNMR a primary ratio measurement method. It does not require a CRM of the exact same molecule; instead, it uses a highly pure, structurally unrelated Internal Standard (IS) CRM to create a self-validating system.

Step-by-Step Methodology: H-qNMR
  • Internal Standard Selection: Select Dimethyl sulfone (DMSO

    
    ) CRM (>99.9% purity).
    
    • Causality: DMSO

      
       yields a sharp singlet at ~3.0 ppm (6H). Methyl 2-(5-chloropyridin-3-yl)acetate features aromatic pyridine protons (~7.5–8.5 ppm), a methylene group (~3.6 ppm), and a methoxy group (~3.7 ppm). The ~3.0 ppm IS peak ensures absolute baseline separation, preventing integration overlap.
      
  • Gravimetric Preparation: Accurately weigh ~20 mg of the Methyl 2-(5-chloropyridin-3-yl)acetate candidate material and ~10 mg of the DMSO

    
     CRM into a glass vial using a microbalance (readability 0.001 mg).
    
    • Causality: Gravimetric precision is the foundational pillar of qNMR accuracy. Because the calculation relies on the exact molar ratio, any deviation in recorded mass directly translates to a proportional error in the final purity value.

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl

    
    ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (maximizes signal-to-noise ratio).

    • Relaxation Delay (D1): 60 seconds.

    • Causality: A D1 of at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons of interest is mandatory. If D1 is too short, the nuclear spins do not fully return to thermal equilibrium between pulses, causing signal saturation and artificially low integration values.

    • Number of Scans: 64 (ensures S/N > 250:1 for integrated peaks).

  • Data Processing & Calculation: Apply baseline correction. Integrate the analyte's methoxy singlet (~3.7 ppm, 3H) and the IS singlet (~3.0 ppm, 6H). Calculate the mass fraction (

    
    ) using the standard qNMR equation:
    
    
    
    

qNMR_Protocol Start qNMR Self-Validation Workflow Weigh 1. Gravimetric Preparation Weigh Analyte & IS (0.001 mg precision) Start->Weigh Dissolve 2. Dissolution CDCl3 + 0.03% TMS Weigh->Dissolve Acquire 3. NMR Acquisition 90° Pulse, D1 > 60s (5x T1) Dissolve->Acquire Process 4. Processing Baseline Correction & Integration Acquire->Process Calc 5. Mass Fraction Calculation Absolute Purity Yield Process->Calc

Caption: Step-by-step self-validating qNMR workflow for absolute purity determination.

Routine Quality Control: HPLC-UV Assay Comparison

Once the Working Standard is qualified via qNMR against a primary CRM, routine batch analysis is transferred to HPLC-UV for high-throughput testing.

Step-by-Step Methodology: HPLC-UV Assay
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: Methyl 2-(5-chloropyridin-3-yl)acetate contains a weakly basic pyridine nitrogen. At neutral pH, this nitrogen partially protonates, leading to mixed retention mechanisms (hydrophobic and ion-exchange with residual silanols on the silica support), which manifests as severe peak tailing. Trifluoroacetic acid (TFA) lowers the pH to fully protonate the pyridine ring while simultaneously acting as an ion-pairing agent, masking silanol interactions and ensuring sharp, symmetrical peaks.

  • Detection: UV at 220 nm.

  • Flow Rate: 1.0 mL/min.

  • Validation Execution: Inject the CRM, Analytical Standard, and Working Standard at a nominal concentration of 1.0 mg/mL. Compare the responses.

Table 2: Comparative HPLC Validation Data (Methyl 2-(5-chloropyridin-3-yl)acetate)

Note: Data below represents simulated validation parameters demonstrating the metrological differences between grades.

ParameterCRM (ISO 17034)Analytical StandardWorking Standard (qNMR Qualified)
Assigned Purity (%) 99.6% ± 0.2% (

)
>98.0% (No

provided)
99.1% ± 0.4% (

)
Peak Tailing Factor (

)
1.051.081.06
Retention Time RSD (%) 0.05%0.06%0.05%
Assay Variance vs CRM Baseline (0.0%)-1.2% (Underestimation)-0.1% (Statistically Insignificant)

Data Interpretation: The Analytical Standard, while exhibiting good chromatographic behavior (


 = 1.08), lacks an uncertainty budget and yields a -1.2% assay variance when plotted against the CRM. If used for GMP release without secondary qualification, this variance could lead to Out-of-Specification (OOS) results. The Working Standard, having been rigorously qualified via the self-validating qNMR protocol, mirrors the CRM's performance and is perfectly suited for routine QC.

References

  • Ampyridine Product Data: "1082076-26-3 | Methyl 2-(5-chloropyridin-3-yl)acetate". Ampyridine. Available at:[Link]

  • Merck Reference Materials: "Digitally enhanced reference materials (ISO 17034 & ISO 9001)". Merck Group. Available at: [Link]

Safety Operating Guide

Methyl 2-(5-chloropyridin-3-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal protocols for Methyl 2-(5-chloropyridin-3-yl)acetate .

Executive Summary: Immediate Action Plan

  • Waste Classification: Halogenated Organic Waste (High Priority).

  • Primary Hazard: Flammability (Flash point < 60°C) and Potential Toxicity (Chloropyridine moiety).[1]

  • Disposal Method: High-temperature incineration (>1100°C) via a licensed hazardous waste contractor.

  • Critical Restriction: NEVER dispose of down the drain. DO NOT mix with non-halogenated solvents (increases disposal cost and complexity).[2]

Hazard Profile & Chemical Logic

To dispose of this compound safely, you must understand its chemical behavior.[2][3] The molecule contains three distinct functional groups that dictate its waste stream:

Functional GroupHazard CharacteristicImpact on Disposal
Methyl Ester Hydrolysis-prone; FlammableRequires moisture-tight packaging; Classified as Ignitable (D001) .
Chlorine Substituent Halogenated OrganicMandatory Segregation. Burning generates HCl/dioxins if not incinerated at specific high temperatures.[2]
Pyridine Ring Nitrogenous BasePotential for noxious odors and aquatic toxicity.[2] Must not enter water systems.[2][4][5]

Pre-Disposal: Segregation & Packaging

Autonomy Note: Effective waste management begins at the bench, not the loading dock.[2]

Step 1: Segregation (The "Halogen Rule")

You must segregate this waste from non-halogenated solvents (e.g., acetone, ethanol).

  • Why? Halogenated waste requires scrubbers during incineration to neutralize acid gases (HCl).[2] Mixing it with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing cost and environmental footprint.[2]

Step 2: Chemical Quenching (If necessary)

If the material is in a reactive mixture (e.g., with strong acids or bases from a reaction workup), neutralize it to pH 6–8 before placing it in the waste container.

  • Caution: The ester group is sensitive to hydrolysis.[2] Avoid adding excess water unless necessary for neutralization, as this may generate 2-(5-chloropyridin-3-yl)acetic acid and methanol in the waste drum.

Step 3: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis-derived acids.

  • Labeling: Must read "HAZARDOUS WASTE - HALOGENATED ORGANIC." [2]

  • Venting: Use a vented cap if there is any risk of slow hydrolysis generating pressure (methanol vapor).

Disposal Workflow (Decision Logic)

The following diagram illustrates the decision process for disposing of Methyl 2-(5-chloropyridin-3-yl)acetate based on its physical state.

DisposalWorkflow Start Methyl 2-(5-chloropyridin-3-yl)acetate Waste Generated StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Precipitate StateCheck->Solid HaloCheck Is it mixed with Non-Halogenated Solvents? Liquid->HaloCheck StreamB Stream B: Solid Hazardous Waste (Halogenated) Solid->StreamB StreamA Stream A: Halogenated Solvent Waste HaloCheck->StreamA Yes (Contaminated) HaloCheck->StreamA No (Pure) Incineration High-Temp Incineration (with Scrubber) StreamA->Incineration StreamB->Incineration

Figure 1: Waste stream decision tree ensuring correct routing to halogenated incineration lines.

Detailed Protocols

Protocol A: Liquid Waste (Solutions/Mother Liquors)
  • Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or alkali metals.[2]

  • Transfer: Pour liquid into the Halogenated Solvent carboy using a funnel.

  • Log: Record the volume and the specific name "Methyl 2-(5-chloropyridin-3-yl)acetate" on the waste log sheet. Do not use generic terms like "Organic Waste".

  • Seal: Close the container tightly immediately after use to prevent the escape of flammable vapors (Flash point < 60°C).

Protocol B: Solid Waste (Expired/Contaminated Solids)
  • Primary Containment: Place the solid substance in a clear, sealable polyethylene bag or its original glass vial.

  • Secondary Containment: Place the sealed item into the Solid Hazardous Waste drum.

  • Debris: Contaminated gloves, weigh boats, and paper towels used with this substance must also go into this drum, not the regular trash.[2]

Regulatory Compliance (RCRA)

In the United States, this compound triggers specific Resource Conservation and Recovery Act (RCRA) considerations.[2]

ParameterCodeJustification
Ignitability D001 If the liquid formulation has a flash point < 60°C (140°F).
Toxicity D019/D022 Conditional: If the waste stream contains Carbon Tetrachloride or Chloroform (common co-solvents).[2]
Listing Not Listed The specific CAS is not P-listed or U-listed, but it must be managed as characteristic hazardous waste.

Manifest Requirement: Ensure the waste manifest sent to the disposal facility explicitly lists "Halogenated Organic Liquids/Solids" to ensure the facility uses the correct combustion chamber (Rotary Kiln Incineration) to manage chlorine content.

Emergency Spill Response

If a spill occurs during disposal preparation:

  • Evacuate & Ventilate: Remove ignition sources. The ester is flammable.[2][3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2]

  • Containment: Do not use water (hydrolysis risk).[2] Use an inert absorbent like vermiculite or sand.[2]

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris: Methyl 2-(5-chloropyridin-3-yl)acetate."

References

  • Sigma-Aldrich. (2025).[2][4][6] Safety Data Sheet: Methyl Acetate (Analogous Hazard Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2026). Hazardous Waste Generators: Managing Your Waste.[2] Retrieved from

  • University of Illinois Division of Research Safety. (n.d.).[2] Halogenated Organic Liquids - Standard Operating Procedure.[2] Retrieved from

  • Fisher Scientific. (2025).[2][4] Safety Data Sheet: Chloropyridine Derivatives.[2][7] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.